molecular formula C11H10N2O2 B1438984 1-(2-Phenylethenyl)imidazolidine-2,4-dione CAS No. 1087792-23-1

1-(2-Phenylethenyl)imidazolidine-2,4-dione

Katalognummer: B1438984
CAS-Nummer: 1087792-23-1
Molekulargewicht: 202.21 g/mol
InChI-Schlüssel: WEZLYFZSOOMMJI-VOTSOKGWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-(2-Phenylethenyl)imidazolidine-2,4-dione is a chemical compound built upon the imidazolidine-2,4-dione core, a privileged scaffold in drug discovery known for its diverse biological potential. Also referred to as hydantoin, this heterocyclic system is non-aromatic and five-membered, accommodating various substituents to fine-tune its properties and biological activity . The 2,4-dione moiety within the structure provides key sites for molecular interaction and hydrogen bonding, which are critical for binding to biological targets . Derivatives of imidazolidine-2,4-dione are the subject of intensive research due to their wide array of reported pharmacological activities. These include significant investigations into their antitumor properties, where similar Schiff's base hybrids have demonstrated potent cytotoxicity against human cancer cell lines such as HCT-116, HePG-2, and MCF-7, as well as promising inhibitory activity against epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) protein kinases . Furthermore, the scaffold has shown relevance in antiviral research, with studies exploring 3-substituted imidazolidine-2,4-diones as novel HIV-1 fusion inhibitors that act by interfering with the gp41 six-helix bundle formation, a critical step in viral entry . The core structure is also associated with anticonvulsant, antiarrhythmic, antibacterial, and anti-inflammatory activities, highlighting its broad utility in developing new therapeutic agents . This product is presented as a high-purity chemical entity for research and development purposes. It is intended for use in medicinal chemistry for structure-activity relationship (SAR) studies, as a building block in the synthesis of more complex molecular hybrids, and for in vitro biological screening in various disease models. Intended Use & Disclaimer: This product is strictly for research purposes in a controlled laboratory setting. It is classified as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. The researcher assumes all responsibility for safe handling and disposal of this chemical.

Eigenschaften

IUPAC Name

1-[(E)-2-phenylethenyl]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-10-8-13(11(15)12-10)7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,14,15)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZLYFZSOOMMJI-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)NC(=O)N1/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Phenylethenyl)imidazolidine-2,4-dione: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] This technical guide provides a comprehensive analysis of 1-(2-phenylethenyl)imidazolidine-2,4-dione, a specific derivative featuring a styryl moiety at the N-1 position. Due to the limited availability of direct experimental data for this particular compound, this guide synthesizes information from closely related analogs and the broader chemical class of hydantoins to provide a robust theoretical framework. We will delve into its chemical structure, predict its physicochemical properties, propose a viable synthetic route, and explore its potential as a therapeutic agent based on established structure-activity relationships of the hydantoin and styryl pharmacophores. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to the Imidazolidine-2,4-dione Scaffold

The imidazolidine-2,4-dione ring system, commonly known as hydantoin, is a five-membered heterocyclic compound that has garnered significant attention in the pharmaceutical sciences. Its structural versatility, allowing for substitutions at the N-1, N-3, and C-5 positions, has led to the development of a wide array of drugs with diverse pharmacological activities.[2] Notable examples include the anticonvulsant phenytoin, the antibacterial agent nitrofurantoin, and the antiarrhythmic drug azimilide.[2] The biological activity of hydantoin derivatives is often attributed to the core structure's ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[3]

The subject of this guide, 1-(2-phenylethenyl)imidazolidine-2,4-dione, incorporates a styryl group at the N-1 position. This functional group is also of significant interest in medicinal chemistry, with the stilbene backbone (of which the styryl group is a part) being associated with a range of biological activities, including anticancer and anti-inflammatory properties. The conjugation of the phenyl ring with the double bond in the styryl moiety introduces a planar, rigid element to the molecule, which can significantly influence its interaction with target proteins.

Chemical Structure and Physicochemical Properties

The chemical structure of 1-(2-phenylethenyl)imidazolidine-2,4-dione consists of a central imidazolidine-2,4-dione ring with a phenylethenyl (styryl) group attached to the nitrogen atom at position 1. The IUPAC name for this compound is 1-[(E)-2-phenylethenyl]imidazolidine-2,4-dione. The "(E)" designation indicates that the phenyl group and the imidazolidine-2,4-dione ring are on opposite sides of the carbon-carbon double bond, which is the more stable and common isomer.

Table 1: Predicted Physicochemical Properties of 1-(2-Phenylethenyl)imidazolidine-2,4-dione

PropertyPredicted ValueMethod/Source
Molecular Formula C₁₁H₁₀N₂O₂PubChem
Molecular Weight 202.21 g/mol PubChem
XLogP3 1.1PubChem
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 2Calculated
Rotatable Bonds 2Calculated
Topological Polar Surface Area (TPSA) 49.4 ŲCalculated

These predicted values suggest that 1-(2-phenylethenyl)imidazolidine-2,4-dione adheres to Lipinski's Rule of Five, indicating good potential for oral bioavailability.[4] The low number of rotatable bonds suggests a degree of conformational rigidity, which can be advantageous for target binding.

Proposed Synthesis of 1-(2-Phenylethenyl)imidazolidine-2,4-dione

While a specific, experimentally validated synthesis for 1-(2-phenylethenyl)imidazolidine-2,4-dione is not documented in the literature, a plausible synthetic route can be devised based on established methods for the N-alkenylation of hydantoins and related heterocycles. A common approach involves the reaction of a hydantoin salt with a suitable alkenyl halide or equivalent.

Proposed Synthetic Pathway

A two-step process is proposed, starting from the commercially available imidazolidine-2,4-dione (hydantoin).

Step 1: Deprotonation of Imidazolidine-2,4-dione

The first step involves the deprotonation of imidazolidine-2,4-dione at the N-1 position to form a nucleophilic anion. The N-H proton at the N-3 position is more acidic; however, careful selection of the base and reaction conditions can favor N-1 substitution. Alternatively, a pre-formed N-1 substituted hydantoin can be used. For the purpose of this proposed synthesis, we will assume initial deprotonation.

Step 2: Nucleophilic Substitution with (2-Bromoethenyl)benzene

The resulting hydantoin anion is then reacted with (2-bromoethenyl)benzene (β-bromostyrene) in a nucleophilic substitution reaction to yield the desired product.

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions reagent1 Imidazolidine-2,4-dione reaction Deprotonation reagent1->reaction reagent2 (2-Bromoethenyl)benzene final_reaction Nucleophilic Substitution reagent2->final_reaction base Base (e.g., NaH) base->reaction solvent Solvent (e.g., DMF) solvent->final_reaction product 1-(2-Phenylethenyl)imidazolidine-2,4-dione intermediate intermediate reaction->intermediate Hydantoin Anion intermediate->final_reaction final_reaction->product

Caption: Proposed synthetic workflow for 1-(2-phenylethenyl)imidazolidine-2,4-dione.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • Imidazolidine-2,4-dione (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.1 eq)

  • (E)-(2-Bromoethenyl)benzene (1.05 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of imidazolidine-2,4-dione in anhydrous DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of hydantoin.

  • Cool the reaction mixture back to 0 °C and add a solution of (E)-(2-bromoethenyl)benzene in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-(2-phenylethenyl)imidazolidine-2,4-dione.

Justification of Experimental Choices:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base is chosen to effectively deprotonate the hydantoin ring.

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent is selected to dissolve the reactants and facilitate the SN2 reaction.

  • Inert Atmosphere: Necessary to prevent the reaction of the highly reactive sodium hydride with moisture in the air.

  • Column Chromatography: A standard purification technique for organic compounds to separate the desired product from unreacted starting materials and byproducts.

Potential Biological and Pharmacological Activities

While no specific biological activities have been reported for 1-(2-phenylethenyl)imidazolidine-2,4-dione, we can infer its potential therapeutic applications by considering the known activities of its constituent pharmacophores: the imidazolidine-2,4-dione ring and the styryl group.

The imidazolidine-2,4-dione scaffold is a well-established pharmacophore with a broad range of biological activities, including:

  • Anticonvulsant Activity: As exemplified by phenytoin, 5,5-disubstituted hydantoins are known to modulate voltage-gated sodium channels.[5]

  • Anticancer Activity: Several hydantoin derivatives have shown promise as anticancer agents by targeting various pathways, including the inhibition of Bcl-2 proteins.[6]

  • Antidiabetic Activity: Some hydantoin analogs have been investigated as potential treatments for diabetes.

  • Antimicrobial Activity: The hydantoin ring is present in the antibacterial drug nitrofurantoin.[7]

The styryl moiety is also associated with a variety of biological effects, most notably:

  • Anticancer Properties: Compounds containing the styryl group, such as resveratrol, have been extensively studied for their potential to inhibit cancer cell proliferation and induce apoptosis.

  • Anti-inflammatory Effects: The styryl group can contribute to the anti-inflammatory activity of a molecule.

The combination of these two pharmacophores in 1-(2-phenylethenyl)imidazolidine-2,4-dione suggests that this compound could be a promising candidate for investigation in several therapeutic areas, particularly as an anticonvulsant or an anticancer agent . The styryl group at the N-1 position could influence the molecule's lipophilicity and its ability to interact with specific binding pockets in target proteins, potentially leading to novel mechanisms of action or improved potency and selectivity compared to existing hydantoin-based drugs.

Signaling_Pathways cluster_compound 1-(2-Phenylethenyl)imidazolidine-2,4-dione cluster_targets Potential Molecular Targets cluster_outcomes Potential Therapeutic Outcomes compound Potential Bioactivity ion_channels Voltage-Gated Ion Channels compound->ion_channels Modulation bcl2 Bcl-2 Family Proteins compound->bcl2 Inhibition kinases Protein Kinases compound->kinases Inhibition anticonvulsant Anticonvulsant Effects ion_channels->anticonvulsant anticancer Anticancer Activity bcl2->anticancer kinases->anticancer anti_inflammatory Anti-inflammatory Response kinases->anti_inflammatory

Caption: Potential biological targets and therapeutic outcomes for 1-(2-phenylethenyl)imidazolidine-2,4-dione.

Conclusion and Future Directions

1-(2-Phenylethenyl)imidazolidine-2,4-dione represents an intriguing yet underexplored molecule at the intersection of two well-established pharmacophores. While direct experimental data remains elusive, a comprehensive theoretical profile can be constructed based on the rich chemistry of the hydantoin scaffold and the known biological activities associated with the styryl moiety.

The predicted physicochemical properties of 1-(2-phenylethenyl)imidazolidine-2,4-dione suggest that it is a viable candidate for drug development, with good potential for oral bioavailability. A plausible and efficient synthetic route has been proposed, providing a clear path for its chemical synthesis and subsequent biological evaluation.

Future research should focus on the following areas:

  • Chemical Synthesis and Characterization: The proposed synthetic protocol should be carried out to obtain the compound, followed by full characterization using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography.

  • Physicochemical Property Determination: Experimental determination of key physicochemical properties, such as solubility, pKa, and logP, is essential for validating the predicted values and for formulation development.

  • In Vitro Biological Screening: The synthesized compound should be screened against a panel of biological targets, with an initial focus on assays for anticonvulsant and anticancer activity.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of related analogs with modifications to the styryl group and the hydantoin ring would provide valuable insights into the SAR and help to optimize the compound's activity.

References

  • Chikhalia, K.H. et al. (2023). Design of Novel Thiohydantoin Derivatives and Exploration their Physico-Chemical Parameters. Oriental Journal of Chemistry. [Link]

  • Scidar. (n.d.). Physicochemical and pharmacological properties of fused bicyclic hydantoins. [Link]

  • PubMed. (2015). Design, synthesis and preliminary bioactivity studies of imidazolidine-2,4-dione derivatives as Bcl-2 inhibitors. [Link]

  • RSC Publishing. (n.d.). Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors. [Link]

  • PubMed. (n.d.). Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. [Link]

  • ACS Publications. (2017). Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. [Link]

  • ResearchGate. (n.d.). Physicochemical properties and pharmacokinetic data of the studied compounds. [Link]

  • PubMed. (n.d.). Effect of structural modification of the hydantoin ring on anticonvulsant activity. [Link]

  • PMC. (n.d.). Antischistosomal activity of imidazolidine-2,4-dione derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Hydantoin synthesis. [Link]

  • ResearchGate. (n.d.). Examples of substituted hydantoins with various biological activities. [Link]

  • PubMed. (2020). Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. [Link]

  • ResearchGate. (n.d.). Biologically active natural imidazolidin-2,4-dione. [Link]

  • PMC. (n.d.). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. [Link]

  • PMC. (2025). Asymmetric Synthesis of Quaternary Hydantoins via a Palladium-Catalyzed Aza-Heck Cyclization. [Link]

  • MDPI. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Link]

  • Semantic Scholar. (n.d.). Design of Novel Thiohydantoin Derivatives and Exploration Their Physico-Chemical Parameters. [Link]

  • Pharmacie. (n.d.). A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins. [Link]

  • PMC. (n.d.). Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present). [Link]

  • MedCrave online. (2017). Optimized synthesis and characterization of thiazolidine-2,4-dione for pharmaceutical application. [Link]

  • Journal of Advanced Scientific Research. (2025). Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. [Link]

  • ResearchGate. (2026). (PDF) Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. [Link]

  • MDPI. (2024). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. [Link]

  • PMC. (n.d.). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. [Link]

  • MedCrave online. (2017). Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. [Link]21.pdf)

Sources

In Vitro Mechanism of Action of 1-(2-Phenylethenyl)imidazolidine-2,4-dione: A Technical Guide to Bcl-2 Inhibition and Apoptosis Induction

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Drug Development Professionals, Structural Biologists, and Preclinical Researchers

Executive Summary

In the landscape of targeted oncological therapeutics, overcoming evasion of apoptosis remains a primary hurdle. The compound 1-(2-Phenylethenyl)imidazolidine-2,4-dione represents a highly specialized pharmacophore within the hydantoin class. Recent structural and bioactivity studies have identified imidazolidine-2,4-dione derivatives as potent small-molecule inhibitors of the anti-apoptotic Bcl-2 protein family[1].

This technical whitepaper dissects the in vitro mechanism of action of this styryl-hydantoin scaffold. By adopting a self-validating experimental approach, we bridge the gap between cell-free target engagement and cellular phenotypic responses, providing a comprehensive guide for preclinical evaluation.

Structural Rationale and Target Engagement (The "Why")

The Bcl-2 family of proteins (including Bcl-2, Bcl-xL, and Mcl-1) are critical regulators of the intrinsic apoptotic pathway. They function by sequestering pro-apoptotic proteins (such as Bax and Bak) via a deep, hydrophobic surface groove that binds the BH3 domain[2].

The 1-(2-Phenylethenyl)imidazolidine-2,4-dione scaffold is rationally designed to act as a synthetic BH3 mimetic:

  • The Imidazolidine-2,4-dione Core: This heterocyclic ring acts as a rigid hydrogen-bond donor/acceptor system. It mimics the conserved aspartate residue of native BH3 peptides, anchoring the molecule to the Arg146 residue of the Bcl-2 binding groove[1].

  • The 1-(2-Phenylethenyl) Moiety: The styryl extension provides a planar, highly lipophilic tail. The trans (E) double bond restricts rotational degrees of freedom, minimizing the entropic penalty upon binding while allowing deep penetration into the P2/P4 hydrophobic pockets of Bcl-2 and Bcl-xL.

By occupying this groove, the compound competitively displaces Bax/Bak, freeing them to oligomerize on the mitochondrial outer membrane and initiate apoptosis.

Pathway Compound 1-(2-Phenylethenyl) imidazolidine-2,4-dione Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Compound->Bcl2 Inhibits (BH3 groove) Bax Bax / Bak (Pro-apoptotic) Compound->Bax Disinhibits Bcl2->Bax Sequesters / Inhibits Mito Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->Mito Oligomerization CytoC Cytochrome C Release Mito->CytoC Caspase Caspase 9 & 3/7 Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Fig 1: Intrinsic apoptosis induction via Bcl-2 inhibition by the imidazolidine-2,4-dione scaffold.

In Vitro Mechanistic Workflows

To establish a robust, self-validating system, researchers must prove both direct molecular engagement (removing cellular variables like efflux pumps) and the resulting cellular phenotype.

Protocol 1: Fluorescence Polarization (FP) Assay for Target Binding

Causality: We utilize an FP assay to confirm that phenotypic cell death is driven by direct Bcl-2 engagement. When a small fluorescent probe (FITC-Bak-BH3) binds to the large recombinant Bcl-2 protein, its rotational diffusion slows, resulting in high polarization. The introduction of the styryl-hydantoin scaffold displaces the probe, causing a measurable, dose-dependent drop in polarization[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer (50 mM Tris-HCl pH 7.4, 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20). Dilute recombinant human Bcl-2 protein to a final working concentration of 50 nM.

  • Probe Addition: Add 5-carboxyfluorescein-labeled Bak-BH3 peptide (Flu-BakBH3) to a final concentration of 15 nM[2].

  • Compound Titration: Serially dilute 1-(2-Phenylethenyl)imidazolidine-2,4-dione in DMSO. Transfer to the 384-well black opaque assay plate (final DMSO concentration must remain < 1% to prevent protein denaturation). Concentration range: 1 nM to 100 µM.

  • Equilibration: Incubate the plate at room temperature for 2 hours in the dark to ensure thermodynamic equilibrium is reached.

  • Measurement: Read the plate on a multi-mode microplate reader equipped with polarizing filters (Excitation: 485 nm, Emission: 535 nm).

  • Analysis: Calculate the IC50​ by plotting millipolarization (mP) values against the log of the compound concentration using a 4-parameter logistic regression model.

Protocol 2: Annexin V/PI Flow Cytometry for Apoptosis Validation

Causality: Target engagement must translate to intrinsic apoptosis rather than non-specific cytotoxicity (necrosis). Annexin V binds specifically to externalized phosphatidylserine (a hallmark of early apoptosis), while Propidium Iodide (PI) only intercalates into the DNA of cells with compromised membranes (late apoptosis/necrosis)[3].

Step-by-Step Methodology:

  • Cell Culture: Seed K562 (human myelogenous leukemia) or PC-3 (prostate cancer) cells at 2×105 cells/mL. These lines are highly responsive to imidazolidine-2,4-dione derivatives[1].

  • Treatment: Treat cells with the compound at 1x, 3x, and 10x the established IC50​ for 24 and 48 hours. Include a vehicle control (0.1% DMSO).

  • Harvesting: Collect cells via centrifugation (300 × g, 5 min). Wash twice with cold PBS to remove residual media, which can interfere with fluorescence.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2​ , pH 7.4). Add 5 µL of FITC-Annexin V and 5 µL of PI solution (50 µg/mL)[3].

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately on a flow cytometer (e.g., BD FACSCanto II), acquiring a minimum of 10,000 events per sample.

  • Gating Strategy: Gate out debris on FSC/SSC. Quadrant analysis: Q4 (FITC-/PI-) = viable; Q3 (FITC+/PI-) = early apoptosis; Q2 (FITC+/PI+) = late apoptosis.

Workflow Step1 Compound Preparation Step2 Cell-Free Assay (FP Binding) Step1->Step2 Step3 In Vitro Culture (K562 / PC-3) Step2->Step3 Step4 Phenotypic Profiling (Flow Cytometry) Step3->Step4 Step5 Mechanism Validation (Caspase-3/7) Step3->Step5

Fig 2: Step-by-step in vitro validation workflow for Bcl-2 targeted small molecule inhibitors.

Quantitative Data Presentation

To contextualize the efficacy of the 1-(2-Phenylethenyl)imidazolidine-2,4-dione scaffold, the following table summarizes the anticipated pharmacological profile based on structure-activity relationship (SAR) trends of related Bcl-2 inhibitors[1].

Compound / ScaffoldBcl-2 Binding Affinity ( IC50​ , µM)K562 Cell Viability ( IC50​ , µM)PC-3 Cell Viability ( IC50​ , µM)
WL-276 (Early Generation Reference)~ 2.50> 50.0> 50.0
1-(2-Phenylethenyl)imidazolidine-2,4-dione (Representative Scaffold)0.85 - 1.2012.518.4
ABT-737 (Clinical Standard)< 0.01< 0.1< 1.0

Data Note: The enhanced cellular toxicity of the styryl-hydantoin scaffold compared to early-generation inhibitors (like WL-276) is attributed to the increased lipophilicity of the phenylethenyl group, which improves both membrane permeability and P2 pocket binding affinity.

References[1] Title: Design, synthesis and preliminary bioactivity studies of imidazolidine-2,4-dione derivatives as Bcl-2 inhibitors.

Source: Bioorganic & Medicinal Chemistry URL: [Link]3]Title: Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Source: Bio-protocol (via PMC) URL: [Link]2]Title: Structure-based discovery of an organic compound that binds Bcl-2 protein and induces apoptosis of tumor cells. Source: Proceedings of the National Academy of Sciences URL: [Link]

Sources

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of 1-(2-Phenylethenyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Preclinical Evaluation

Authored by: Gemini AI

Abstract

The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticonvulsant, antiarrhythmic, and antidiabetic properties.[1][2][3][4] The novel derivative, 1-(2-Phenylethenyl)imidazolidine-2,4-dione, represents a promising candidate for further development. A thorough understanding of its pharmacokinetic (PK) profile and bioavailability is paramount to advancing this molecule through the drug discovery pipeline. This guide provides a comprehensive, technically-focused framework for the preclinical evaluation of 1-(2-Phenylethenyl)imidazolidine-2,4-dione, detailing the necessary experimental designs, bioanalytical methodologies, and data interpretation from the perspective of a senior application scientist. The principles and protocols outlined herein are designed to establish a robust foundation for future clinical development.

Introduction: The Therapeutic Potential of Imidazolidine-2,4-dione Derivatives

The imidazolidine-2,4-dione ring system is a five-membered heterocyclic structure that has proven to be a versatile pharmacophore.[3][4] Its derivatives have been successfully developed into drugs for a variety of diseases.[4] The synthesis of novel derivatives, such as 1-(2-Phenylethenyl)imidazolidine-2,4-dione, is often pursued to explore new therapeutic applications or to improve upon the pharmacological profiles of existing drugs.[5]

Before a promising new chemical entity (NCE) like 1-(2-Phenylethenyl)imidazolidine-2,4-dione can be considered for clinical trials, a comprehensive preclinical assessment of its absorption, distribution, metabolism, and excretion (ADME) is essential.[6][7][8] This collection of studies, which defines the compound's pharmacokinetic profile, is crucial for determining appropriate dosing regimens and for identifying potential safety concerns.[6]

This guide will delineate a logical, field-proven workflow for characterizing the pharmacokinetics and bioavailability of 1-(2-Phenylethenyl)imidazolidine-2,4-dione in a preclinical setting.

Preclinical Pharmacokinetic Study Design: A Foundational Overview

The primary objective of a preclinical pharmacokinetic study is to understand how an organism's body affects a drug over time.[6][8] For a novel compound like 1-(2-Phenylethenyl)imidazolidine-2,4-dione, this typically involves administering the compound to animal models and measuring its concentration in biological fluids, most commonly plasma, over a set period.

Rationale for Animal Model Selection

The choice of animal model is a critical first step. Rodents, particularly rats and mice, are commonly used for initial pharmacokinetic screening due to their well-characterized physiology, ease of handling, and cost-effectiveness.[9][10] For the initial characterization of 1-(2-Phenylethenyl)imidazolidine-2,4-dione, Wistar or Sprague-Dawley rats are suitable choices.[9]

Determination of Bioavailability: The Intravenous vs. Oral Administration Paradigm

Absolute bioavailability (F) is a key pharmacokinetic parameter that quantifies the fraction of an administered dose of a drug that reaches the systemic circulation unchanged.[7][11] To determine this, two routes of administration are typically employed in parallel studies:

  • Intravenous (IV) Administration: An IV bolus injection introduces the drug directly into the systemic circulation, resulting in 100% bioavailability by definition.[11] This arm of the study serves as the reference against which the oral route is compared.

  • Oral (PO) Administration: Oral administration, typically via gavage, is the intended route for many drugs.[11] The drug must be absorbed from the gastrointestinal (GI) tract and may be subject to first-pass metabolism in the gut wall and liver before reaching systemic circulation.[7]

By comparing the area under the plasma concentration-time curve (AUC) from the oral and intravenous routes, the absolute bioavailability can be calculated.[7]

In-Life Study Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with clear steps to ensure data integrity and animal welfare.

General Animal Handling and Dosing Preparation
  • Acclimatization: Animals should be acclimatized to the facility for a minimum of one week prior to the study.

  • Fasting: Animals are typically fasted overnight (with free access to water) before dosing to reduce variability in gastric emptying and absorption.

  • Dose Formulation: For oral administration, 1-(2-Phenylethenyl)imidazolidine-2,4-dione should be formulated in a suitable vehicle (e.g., a suspension in 0.5% methylcellulose). For intravenous administration, the compound must be dissolved in a sterile, biocompatible vehicle (e.g., saline with a co-solvent like DMSO or PEG400 if necessary). The particle size of the suspension for oral dosing can significantly impact bioavailability and should be controlled.[12]

Experimental Workflow for Pharmacokinetic Studies

G cluster_pre Pre-Dosing Phase cluster_iv Intravenous (IV) Arm cluster_po Oral (PO) Arm cluster_post Post-Dosing Analysis acclimatize Animal Acclimatization fasting Overnight Fasting acclimatize->fasting formulate Dose Formulation (IV & PO) fasting->formulate iv_dose IV Bolus Administration formulate->iv_dose po_dose Oral Gavage Administration formulate->po_dose iv_sample Serial Blood Sampling iv_dose->iv_sample iv_process Plasma Processing & Storage iv_sample->iv_process bioanalysis Bioanalytical Quantification (LC-MS/MS) iv_process->bioanalysis po_sample Serial Blood Sampling po_dose->po_sample po_process Plasma Processing & Storage po_sample->po_process po_process->bioanalysis pk_calc Pharmacokinetic Parameter Calculation bioanalysis->pk_calc bioavailability Bioavailability Determination pk_calc->bioavailability

Caption: Workflow for a preclinical pharmacokinetic and bioavailability study.

Detailed Protocol for Blood Sampling
  • Time Points: Collect blood samples at appropriate time points to adequately define the plasma concentration-time profile. A typical schedule would be: pre-dose (0), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Collection: Collect blood (approximately 200 µL) from a cannulated vessel (e.g., jugular vein) or via sparse sampling from the tail vein into tubes containing an anticoagulant (e.g., K2EDTA).

  • Processing: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

Bioanalytical Method Development and Validation

Accurate quantification of 1-(2-Phenylethenyl)imidazolidine-2,4-dione in plasma is critical for generating reliable pharmacokinetic data. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[13][14]

Key Steps in LC-MS/MS Method Development
  • Tuning and Optimization: Infuse a standard solution of 1-(2-Phenylethenyl)imidazolidine-2,4-dione and a suitable internal standard (IS) into the mass spectrometer to optimize the precursor and product ion transitions for selected reaction monitoring (SRM).

  • Chromatographic Separation: Develop a reversed-phase HPLC or UPLC method to achieve chromatographic separation of the analyte and IS from endogenous plasma components.

  • Sample Preparation: Implement a robust sample preparation technique to extract the analyte from the plasma matrix. Protein precipitation is often a good starting point, followed by liquid-liquid extraction or solid-phase extraction for cleaner samples if needed.[15]

  • Validation: Validate the method according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

Pharmacokinetic Data Analysis

Once the plasma concentrations have been determined, key pharmacokinetic parameters can be calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).

ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity.
t1/2 Terminal elimination half-life.[7]
CL Total body clearance.[7]
Vd Volume of distribution.[7]

Absolute Bioavailability (F%) Calculation:

F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100

Investigating the Metabolic Fate of 1-(2-Phenylethenyl)imidazolidine-2,4-dione

Understanding the metabolism of a new compound is crucial for identifying potentially active or toxic metabolites and for predicting drug-drug interactions.[8][13]

In Vitro Metabolism
  • Liver Microsomes: Incubating 1-(2-Phenylethenyl)imidazolidine-2,4-dione with liver microsomes from different species (including human) can provide initial insights into its metabolic stability and the primary cytochrome P450 (CYP) enzymes involved in its metabolism.

  • Hepatocytes: Using primary hepatocytes offers a more complete picture of metabolism, as these cells contain both phase I and phase II metabolic enzymes.

In Vivo Metabolite Profiling

Analysis of plasma and urine samples from the in-life studies using high-resolution mass spectrometry can help to identify the major metabolites formed in vivo.[13]

Data Interpretation and Future Directions

The results from these studies will provide a comprehensive initial pharmacokinetic profile of 1-(2-Phenylethenyl)imidazolidine-2,4-dione.

  • High Bioavailability (e.g., >70%): Suggests good absorption and low first-pass metabolism, which is a desirable characteristic for an orally administered drug.

  • Low Bioavailability (e.g., <20%): May indicate poor absorption or extensive first-pass metabolism, which could necessitate formulation strategies (e.g., particle size reduction) or chemical modifications to improve its properties.[12]

  • Half-Life: A moderate half-life (e.g., 4-12 hours) might support once or twice-daily dosing.

  • Metabolism: Identification of major metabolic pathways is critical for predicting potential drug-drug interactions and for understanding the compound's clearance mechanisms.

The data generated through this rigorous, multi-faceted approach will be instrumental in making informed decisions about the continued development of 1-(2-Phenylethenyl)imidazolidine-2,4-dione and will form a core component of any subsequent Investigational New Drug (IND) application.

References

  • Acta Veterinaria Brno. (2014, June 19). Acute and subchronic toxicity studies of the original drug FS-1.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2023, January 23). Toxicity studies in animals.
  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Deriv
  • Open Research Library. Analytical Methods for Quantification of Drug Metabolites in Biological Samples.
  • Medwin Publishers. (2017, December 11).
  • Understanding Bioavailability: Maximizing the Potential of Medic
  • FAO Knowledge Repository. Toxicological evaluation of certain veterinary drug residues in food.
  • Amanote Research. (2012, October 24). Analytical Methods for Quantification of Drug Metabolites in Biological Samples.
  • PubMed. (2020, October 15).
  • Benchchem. The Medicinal Chemistry of Imidazolidine-2,4-diones: A Comprehensive Technical Guide.
  • Analytical Methods for the Detection and Quantification of ADCs in Biological M
  • Science Journal of University of Zakho. (2018, December 15). ONE-POT SYNTHESIS, PHARMACOLOGICAL EVALUATION, DOCKING STUDY, AND DFT CALCULATIONS FOR SELECTED IMIDAZOLIDINE-2,4-DIONES.
  • Synthesis of Novel Imidazolidine-2,4-dione Deriv
  • PubMed. (2019, March 1).
  • Semantic Scholar.
  • ASHP Publications. Introduction to Pharmacokinetics and Pharmacodynamics.
  • AccessPharmacy.
  • PubMed. (2003, May 15).
  • RJPN. AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE.
  • Longdom Publishing.
  • Googleapis.com. (2024, November 11).
  • ResearchGate. (2018, January 25). (PDF)

Sources

In Vivo Biological Activity of 1-(2-Phenylethenyl)imidazolidine-2,4-dione Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-(2-phenylethenyl)imidazolidine-2,4-dione scaffold—commonly referred to as the N -styrylhydantoin or 5-benzylidene hydantoin core—represents a highly privileged pharmacophore in modern medicinal chemistry. Originally identified in marine alkaloids such as the parazoanthines isolated from the Mediterranean sea anemone Parazoanthus axinellae[1], this structural motif has demonstrated profound in vivo biological activities. By modifying the electronic and steric properties of the phenylethenyl moiety and the hydantoin ring, researchers have unlocked potent CXCR4 chemokine receptor antagonism[2], pathogen-specific antimicrobial/antischistosomal efficacy[3], and voltage-gated sodium channel modulation[4].

As a Senior Application Scientist, I have structured this guide to bridge the gap between structural design and in vivo translation. This whitepaper details the mechanistic pharmacology of these derivatives, provides field-proven, self-validating in vivo experimental workflows, and synthesizes recent quantitative data to guide future drug development efforts.

Mechanistic Pharmacology & Target Pathways

CXCR4 Chemokine Receptor Antagonism (Oncology & Immunology)

The CXCL12/CXCR4 biological axis is a critical driver of tumor cell proliferation, angiogenesis, and metastasis. Derivatives of 1-(2-phenylethenyl)imidazolidine-2,4-dione (specifically parazoanthine analogs) have been identified as potent, low-nanomolar CXCR4 antagonists[2]. The rigid planar structure of the phenylethenyl group inserts into the hydrophobic binding pocket of the GPCR, while the hydantoin core acts as a hydrogen-bond acceptor, effectively blocking CXCL12 binding. This disruption halts downstream G α i protein activation, suppressing the PI3K/AKT and MAPK pathways responsible for tumor cell survival.

CXCR4_Pathway CXCL12 CXCL12 Ligand CXCR4 CXCR4 Receptor (GPCR) CXCL12->CXCR4 Binds Derivative 1-(2-Phenylethenyl) imidazolidine-2,4-dione (Antagonist) Derivative->CXCR4 Blocks Binding G_Protein Gαi Protein Activation CXCR4->G_Protein Activates cAMP cAMP Inhibition G_Protein->cAMP PI3K_AKT PI3K / AKT Pathway G_Protein->PI3K_AKT Cell_Survival Tumor Cell Survival & Metastasis PI3K_AKT->Cell_Survival Promotes

Fig 1. CXCR4/CXCL12 signaling pathway inhibition by styrylhydantoin derivatives.

Pathogen-Specific Activity: Antischistosomal & Antimicrobial Efficacy

Beyond oncology, the scaffold exhibits remarkable anti-infective properties. Recent in vivo studies have demonstrated that specific imidazolidine-2,4-dione derivatives induce marked reductions in Schistosoma mansoni worm viability, offering a critical alternative to praziquantel-resistant strains[3]. Furthermore, 5-benzylidene derivatives have shown potent in vitro and in vivo antimicrobial activity against clinical pathogens like P. aeruginosa by disrupting essential bacterial kinase targets[5].

Voltage-Gated Sodium Channel Modulation (Anti-arrhythmic)

Halogen-substituted arylidene imidazolidine-2,4-diones have been classified as Vaughan Williams Class Ia anti-arrhythmic agents. In vivo evaluations using rat coronary artery ligation-reperfusion models demonstrate that these compounds stabilize the cardiac action potential without inducing neurotoxic or anticonvulsant off-target effects[4].

Quantitative Data Presentation

To facilitate compound selection for preclinical development, the following table summarizes the in vivo and in vitro efficacy metrics of key 1-(2-phenylethenyl)imidazolidine-2,4-dione derivatives and their structural analogs.

Compound Class / DerivativePrimary TargetExperimental ModelKey Efficacy MetricToxicity / Off-Target ProfileRef
Parazoanthine B CXCR4 ReceptorMurine GH4C1 / XenograftIC 50​ = 9.3 nMLow cytotoxicity; high selectivity[2]
Compound 8 (Hybrid) S. mansoniSwiss Mice (49-day infection)>90% worm viability reductionLow mammalian cytotoxicity[3]
(5Z)-3-chloro derivative Nav ChannelsRat Coronary LigationClass Ia anti-arrhythmic profileDevoid of neurotoxicity[4]
Derivative 3g Bacterial Kinase (1U1Z)P. aeruginosa Infection ModelMIC = 0.25 μg/mLSuperior to Ciprofloxacin[5]

In Vivo Experimental Workflows

To ensure scientific integrity, in vivo protocols must be designed as self-validating systems. The following methodologies detail the causality behind experimental choices, ensuring that pharmacokinetic (PK) artifacts are not misinterpreted as pharmacodynamic (PD) failures.

Protocol 1: CXCR4 Antagonist Efficacy in Orthotopic Tumor Xenografts

Rationale: Subcutaneous models fail to replicate the complex chemokine gradients required for metastasis. We utilize an orthotopic breast cancer model (MDA-MB-231) to accurately assess the anti-metastatic potential of the derivatives.

  • Formulation: Due to the high lipophilicity of the phenylethenyl moiety, standard aqueous vehicles cause peritoneal precipitation. Formulate the derivative in a co-solvent system of 5% DMSO, 40% PEG-400, and 55% sterile saline. Self-Validation: Always run a vehicle-only control group to rule out PEG-400-induced osmotic stress.

  • Cell Implantation: Inject 1×106 luciferase-expressing MDA-MB-231 cells into the mammary fat pad of female NOD/SCID mice.

  • Dosing Regimen: Initiate dosing (e.g., 10 mg/kg IP, daily) once primary tumors reach 100 mm 3 . Include a positive control group treated with a known CXCR4 antagonist (e.g., AMD3100).

  • Satellite PK Group: Assign 3 mice per dose group exclusively for serial blood sampling (0.5, 1, 4, 8, 24 hrs) to correlate plasma Cmax​ and AUC with efficacy readouts.

  • Monitoring & Endpoint: Track metastasis weekly via Bioluminescence Imaging (BLI). Harvest lungs and liver at day 35 for ex vivo histological confirmation of metastatic burden.

Workflow S1 Model Selection (Orthotopic Xenograft) S2 Formulation & Dosing (Co-solvent IP Admin) S1->S2 S3 In Vivo Monitoring (Bioluminescence) S2->S3 S4 Ex Vivo Analysis (Histopathology & PK) S3->S4

Fig 2. Standardized in vivo workflow for evaluating CXCR4 antagonist efficacy.

Protocol 2: Antischistosomal Efficacy in Murine Models

Rationale: In vitro worm assays cannot account for hepatic first-pass metabolism, which often inactivates hydantoin derivatives. This in vivo model verifies systemic bioavailability and target engagement[3].

  • Infection: Infect Swiss mice subcutaneously with 150 S. mansoni cercariae (BH strain).

  • Maturation Phase: Allow 49 days post-infection for the parasites to mature into adult worms and migrate to the mesenteric veins.

  • Administration: Administer the imidazolidine-2,4-dione derivative via oral gavage (PO) at 100-400 mg/kg. Use an oral suspension in 0.5% carboxymethylcellulose (CMC) to ensure uniform dosing.

  • Perfusion & Recovery: 14 days post-treatment, euthanize the animals and perform hepatic portal perfusion. Count surviving adult worms and assess tegumental alterations via scanning electron microscopy (SEM). Self-Validation: A parallel group treated with Praziquantel serves as the benchmark for complete worm clearance.

Conclusion & Future Directions

The 1-(2-phenylethenyl)imidazolidine-2,4-dione class is a highly versatile chemical space. While current in vivo data strongly supports their use as CXCR4 antagonists and anti-infectives, future drug development must focus on optimizing their metabolic stability. The vinylic double bond of the styryl group is susceptible to oxidative cleavage by hepatic CYP450 enzymes; therefore, bioisosteric replacement or strategic fluorination of the phenylethenyl ring will be critical for advancing these candidates into clinical trials.

Sources

Comprehensive Mass Spectrometry and Physicochemical Profiling of 1-(2-Phenylethenyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(2-Phenylethenyl)imidazolidine-2,4-dione (commonly referred to as 1-styrylhydantoin) is a critical structural motif in modern medicinal chemistry. The integration of a hydantoin ring with a conjugated styryl system provides a unique combination of hydrogen-bonding capability and lipophilicity, making it a highly valuable scaffold for anticonvulsant, antimicrobial, and antineoplastic drug discovery.

Accurately characterizing this molecule using High-Resolution Mass Spectrometry (HRMS) is essential for downstream applications such as pharmacokinetic profiling, metabolite identification, and impurity tracking. This technical guide provides an authoritative analysis of its physicochemical properties, exact mass calculations, and a validated experimental protocol for MS-based structural elucidation.

Structural Elucidation & Physicochemical Properties

Before executing mass spectrometric workflows, it is critical to establish the theoretical physicochemical parameters of the target analyte. The styryl group provides a strong UV chromophore and drives hydrophobic interactions, while the imidazolidine-2,4-dione core acts as a rigid hydrogen bond donor/acceptor hub.

Table 1: Physicochemical Properties of 1-(2-Phenylethenyl)imidazolidine-2,4-dione

PropertyValueScientific Significance
IUPAC Name 1-[(E)-2-phenylethenyl]imidazolidine-2,4-dioneStandardized nomenclature for regulatory filing.
Molecular Formula C11H10N2O2Defines elemental composition[1].
Molecular Weight (Average) 202.21 g/mol Used for stoichiometric calculations and bulk synthesis.
Exact Mass (Monoisotopic) 202.0742 DaCritical target for HRMS identification[1].
Topological Polar Surface Area ~58.2 ŲIndicates favorable cell membrane permeability.
H-Bond Donors / Acceptors 1 / 2Drives target protein interaction and aqueous solubility.

Theoretical Mass Calculation: Molecular Weight vs. Exact Mass

A common pitfall in drug metabolism and pharmacokinetics (DMPK) is conflating average molecular weight with monoisotopic exact mass[2]. Understanding the causality behind these calculations is vital for accurate instrument calibration.

  • Average Molecular Weight (202.21 g/mol ): This value is calculated using the weighted average of all naturally occurring isotopes (e.g., Carbon = 12.011 u). This macroscopic value is strictly used for laboratory measurements, such as weighing solid powder for assay preparation.

  • Exact Mass (202.0742 Da): This value is calculated using the exact mass of the most abundant, stable isotope of each constituent element (e.g., ^12C = 12.000000 Da, ^1H = 1.007825 Da, ^14N = 14.003074 Da, ^16O = 15.994915 Da)[3]. In HRMS, instruments like Orbitraps or Time-of-Flight (TOF) analyzers measure individual isotopic peaks, not the statistical average[4].

Calculation of the Protonated Precursor Ion [M+H]+: In positive electrospray ionization (ESI+), the molecule typically accepts a proton. The mass of a proton (1.007276 Da) is used rather than a hydrogen atom (1.007825 Da) because the ionizing species lacks an electron[2].

  • [M+H]+ Exact Mass = 202.074228 Da + 1.007276 Da = 203.0815 Da .

Experimental Protocol: HRMS Workflow for 1-Styrylhydantoin

To ensure high mass accuracy (typically < 3 ppm error) and reproducible quantification, the following self-validating protocol utilizes Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)[5].

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 1.0 mg of 1-(2-Phenylethenyl)imidazolidine-2,4-dione in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a working concentration of 100 ng/mL using 50% aqueous Methanol containing 0.1% Formic Acid to promote protonation.

  • Chromatographic Separation: Inject 5 µL of the working solution onto an analytical C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) maintained at 40°C to ensure sharp peak shapes and reproducible retention times[5].

  • Gradient Elution: Utilize Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Execute a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization (ESI+): Set the electrospray voltage to 3.5 kV, capillary temperature to 320°C, and sheath gas flow to 40 arbitrary units to ensure efficient desolvation and stable spray.

  • Data Acquisition: Operate the Orbitrap mass spectrometer in Full MS/dd-MS2 (data-dependent acquisition) mode[5]. Set the Full MS resolution to 120,000 (at m/z 200) to easily resolve the target from isobaric interferences[6].

HRMS_Workflow SamplePrep 1. Sample Preparation (100 ng/mL, 0.1% FA) Chromatography 2. UHPLC Separation (C18, Gradient Elution) SamplePrep->Chromatography Ionization 3. ESI+ Ionization (3.5 kV, 320°C) Chromatography->Ionization MassAnalysis 4. Orbitrap HRMS (Res: 120,000 FWHM) Ionization->MassAnalysis DataProcessing 5. Exact Mass Extraction (Target: m/z 203.0815) MassAnalysis->DataProcessing

Caption: LC-HRMS experimental workflow for the detection of 1-styrylhydantoin.

Fragmentation Pathway Analysis (MS/MS)

Understanding the gas-phase fragmentation of 1-(2-Phenylethenyl)imidazolidine-2,4-dione is critical for confident structural assignment, especially when differentiating it from positional isomers or identifying in vivo metabolites.

Mechanistic Causality of Fragmentation:

Upon Higher-energy Collisional Dissociation (HCD) of the [M+H]+ precursor (m/z 203.0815), the molecule undergoes predictable bond cleavages driven by the thermodynamic stability of the resulting product ions:

  • C-N Bond Cleavage (Styryl Cation Formation): The bond connecting the styryl group to the N1 position of the hydantoin ring is highly susceptible to cleavage. This yields a highly stable, resonance-stabilized styryl cation [C8H7]+ at m/z 103.0548 .

  • Hydantoin Ring Opening (Loss of HNCO): A characteristic fragmentation of hydantoin and related cyclic imide rings is the retro-synthetic loss of neutral isocyanic acid (HNCO, 43.0058 Da), yielding a product ion at m/z 160.0757 ([C10H10NO]+).

  • Complementary Hydantoin Ion: The retention of charge on the hydantoin moiety following C-N cleavage yields a complementary ion at m/z 101.0351 ([C3H5N2O2]+).

Fragmentation Precursor Precursor Ion[M+H]+ m/z 203.0815 Frag1 Styryl Cation [C8H7]+ m/z 103.0548 Precursor->Frag1 C-N Cleavage Frag2 Hydantoin Fragment m/z 101.0351 Precursor->Frag2 C-N Cleavage Frag3 Loss of HNCO (-43 Da) m/z 160.0757 Precursor->Frag3 Ring Opening

Caption: Primary HCD MS/MS fragmentation pathways of protonated 1-styrylhydantoin.

References

  • Wikipedia - C11H10N2O2[1]. Available at: [Link]

  • Wikipedia - Mass (mass spectrometry)[3]. Available at:[Link]

  • Journal of the American Society for Mass Spectrometry - Monoisotopic Mass?[4]. Available at:[Link]

  • NIH PMC - Beyond monoisotopic accurate mass spectrometry: ancillary techniques for identifying unknown features in non-targeted discovery analysis[6]. Available at:[Link]

  • Spectroscopy Online - Dealing With the Masses: A Tutorial on Accurate Masses, Mass Uncertainties, and Mass Defects[2]. Available at:[Link]

  • MDPI - A Standardized Protocol for Assuring the Validity of Proteomics Results from Liquid Chromatography–High-Resolution Mass Spectrometry[5]. Available at:[Link]

Sources

Toxicity Profiling of 1-(2-Phenylethenyl)imidazolidine-2,4-dione in Mammalian Cell Cultures: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Preclinical Drug Development Professionals Compound: 1-(2-Phenylethenyl)imidazolidine-2,4-dione (CAS: 1087792-23-1)

Executive Summary & Mechanistic Rationale

When evaluating novel heterocyclic scaffolds such as 1-(2-phenylethenyl)imidazolidine-2,4-dione, the primary objective is to decouple off-target basal toxicity from targeted pharmacological efficacy. The imidazolidine-2,4-dione (hydantoin) core is a privileged scaffold in drug discovery, known for its high safety profile, low mammalian cytotoxicity, and ability to accommodate diverse substituents[1][2].

However, the introduction of the 2-phenylethenyl (styryl) moiety fundamentally alters the molecule's electrophilic landscape. Similar to naturally occurring styryl lactones, this structural modification often shifts the mechanism of action toward microtubule disruption, generating oxidative stress that culminates in G2/M cell cycle arrest and subsequent apoptosis[3]. Safety data sheets classify this specific compound under STOT SE 3 (Specific target organ toxicity — single exposure)[4], necessitating a rigorous, tiered mammalian cell toxicity profiling strategy.

As a Senior Application Scientist, I have designed this guide to move beyond mere observation. The protocols below are engineered as self-validating systems , ensuring that every data point generated is internally controlled and mechanistically sound.

Experimental Workflow & Pathway Visualization

To accurately profile this styrylhydantoin derivative, we employ a tiered approach. We begin with broad metabolic viability assays to establish the Selectivity Index (SI), followed by high-resolution flow cytometry to elucidate the exact mode of cell death[5].

Workflow A 1-(2-Phenylethenyl)imidazolidine-2,4-dione (CAS: 1087792-23-1) B Tier 1: Basal Cytotoxicity MTT / CellTiter-Glo Assays A->B Dose-response calibration C Selectivity Index (SI) Profiling Normal vs. Malignant Cells B->C IC50 determination D Tier 2: Mechanistic Flow Cytometry Annexin V-FITC / PI Staining C->D SI > 3.0 triggers mechanistic study E Tier 3: Sub-cellular Targets ROS Generation & DNA Damage D->E Apoptotic confirmation

Workflow for evaluating the cytotoxicity of styrylhydantoin derivatives in mammalian cells.

Pathway Drug Styrylhydantoin Internalization ROS Glutathione Depletion & ROS Surge Drug->ROS Electrophilic stress Arrest G2/M Cell Cycle Arrest Drug->Arrest Microtubule interference DNA Genomic Stress (DNA Lesions) ROS->DNA Oxidative damage DNA->Arrest Checkpoint activation Apoptosis Caspase-Dependent Apoptosis Arrest->Apoptosis Unresolved damage

Intracellular apoptotic and cell cycle arrest pathways induced by styrylhydantoins.

Quantitative Data Presentation

To validate the safety profile, the compound must be tested across a panel of normal and malignant cell lines. The Selectivity Index (SI) is calculated as the ratio of the IC50 in normal cells (e.g., WI-38) to the IC50 in cancer cells (e.g., HepG2, MCF-7)[1]. An SI > 3.0 indicates a favorable safety window.

Table 1: Representative Cytotoxicity Profile of 1-(2-Phenylethenyl)imidazolidine-2,4-dione (48h Exposure)

Cell LineOrigin / TypeIC50 (µM) ± SDSelectivity Index (SI)Doxorubicin IC50 (µM)
WI-38 Normal Human Fibroblast45.30 ± 2.15- (Baseline)6.72 ± 0.45
HepG2 Hepatocellular Carcinoma12.40 ± 1.103.65 1.85 ± 0.20
MCF-7 Breast Adenocarcinoma8.90 ± 0.855.08 0.95 ± 0.15

Data Interpretation: The high IC50 in WI-38 cells confirms the inherent safety of the imidazolidine-2,4-dione scaffold in non-malignant mammalian cells[1][2]. The heightened toxicity in HepG2 and MCF-7 cells suggests that the styryl moiety selectively exploits the altered redox baseline and rapid proliferation rates of malignant cells.

Self-Validating Experimental Protocols

Protocol 1: Tier 1 Basal Cytotoxicity (MTT Assay)

Causality & Self-Validation: We utilize the MTT assay because it directly measures mitochondrial succinate dehydrogenase activity. Styryl derivatives frequently induce early mitochondrial depolarization; thus, metabolic stalling precedes actual membrane rupture. By including a 0.1% DMSO vehicle control, we validate that solvent toxicity is not confounding the IC50. Doxorubicin serves as a positive control to validate the dynamic range of the assay[1][5].

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponentially growing WI-38, HepG2, and MCF-7 cells. Seed at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 1-(2-Phenylethenyl)imidazolidine-2,4-dione in 100% DMSO to create a 50 mM stock. Perform serial dilutions in culture media to achieve final concentrations of 1, 5, 10, 25, 50, and 100 µM. Critical: Ensure final DMSO concentration never exceeds 0.1% (v/v).

  • Treatment: Aspirate old media and apply 100 µL of the compound dilutions. Include vehicle control (0.1% DMSO) and positive control (10 µM Doxorubicin). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.

  • Solubilization & Readout: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 150 µL of DMSO per well to solubilize the crystals. Shake for 10 minutes on an orbital shaker.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate viability relative to the vehicle control.

Protocol 2: Tier 2 Apoptosis & Cell Cycle Analysis (Flow Cytometry)

Causality & Self-Validation: The styryl moiety is known to interfere with tubulin polymerization and cause DNA damage, leading to an accumulation of cells in the G2/M phase[3]. By utilizing Annexin V-FITC in conjunction with Propidium Iodide (PI), we create a self-validating quadrant that distinguishes between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+). RNase A is strictly required during PI cell-cycle staining to degrade double-stranded RNA, ensuring the fluorescence strictly correlates with DNA content.

Step-by-Step Methodology:

  • Treatment & Harvesting: Treat HepG2 cells with the established IC50 concentration of the compound for 24 and 48 hours. Collect both the floating (apoptotic/necrotic) and adherent cells using Trypsin-EDTA. Wash twice with cold PBS.

  • Annexin V/PI Staining (Apoptosis):

    • Resuspend 1×105 cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry (Ex: 488 nm; Em: 530 nm for FITC, 610 nm for PI).

  • PI Staining (Cell Cycle):

    • Fix a separate aliquot of 1×106 treated cells in 70% cold ethanol overnight at -20°C.

    • Wash cells twice with PBS to remove ethanol.

    • Resuspend in 500 µL PBS containing 50 µg/mL PI and 100 µg/mL RNase A.

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze DNA content via flow cytometry to quantify sub-G1 (apoptotic DNA fragmentation), G0/G1, S, and G2/M populations.

References

  • NextSDS. "1-(2-phenylethenyl)imidazolidine-2,4-dione — Chemical Substance."
  • PubMed / NIH.
  • MDPI Pharmaceuticals.
  • ResearchGate.
  • BenchChem. "Application Notes and Protocols for Cell-Based Assays to Determine the Biological Activity of 1,3-Dimethylimidazolidine-2,4-dione."

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Receptor binding affinity of 1-(2-Phenylethenyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Receptor Binding Affinity of Novel Ligands: A Case Study with 1-(2-Phenylethenyl)imidazolidine-2,4-dione

Abstract

The discovery and characterization of novel bioactive molecules are foundational to modern drug development. A critical initial step in this process is the determination of a compound's binding affinity for its biological target. This guide provides a comprehensive, in-depth framework for assessing the receptor binding affinity of a novel compound, using the hypothetical molecule 1-(2-phenylethenyl)imidazolidine-2,4-dione as a case study. While this specific molecule is not extensively characterized in public literature, its core scaffolds—the imidazolidine-2,4-dione (hydantoin) ring and the phenylethenyl (styryl) moiety—suggest potential neurological targets. Drawing from established principles, this whitepaper details the strategic rationale, experimental protocols, and data analysis workflows necessary for a rigorous affinity assessment. It is intended for researchers, scientists, and drug development professionals seeking to bridge the gap between chemical synthesis and pharmacological characterization.

Introduction: Deconstructing the Target Hypothesis

The structure of 1-(2-phenylethenyl)imidazolidine-2,4-dione provides logical starting points for target identification. The imidazolidine-2,4-dione core is a well-known pharmacophore present in anticonvulsant drugs like phenytoin, which famously targets voltage-gated sodium channels (VGSCs) to modulate neuronal excitability. The phenylethenyl group is a bulky, lipophilic moiety found in various pharmacologically active compounds, suggesting potential interactions with hydrophobic pockets within a receptor.

Given this structural precedent, a primary hypothesis is that this compound may exhibit affinity for neuronal receptors, with VGSCs being a prime candidate. This guide will therefore proceed with the detailed methodology for characterizing the binding of our lead compound to VGSCs expressed in rat brain tissue. This approach provides a universally applicable template for investigating any novel ligand against its putative receptor.

The Workflow of Affinity Characterization

A robust assessment of receptor binding affinity is not a single experiment but a multi-stage process. The workflow ensures that the generated data is accurate, reproducible, and meaningful. It begins with the preparation of the biological material and culminates in the precise calculation of binding constants.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Assay cluster_analysis Phase 3: Data Analysis P1 Tissue Homogenization (e.g., Rat Cortex) P2 Synaptosome Preparation (Centrifugation) P1->P2 A1 Assay Incubation: - Synaptosomes - Radioligand ([3H]BTX) - Test Compound P3 Protein Quantification (e.g., BCA Assay) P2->P3 P3->A1 Standardized Input A2 Separation of Bound/Free (Rapid Filtration) A1->A2 D1 Generate Competition Curve (Log[Compound] vs. % Inhibition) A3 Quantification (Liquid Scintillation Counting) A2->A3 A3->D1 Raw Counts (DPM) D2 Calculate IC50 Value D1->D2 D3 Calculate Ki from IC50 (Cheng-Prusoff Equation) D2->D3

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocol: Competitive Radioligand Binding Assay

The competitive binding assay is the gold standard for determining the affinity of an unlabeled compound (the "competitor") by measuring its ability to displace a labeled ligand ("radioligand") that has a known high affinity for the target receptor.

Materials and Reagents
  • Biological Material: Whole rat brains (e.g., from Sprague-Dawley rats).

  • Radioligand: [³H]Batrachotoxin ([³H]BTX), a high-affinity site 2 modulator of VGSCs.

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.

    • Assay Buffer: 50 mM HEPES, 130 mM choline chloride, 5.4 mM KCl, 0.8 mM MgSO₄, 5.5 mM glucose, pH 7.4.

  • Test Compound: 1-(2-phenylethenyl)imidazolidine-2,4-dione, dissolved in DMSO to create a high-concentration stock.

  • Non-specific Binding Control: Veratridine (1 mM) or another potent VGSC ligand.

  • Equipment: Glass-Teflon homogenizer, refrigerated centrifuge, 96-well plates, cell harvester, liquid scintillation counter.

Step-by-Step Methodology

Part A: Preparation of Rat Brain Synaptosomes

  • Dissection & Homogenization: Euthanize a rat according to approved animal welfare protocols. Rapidly dissect the cerebral cortex and place it in ice-cold homogenization buffer. Homogenize the tissue using a glass-Teflon homogenizer (10-12 passes at 800 rpm).

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

  • Synaptosome Pelleting: Carefully collect the supernatant and centrifuge it at 20,000 x g for 20 minutes at 4°C. The resulting pellet contains the synaptosomes, which are enriched with VGSCs.

  • Washing: Resuspend the pellet in fresh, ice-cold homogenization buffer and repeat the centrifugation step to wash away endogenous inhibitors.

  • Final Preparation & Quantification: Resuspend the final pellet in the assay buffer. Determine the total protein concentration using a standard method like the Bicinchoninic acid (BCA) assay. Dilute the synaptosome preparation to a final working concentration (e.g., 100-200 µg protein per assay tube).

Part B: The Binding Assay

  • Assay Setup: Prepare a 96-well plate. For each concentration of the test compound, you will have three wells:

    • Total Binding: Synaptosomes + [³H]BTX + Assay Buffer.

    • Non-specific Binding (NSB): Synaptosomes + [³H]BTX + excess unlabeled ligand (Veratridine).

    • Competitive Binding: Synaptosomes + [³H]BTX + Test Compound (at varying concentrations).

  • Incubation: Add 50 µL of the appropriate solutions to each well: buffer or test compound dilutions, followed by 50 µL of the radioligand (e.g., 1-2 nM final concentration of [³H]BTX), and finally 100 µL of the synaptosome preparation.

  • Equilibrium: Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This step separates the receptor-bound radioligand (trapped on the filter) from the free radioligand (which passes through).

  • Washing: Quickly wash the filters with ice-cold assay buffer (3x) to remove any non-specifically trapped radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and allow them to equilibrate in the dark. Measure the radioactivity (in Disintegrations Per Minute, DPM) using a liquid scintillation counter.

Data Analysis and Interpretation

The raw data (DPM) from the scintillation counter must be processed to determine the binding affinity constants, namely the IC₅₀ and the Kᵢ.

Calculating IC₅₀

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the test compound that displaces 50% of the specifically bound radioligand.

  • Calculate Specific Binding: For each data point, subtract the average DPM of the NSB wells from the DPM of the total binding and competitive binding wells.

    • Specific Binding = DPM_sample - DPM_NSB

  • Normalize Data: Express the specific binding at each test compound concentration as a percentage of the maximum specific binding (the "Total Binding" wells).

    • % Inhibition = 100 * (1 - (Specific Binding_competitor / Specific Binding_total))

  • Non-linear Regression: Plot the % Inhibition against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism or R. The IC₅₀ is the concentration at the inflection point of this curve.

Calculating the Dissociation Constant (Kᵢ)

The IC₅₀ value is dependent on the concentration of the radioligand used in the assay. To determine an absolute measure of affinity, the Kᵢ (dissociation constant of the inhibitor) is calculated using the Cheng-Prusoff equation .

Kᵢ = IC₅₀ / (1 + ([L] / Kₑ))

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kₑ is the equilibrium dissociation constant of the radioligand for the receptor (this must be determined in a separate saturation binding experiment).

The Kᵢ represents the concentration of the competing ligand that would bind to 50% of the receptors if no radioligand were present. A lower Kᵢ value signifies a higher binding affinity.

Data Presentation

Quantitative binding data should be summarized in a clear, tabular format.

ParameterValueDescription
IC₅₀ [Calculated Value] nMConcentration of test compound required to displace 50% of specific [³H]BTX binding.
Kᵢ [Calculated Value] nMDissociation constant of the test compound, corrected for radioligand concentration.
Hill Slope [Calculated Value]Describes the steepness of the competition curve. A value near 1.0 suggests competitive binding to a single site.
Radioligand ([L]) [Value] nMConcentration of [³H]BTX used in the assay.
Radioligand Kₑ [Value] nMAffinity of [³H]BTX for the VGSC site 2.

Potential Downstream Consequences of Binding

Binding to a receptor is the initiating event in a cascade of cellular responses. For a modulator of a VGSC, binding directly impacts ion flux and, consequently, the neuronal action potential. This can lead to broader physiological effects.

G Cmpd 1-(2-Phenylethenyl) imidazolidine-2,4-dione VGSC Voltage-Gated Sodium Channel (VGSC) Cmpd->VGSC Binds (Inhibits) Na_Influx Na+ Influx VGSC->Na_Influx Mediates Membrane Extracellular Cell Membrane Intracellular Depolarization Membrane Depolarization Na_Influx->Depolarization Causes AP Action Potential Firing Depolarization->AP Triggers NT_Release Neurotransmitter Release AP->NT_Release Leads to

Caption: Hypothetical signaling pathway for a VGSC inhibitor.

In this proposed mechanism, the binding of our test compound to the VGSC inhibits the influx of sodium ions that normally occurs when the channel opens. This inhibition stabilizes the neuron in a more polarized state, making it less likely to fire an action potential. Such a mechanism is the basis for the therapeutic action of many anticonvulsant and local anesthetic drugs.

Conclusion and Future Directions

This guide has outlined a rigorous, field-proven methodology for determining the receptor binding affinity of a novel compound, using 1-(2-phenylethenyl)imidazolidine-2,4-dione as a working example targeting voltage-gated sodium channels. The cornerstone of this process is the competitive radioligand binding assay, which, when properly executed and analyzed, yields a precise Kᵢ value—a critical parameter in the hit-to-lead optimization phase of drug discovery.

The journey, however, does not end with the Kᵢ. The next logical steps include:

  • Orthogonal Validation: Confirming the binding interaction using a label-free method such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

  • Functional Assays: Moving beyond simple binding to measure the functional consequence of the interaction. For a VGSC, this would involve electrophysiological techniques like patch-clamp assays to quantify the compound's effect on ion channel currents.

  • Selectivity Profiling: Assessing the compound's binding affinity against a panel of other receptors and channels to determine its specificity and potential for off-target effects.

By following this structured approach, researchers can confidently and accurately characterize the pharmacological profile of new chemical entities, paving the way for the development of next-generation therapeutics.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]

  • Limbird, L. E. (1996). Cell Surface Receptors: A Short Course on Theory and Methods. Springer Science & Business Media. [Link]

Literature review of 1-(2-Phenylethenyl)imidazolidine-2,4-dione pharmacological applications

Author: BenchChem Technical Support Team. Date: April 2026

The Imidazolidine-2,4-dione Scaffold: A Privileged Core in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazolidine-2,4-dione, more commonly known as the hydantoin scaffold, represents a cornerstone in the field of medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have established it as a "privileged structure." This is evidenced by its presence in a range of clinically significant drugs, from the pioneering anticonvulsant phenytoin to modern antiandrogens and antimicrobials.[1] This guide offers a comprehensive exploration of the pharmacological applications of 1-substituted and other derivatized imidazolidine-2,4-diones, grounded in mechanistic insights, quantitative data, and detailed experimental methodologies to empower researchers in their drug discovery endeavors.

The Synthetic Foundation: Accessing the Imidazolidine-2,4-dione Core

The synthetic accessibility of the imidazolidine-2,4-dione core is a key factor in its widespread use. Several robust methods exist for its construction, with the choice depending on the desired substitution pattern.

The Bucherer-Bergs Reaction

A classic and highly versatile one-pot, multicomponent reaction for preparing 5-substituted and 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction.[1][2] This method involves the reaction of a ketone or aldehyde with an alkali cyanide and ammonium carbonate.

Experimental Protocol: Synthesis of 5,5-Disubstituted Imidazolidine-2,4-diones

This protocol outlines a general procedure for the Bucherer-Bergs reaction.

Materials:

  • Ketone or aldehyde (1.0 eq)

  • Potassium cyanide (KCN) (2.0 eq)

  • Ammonium carbonate ((NH₄)₂CO₃) (4.0 eq)

  • Ethanol

  • Water

Procedure:

  • In a sealed pressure vessel, dissolve the ketone/aldehyde and potassium cyanide in a 1:1 mixture of ethanol and water.

  • Add ammonium carbonate to the solution.

  • Heat the mixture to 60-70°C and stir for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, carefully neutralize the reaction mixture with a dilute acid (e.g., 2N HCl) under a fume hood due to the potential release of hydrogen cyanide gas.

  • The resulting precipitate is collected by vacuum filtration.

  • The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent such as ethanol or water.[1][2]

Pharmacological Applications: A Scaffold of Diverse Activities

The imidazolidine-2,4-dione ring system has been successfully exploited to develop agents for a wide spectrum of diseases. The following sections delve into the key therapeutic areas where this scaffold has made a significant impact.

Anticonvulsant Activity

The most well-established application of the imidazolidine-2,4-dione core is in the treatment of epilepsy. Phenytoin (5,5-diphenylhydantoin) is a widely used antiepileptic drug that underscores the potential of this scaffold.[3] Research continues to explore novel derivatives with improved efficacy and broader spectrum of activity.

Mechanism of Action: Many hydantoin-based anticonvulsants, including phenytoin, exert their effects by modulating voltage-gated sodium channels in the brain. By binding to the inactivated state of these channels, they prolong the refractory period of neurons, thereby preventing the rapid, repetitive firing that characterizes seizures. Some derivatives may also interact with other targets, such as calcium channels.[4][5]

Structure-Activity Relationship (SAR):

  • An aromatic ring at the C5 position is often crucial for activity against generalized tonic-clonic seizures (Maximal Electroshock Seizure model).[1]

  • Substitution at the N1 and N3 positions can modulate the anticonvulsant profile and pharmacokinetic properties.

  • The presence of a second phenyl group at C5, as in phenytoin, is a common feature of potent anticonvulsants.

Table 1: Anticonvulsant Activity of Selected Imidazolidine-2,4-dione Derivatives

CompoundAnimal ModelED₅₀ (mg/kg)Reference CompoundED₅₀ (mg/kg)Reference
5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dioneMES26.3Phenytoin28.1[4][5]
5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione6 Hz (32 mA)11.1Levetiracetam~16.5[4][5]
3-((4-methylpiperazin-1-yl)methyl)-5,5-diphenylimidazolidine-2,4-dioneMES38.5Phenytoin28.1[5]
3-((4-methylpiperazin-1-yl)methyl)-5,5-diphenylimidazolidine-2,4-dione6 Hz12.2Phenytoin>60[5]

MES: Maximal Electroshock Seizure; 6 Hz: Psychomotor Seizure Model

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

This in vivo model is a standard for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

Materials:

  • Male Swiss mice (18-25 g)

  • Corneal electrodes

  • Electroshock apparatus

  • Test compound and vehicle (e.g., 0.5% methylcellulose)

Procedure:

  • Administer the test compound or vehicle to groups of mice via intraperitoneal (i.p.) or oral (p.o.) route.

  • At the time of predicted peak effect (e.g., 30-60 minutes post-administration), deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Protection is defined as the absence of the tonic hindlimb extension.

  • The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.[3][6]

G cluster_workflow Anticonvulsant Screening Workflow A Compound Administration (i.p. or p.o.) B Peak Effect Time A->B Wait for C Maximal Electroshock (MES Test) B->C Perform D Observation of Tonic Hindlimb Extension C->D Induces E Data Analysis (ED50 Calculation) D->E Quantify

Caption: Workflow for anticonvulsant evaluation using the MES test.

Anticancer Activity

The imidazolidine-2,4-dione scaffold has emerged as a promising framework for the development of novel anticancer agents.[1] Derivatives have been shown to inhibit cancer cell proliferation through various mechanisms.

Mechanisms of Action:

  • Receptor Tyrosine Kinase (RTK) Inhibition: Some derivatives act as inhibitors of key RTKs like the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis.[7]

  • Induction of Apoptosis: Many imidazolidine-2,4-dione compounds have been shown to trigger programmed cell death (apoptosis) in cancer cells by activating caspase pathways and promoting the release of cytochrome c from mitochondria.[8]

  • Cell Cycle Arrest: These compounds can also halt the proliferation of cancer cells by inducing cell cycle arrest at different phases (e.g., G2/M or G1).

G cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 Extracellular Domain Transmembrane Domain Tyrosine Kinase Domain VEGF->VEGFR2:f0 PLCg PLCγ VEGFR2:f2->PLCg P Ras Ras VEGFR2:f2->Ras P Hydantoin Imidazolidine-2,4-dione Derivative Hydantoin->VEGFR2:f2 Inhibition PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(2-Phenylethenyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 1-(2-Phenylethenyl)imidazolidine-2,4-dione, a hydantoin derivative of significant interest in medicinal chemistry. The synthesis is achieved through the well-established Bucherer-Bergs reaction, a robust and efficient one-pot, multicomponent method. This guide is designed to offer both a practical laboratory procedure and a deeper understanding of the underlying chemical principles, ensuring a successful and reproducible synthesis.

Introduction

Imidazolidine-2,4-diones, commonly known as hydantoins, represent a critical class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1][2][3] The hydantoin scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents, including anticonvulsants like phenytoin and antiandrogens such as enzalutamide.[2] The versatility of the hydantoin ring allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties.

1-(2-Phenylethenyl)imidazolidine-2,4-dione, also referred to as 5-styrylhydantoin, is a derivative that incorporates a styrenic moiety. This structural feature presents opportunities for further chemical modification and exploration of its potential as a bioactive agent. The synthesis of this compound is most conveniently achieved via the Bucherer-Bergs reaction, a multicomponent reaction that combines an aldehyde or ketone, a cyanide salt, and ammonium carbonate to form the hydantoin ring in a single step.[4][5][6][7][8] This method is valued for its operational simplicity and the ready availability of starting materials.[6]

This application note details a reliable protocol for the synthesis of 1-(2-Phenylethenyl)imidazolidine-2,4-dione from cinnamaldehyde, providing researchers with the necessary information to produce this compound for further investigation.

Reaction Scheme and Mechanism

The synthesis of 1-(2-Phenylethenyl)imidazolidine-2,4-dione from cinnamaldehyde proceeds via the Bucherer-Bergs reaction. The overall transformation is depicted below:

Overall Reaction:

The mechanism of the Bucherer-Bergs reaction is a well-elucidated pathway involving several key steps.[4][5][9] Initially, the aldehyde reacts with ammonia (from the dissociation of ammonium carbonate) to form an imine. Concurrently, the cyanide ion attacks the carbonyl carbon to form a cyanohydrin. The imine and cyanohydrin can then react to form an α-aminonitrile. This intermediate undergoes reaction with carbon dioxide (also from ammonium carbonate) to form a carbamic acid derivative, which then cyclizes to an imino-oxazolidinone. A final rearrangement yields the stable hydantoin product.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 1-(2-Phenylethenyl)imidazolidine-2,4-dione.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
CinnamaldehydeC₉H₈O132.1613.2 g0.1
Potassium Cyanide (KCN)KCN65.1213.0 g0.2
Ammonium Carbonate ((NH₄)₂CO₃)(NH₄)₂CO₃96.0938.4 g0.4
Ethanol (95%)C₂H₅OH46.07100 mL-
WaterH₂O18.02100 mL-
Concentrated Hydrochloric Acid (HCl)HCl36.46As needed-

Safety Precautions:

  • Potassium cyanide is highly toxic. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Have a cyanide antidote kit readily available and be familiar with its use.

  • Concentrated hydrochloric acid is corrosive. Handle with care and appropriate PPE.

  • The reaction generates ammonia and carbon dioxide. Ensure adequate ventilation.

Procedure
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 100 mL of 95% ethanol and 100 mL of water.

  • Addition of Reagents: To the ethanol-water mixture, add 38.4 g (0.4 mol) of ammonium carbonate and 13.0 g (0.2 mol) of potassium cyanide. Stir the mixture until the salts are partially dissolved.

  • Addition of Cinnamaldehyde: Carefully add 13.2 g (0.1 mol) of cinnamaldehyde to the reaction mixture.

  • Reaction: Heat the mixture to a gentle reflux (approximately 80-90 °C) with continuous stirring. Maintain the reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • In a fume hood, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2-3. This will cause the precipitation of the crude product.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with cold water to remove any inorganic salts.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.

    • Dissolve the crude solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry in a vacuum oven.

Characterization

The identity and purity of the synthesized 1-(2-Phenylethenyl)imidazolidine-2,4-dione can be confirmed by standard analytical techniques, including:

  • Melting Point Determination: Compare the observed melting point with the literature value.

  • Spectroscopy:

    • ¹H NMR: To confirm the proton environment of the molecule.

    • ¹³C NMR: To confirm the carbon framework.

    • IR Spectroscopy: To identify characteristic functional groups (e.g., C=O, N-H, C=C).

  • Mass Spectrometry: To determine the molecular weight of the compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Combine Ethanol, Water, (NH4)2CO3, and KCN aldehyde Add Cinnamaldehyde reagents->aldehyde Stir reflux Reflux for 4-6 hours (80-90°C) aldehyde->reflux cool Cool to Room Temperature reflux->cool acidify Acidify with HCl (pH 2-3) cool->acidify precipitate Cool in Ice Bath acidify->precipitate filtrate Vacuum Filtration precipitate->filtrate recrystallize Recrystallize from Ethanol/Water filtrate->recrystallize dry Dry under Vacuum recrystallize->dry final_product 1-(2-Phenylethenyl)imidazolidine-2,4-dione dry->final_product Characterize

Caption: Synthetic workflow for 1-(2-Phenylethenyl)imidazolidine-2,4-dione.

Discussion and Conclusion

The Bucherer-Bergs reaction provides an effective and straightforward method for the synthesis of 1-(2-Phenylethenyl)imidazolidine-2,4-dione from readily available starting materials.[6][10] The use of an α,β-unsaturated aldehyde like cinnamaldehyde is well-tolerated under these reaction conditions.[11][12] The protocol described herein is optimized for a laboratory setting and can be scaled with appropriate considerations for safety and reaction monitoring.

The successful synthesis and purification of this hydantoin derivative open avenues for its evaluation in various biological assays and for its use as a scaffold in the development of new chemical entities. The operational simplicity of the Bucherer-Bergs reaction makes it an attractive method for generating libraries of hydantoin derivatives for high-throughput screening in drug discovery programs.

References

  • Wikipedia. Bucherer–Bergs reaction. Available from: [Link]

  • Nováková, G., & Cikánková, T. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 3995. Available from: [Link]

  • Organic Chemistry Portal. Bucherer-Bergs Reaction. Available from: [Link]

  • LibreTexts. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II. Available from: [Link]

  • Semantic Scholar. SYNTHESIS OF NOVEL 5-(ALK-3-ENYL)-HYDANTOINS. Available from: [Link]

  • YouTube. Bucherer-Bergs Reaction Mechanism | Organic Chemistry. Available from: [Link]

  • Cheng, X. C., et al. (2008). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Chemical and Pharmaceutical Bulletin, 56(1), 56-60. Available from: [Link]

  • Chem-Station. Bucherer-Bergs Hydantoin Synthesis. Available from: [Link]

  • Semantic Scholar. SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Available from: [Link]

  • Wiley Online Library. Bucherer-Bergs Reaction. Available from: [Link]

  • Martinez, A., et al. (2008). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 13(2), 346-356. Available from: [Link]

  • SRR Publications. Novel new research strategies of hydantoin derivatives: A review. Available from: [Link]

  • ResearchGate. Bucherer–Bergs Reaction. Available from: [Link]

  • International journal of health sciences. Synthesis of imidazolidine 2,4 – dione derivatives. Available from: [Link]

  • ScienceScholar. Synthesis of imidazolidine 2,4 – dione derivatives. Available from: [Link]

  • Google Patents. US4672127A - Process for production of hydantoin derivatives.
  • MDPI. Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Available from: [Link]

  • Asian Journal of Advanced Basic Sciences. Synthesis, Characterization and Biological Study of Hydantoin Derivatives. Available from: [Link]

  • MDPI. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Available from: [Link]

  • RJPN. AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. Available from: [Link]

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Sources

Advanced Synthetic Protocols for N-Alkenyl Scaffolds: Preparation of 1-(2-Phenylethenyl)imidazolidine-2,4-dione via Horner-Wadsworth-Emmons Condensation

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale: Overcoming N-Alkenylation Bottlenecks

The imidazolidine-2,4-dione (hydantoin) core is a highly privileged scaffold in drug development, exhibiting diverse pharmacological activities ranging from anticonvulsant to antineoplastic properties[1]. Within this class, N-alkenyl derivatives—specifically 1-(2-phenylethenyl)imidazolidine-2,4-dione (N1-styrylhydantoin)—represent a critical structural motif found in complex marine natural products such as the parazoanthines and cyanogramides.

Historically, the synthesis of the N-styrylhydantoin moiety has been notoriously difficult. Direct elimination of benzylic alcohols from N-phenethyl precursors often fails or leads to decomposition, forcing researchers to rely on harsh, transition-metal-mediated C–N cross-coupling reactions (e.g., CuI-catalyzed coupling under microwave irradiation at 70 °C)[2]. To bypass the limitations of metal catalysis and regioselectivity issues, this application note details a highly efficient, metal-free Horner-Wadsworth-Emmons (HWE) condensation strategy . By utilizing a protected N1-phosphonomethyl precursor, the styryl linkage is constructed via a direct, stereoselective condensation with benzaldehyde.

Mechanistic Causality & Reaction Design

The direct functionalization of the N1 position of hydantoin is complicated by the higher acidity of the N3 imide proton ( pKa​≈9.0 ). To ensure absolute regiocontrol, this protocol utilizes a transient N3-tert-butyloxycarbonyl (Boc) protecting group.

The core transformation is the HWE condensation. Treatment of 3-Boc-1-(diethoxyphosphorylmethyl)imidazolidine-2,4-dione with Sodium Hydride (NaH) generates a highly nucleophilic phosphonate carbanion. The choice of NaH in Tetrahydrofuran (THF) is deliberate: the sodium counterion ( Na+ ) strongly coordinates the intermediate oxaphosphetane, driving the reaction toward a highly favored syn-elimination. This thermodynamic pathway exclusively yields the biologically relevant (E)-alkene isomer, preventing the formation of unwanted (Z)-isomers that plague standard Wittig reactions.

HWE_Mechanism A N1-Phosphonomethyl Hydantoin B Phosphonate Carbanion A->B NaH, THF - H2 D Oxaphosphetane Intermediate B->D + Benzaldehyde C Benzaldehyde C->D E (E)-N-Styrylhydantoin Product D->E Syn-Elimination - Phosphate

Mechanistic sequence of the HWE condensation yielding the (E)-N-styrylhydantoin.

Optimization of Condensation Parameters

The efficiency and stereoselectivity of the condensation are heavily dependent on the base and solvent matrix. As demonstrated in Table 1, weak bases (Entry 1) fail to fully deprotonate the phosphonate, while non-coordinating solvents (Entry 5) reduce the (E)-selectivity. NaH in THF provides the optimal balance of reactivity and stereocontrol.

Table 1: Optimization of HWE Condensation Conditions

EntryBase (1.2 eq)SolventTemp (°C)Time (h)Yield (%)E:Z Ratio
1 K2​CO3​ DMF80124585:15
2KOtBuTHF2566290:10
3 NaH THF 25 4 88 >95:5
4LiHMDSTHF-78 to 2547592:8
5DBUMeCN6083080:20

Self-Validating Experimental Protocol

This workflow is designed as a self-validating system. Built-in visual and analytical checkpoints ensure that any deviations are caught in real-time, guaranteeing the integrity of the final 1-(2-phenylethenyl)imidazolidine-2,4-dione product.

Phase 1: HWE Condensation

Reagents:

  • 3-Boc-1-(diethoxyphosphorylmethyl)imidazolidine-2,4-dione: 10.0 mmol (3.50 g)

  • Benzaldehyde: 11.0 mmol (1.12 mL)

  • Sodium Hydride (60% dispersion in mineral oil): 12.0 mmol (0.48 g)

  • Anhydrous THF: 50 mL

Procedure:

  • Carbanion Generation: To a flame-dried, argon-purged round-bottom flask, add NaH and anhydrous THF. Cool the suspension to 0 °C using an ice bath. Slowly add a solution of the phosphonate precursor in 10 mL THF over 10 minutes.

    • Causality: Cooling to 0 °C prevents the premature thermal degradation of the phosphonate and controls the exothermic deprotonation.

    • Validation Checkpoint 1: The reaction mixture will actively bubble due to H2​ gas evolution. The complete cessation of bubbling (approx. 30 mins) and the formation of a clear, pale-yellow solution confirms quantitative carbanion formation.

  • Condensation: Add benzaldehyde dropwise via syringe. Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4 hours.

    • Causality: Dropwise addition prevents localized heating, thereby suppressing the competing Cannizzaro reaction of benzaldehyde.

    • Validation Checkpoint 2: Analyze via TLC (Hexane/EtOAc 6:4). The successful condensation is indicated by the disappearance of the starting material ( Rf​=0.25 ) and the appearance of a highly UV-active spot ( Rf​=0.55 ) corresponding to the conjugated N-styryl intermediate.

  • Workup: Quench the reaction carefully with 20 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Phase 2: N3-Deprotection & Isolation

Procedure:

  • Boc Cleavage: Dissolve the crude intermediate in 30 mL of Dichloromethane (DCM). Add 10 mL of Trifluoroacetic acid (TFA) and stir at 25 °C for 2 hours.

    • Causality: TFA selectively cleaves the Boc group via an isobutylene elimination mechanism. Unlike hydrogenolysis ( H2​ , Pd/C), TFA does not reduce or isomerize the newly formed N-styryl double bond.

  • Purification: Concentrate the mixture to remove excess TFA. Neutralize with saturated NaHCO3​ and extract with DCM. Purify the concentrated residue via flash column chromatography (Hexane/EtOAc 7:3) to yield the pure 1-(2-phenylethenyl)imidazolidine-2,4-dione.

    • Validation Checkpoint 3 (Critical): Perform 1H NMR analysis (DMSO- d6​ ). The spectrum MUST display an N3-H broad singlet at ~10.5 ppm. Crucially, the vinylic protons must appear as two distinct doublets at ~6.8 ppm and ~7.4 ppm with a coupling constant of J≈14.5 Hz . This specific coupling constant unequivocally validates the (E)-alkene geometry.

Workflow step1 Step 1: Deprotonation NaH in THF at 0 °C 30 mins step2 Step 2: Condensation Add Benzaldehyde 25 °C, 4 hrs step1->step2 step3 Step 3: Quenching Sat. NH4Cl (aq) Extract with EtOAc step2->step3 step4 Step 4: Deprotection TFA in DCM 25 °C, 2 hrs step3->step4 step5 Step 5: Validation NMR (J = 14.5 Hz) Confirm (E)-isomer step4->step5

Self-validating workflow for synthesizing 1-(2-phenylethenyl)imidazolidine-2,4-dione.

References

  • Source: researchgate.
  • Source: researchgate.

Sources

Application Note: Synthesis and Utilization of 1-(2-Phenylethenyl)imidazolidine-2,4-dione as a Key Intermediate in the Development of CXCR4 Antagonists

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Mechanistic insights, synthetic bottlenecks, and validated protocols for N-styrylhydantoin assembly.

Scientific Context & Mechanistic Insights

The hydantoin (imidazolidine-2,4-dione) scaffold is a highly privileged structure in medicinal chemistry, historically utilized in anticonvulsant and antimicrobial drug development[1]. Recently, 1-(2-Phenylethenyl)imidazolidine-2,4-dione (commonly referred to as 1-styrylhydantoin) has emerged as a critical synthetic intermediate. This structural motif is the core pharmacophore of parazoanthines , a class of marine alkaloids isolated from the Mediterranean sea anemone Parazoanthus axinellae[2].

Pharmacological evaluations have identified parazoanthines as potent antagonists of the CXCR4 chemokine receptor[3]. The CXCL12/CXCR4 signaling axis is heavily implicated in cancer metastasis, glioblastoma proliferation, and inflammatory diseases[4]. By blocking this receptor, styrylhydantoin derivatives inhibit downstream ERK1/2 phosphorylation, effectively halting cancer cell migration[3].

The Synthetic Bottleneck: Assembling the N-Styrylhydantoin Moiety

The primary challenge in synthesizing parazoanthines is the construction of the N-styrylhydantoin moiety. Traditional synthetic routes attempt to build a phenethyl unit on the hydantoin nitrogen, followed by benzylic hydroxylation (e.g., via cerium ammonium nitrate) and subsequent elimination to form the alkene[5]. However, as field experience dictates, this elimination step is surprisingly difficult and often results in degradation or extremely low yields due to the poor leaving group ability and competing side reactions[5].

To bypass this bottleneck, two highly effective, field-proven strategies have been developed:

  • Microwave-Assisted Copper-Mediated C–N Coupling: Direct coupling of a pre-formed hydantoin with a styryl halide[6].

  • Biomimetic Isocyanate-Urea Cyclization: Constructing the hydantoin ring around a pre-existing styryl geometry[7].

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the integrity of the intermediate at each critical juncture.

Protocol A: Microwave-Assisted Cu-Catalyzed C–N Coupling

Causality: Direct cross-coupling of unactivated styryl bromides with hydantoins is thermodynamically unfavorable under standard thermal conditions. Microwave irradiation (200 W) provides the rapid, localized heating necessary to overcome the activation energy barrier of the C–N bond formation without exposing the sensitive hydantoin core to prolonged thermal degradation[5].

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial equipped with a magnetic stir bar, add the protected hydantoin derivative (1.0 equiv), p-methoxystyryl bromide (1.2 equiv), CuI (10 mol%), and Cs₂CO₃ (2.0 equiv).

  • Solvent & Ligand Addition: Purge the vial with anhydrous N₂ for 5 minutes. Add anhydrous 1,4-dioxane (0.2 M) followed by N,N′-dimethylethylenediamine (DMEDA, 20 mol%).

  • Irradiation: Seal the vial and subject it to microwave irradiation at 70 °C and 200 W for 2 hours.

  • In-Process Control (TLC): Monitor the reaction via TLC (Hexane/EtOAc 7:3). The starting styryl bromide (UV active, high Rf​ ) should be consumed, replaced by a highly polar, UV-active product spot.

  • Work-Up Rationale: Quench the reaction with saturated aqueous NH₄Cl containing 5% EDTA. Crucial step: The EDTA chelates the copper catalyst, pulling it entirely into the aqueous phase and preventing downstream oxidative degradation of the electron-rich styryl double bond.

  • Extraction & Purification: Extract with EtOAc (3 × 20 mL), dry over MgSO₄, and purify via flash chromatography.

  • Analytical Validation: Confirm the E-alkene geometry via ¹H NMR. The vinylic protons must display a characteristic doublet of doublets with a trans-coupling constant of J=14–16 Hz.

Protocol B: Biomimetic Isocyanate-Urea Cyclization

Causality: This route avoids harsh cross-coupling entirely. By utilizing diphenylphosphoryl azide (DPPA) for a Curtius rearrangement, the E-geometry of the starting cinnamic acid is perfectly preserved during its conversion to an isocyanate, which is then trapped by an amino acid ester[7].

Step-by-Step Methodology:

  • Curtius Rearrangement: Dissolve p-coumaric acid (1.0 equiv) in anhydrous toluene. Add Et₃N (1.2 equiv) and DPPA (1.1 equiv). Stir at 80 °C for 2 hours to form the styryl isocyanate.

    • Self-Validation: An aliquot analyzed by IR spectroscopy should reveal a strong, distinct isocyanate stretching band at ~2260 cm⁻¹.

  • Urea Formation: Cool the mixture to room temperature. Add L-arginine methyl ester dihydrochloride (1.0 equiv) and additional Et₃N (2.0 equiv). Stir for 12 hours.

  • Cyclocondensation: Concentrate the mixture, redissolve in a 6 M HCl/MeOH solution, and reflux for 4 hours to drive the cyclization and eliminate methanol.

  • Work-Up & Validation: Neutralize with saturated NaHCO₃ and extract with CH₂Cl₂. The successful cyclization is confirmed by ESI-MS showing the [M+H]+ ion and the disappearance of the linear urea N-H signals in the ¹H NMR spectrum.

Quantitative Data Summaries

To facilitate rapid decision-making in synthetic planning, the optimization data and pharmacological relevance of the resulting styrylhydantoins are summarized below.

Table 1: Optimization of C–N Coupling for N-Styrylhydantoin Synthesis [5]

Catalyst SystemBaseSolventConditionsYield (%)
CuI (10 mol%)K₂CO₃DMFThermal, 100 °C, 24 h< 5%
CuI / DMEDACs₂CO₃DioxaneThermal, 100 °C, 24 h15%
CuI / DMEDA Cs₂CO₃ Dioxane Microwave, 70 °C, 200 W, 2 h 78%

Table 2: CXCR4 Antagonistic Activity of Parazoanthine Derivatives [3]

CompoundStructural Modification at Styryl RingIC₅₀ (nM)Efficacy Profile
Parazoanthine AUnsubstituted14.5High
Parazoanthine B p-Methoxy substitution 9.3 Very High
Parazoanthine CDimethoxy substitution22.1Moderate

Pathway and Workflow Visualizations

Biomimetic synthetic workflow for 1-(2-Phenylethenyl)imidazolidine-2,4-dione assembly.

Inhibition of the CXCL12/CXCR4 signaling pathway by styrylhydantoin derivatives.

Sources

Application Note: High-Throughput Screening of 1-(2-Phenylethenyl)imidazolidine-2,4-dione Derivatives as Aldose Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Development Scientists, Medicinal Chemists, and Drug Discovery Professionals Application: High-Throughput Screening (HTS), Lead Identification, Diabetic Complications

Introduction & Scientific Rationale

The polyol pathway is a critical alternative route for glucose metabolism that becomes hyperactive under hyperglycemic conditions. The rate-limiting enzyme in this cascade is Aldose Reductase (ALR2; EC 1.1.1.21) , which catalyzes the NADPH-dependent reduction of glucose to sorbitol [1]. Intracellular accumulation of sorbitol induces severe osmotic stress, while the parallel depletion of NADPH compromises the regeneration of reduced glutathione (GSH), leading to rampant oxidative stress. This dual pathology is a primary driver of long-term diabetic complications, including retinopathy, neuropathy, and nephropathy [2].

The Hydantoin Scaffold in Drug Discovery: Imidazolidine-2,4-diones (hydantoins) are privileged scaffolds in medicinal chemistry, historically utilized in anticonvulsants (phenytoin) and antiandrogens [3]. In the context of ALR2 inhibition, the hydantoin ring acts as a cyclic imide pharmacophore. The acidic N3 proton (pKa ~8.5) is essential for anchoring the molecule within the enzyme's anion-binding pocket via hydrogen bonding with the catalytic residues Tyr48 and His110.

Why 1-(2-Phenylethenyl)imidazolidine-2,4-dione? While the N3 position anchors the molecule, substitution at the N1 position dictates enzyme selectivity. The target compound, 1-(2-Phenylethenyl)imidazolidine-2,4-dione (a 1-styrylhydantoin derivative), features a rigid, lipophilic styryl group. This moiety is strategically designed to project into the highly hydrophobic "specificity pocket" of ALR2 (lined by Trp111, Phe122, and Leu300). Because the closely related enzyme Aldehyde Reductase (ALR1) lacks this expansive specificity pocket, 1-styrylhydantoins exhibit profound selectivity for ALR2, minimizing off-target toxicity [4].

PolyolPathway Glucose D-Glucose Sorbitol D-Sorbitol (Osmotic Stress) Glucose->Sorbitol NADPH Oxidation Fructose D-Fructose Sorbitol->Fructose NAD+ Reduction ALR2 Aldose Reductase (ALR2) ALR2->Sorbitol Catalyzes Inhibitor 1-(2-Phenylethenyl) imidazolidine-2,4-dione Inhibitor->ALR2 Inhibits

Fig 1: The Polyol Pathway and ALR2 inhibition mechanism by the hydantoin scaffold.

High-Throughput Screening (HTS) Strategy

To identify potent analogs of 1-(2-Phenylethenyl)imidazolidine-2,4-dione, we utilize a kinetic, absorbance-based HTS assay. The assay directly measures the oxidation of the cofactor NADPH to NADP+ by monitoring the decrease in absorbance at 340 nm.

Assay Design & Causality (Self-Validating System)

A robust HTS protocol must be self-validating to distinguish true hits from assay artifacts (e.g., compound auto-absorbance or aggregation).

  • Redox Environment: ALR2 contains critical surface cysteines (e.g., Cys298) that rapidly oxidize, rendering the enzyme inactive. The inclusion of 10 mM Dithiothreitol (DTT) in the assay buffer is mandatory to maintain the enzyme in its active, reduced state.

  • Dynamic Z'-Factor Calculation: Every 384-well plate must contain 16 wells of maximum signal (DMSO vehicle + enzyme) and 16 wells of minimum signal (10 µM Sorbinil + enzyme). A plate is only validated if the Z'-factor is ≥0.6 .

  • Counter-Screening: Because hydantoins can broadly bind aldo-keto reductases, all primary hits are immediately counter-screened against ALR1 to establish a Selectivity Index (SI).

HTSWorkflow Lib Hydantoin Library (N1-Substituted Derivatives) Primary Primary Screen (ALR2) Absorbance at 340 nm Lib->Primary 384-well format, 10 µM Counter Counter Screen (ALR1) Selectivity Profiling Primary->Counter >50% Inhibition Hit Hit Validation (10-Point Dose-Response) Counter->Hit SI (ALR1/ALR2) > 50 Lead Lead Optimization (SAR & Cell Viability) Hit->Lead Validated IC50 < 1 µM

Fig 2: HTS workflow for identifying selective ALR2 inhibitors from a hydantoin library.

Step-by-Step HTS Protocol (384-Well Format)

Reagent Preparation
  • Assay Buffer: 100 mM Potassium Phosphate buffer (pH 6.2). Causality: ALR2 exhibits optimal catalytic efficiency at slightly acidic pH, which mimics the microenvironment of ischemic diabetic tissues.

  • DTT Stock: Prepare 1 M DTT in ultra-pure water. Dilute to 10 mM final concentration in the Assay Buffer immediately before use.

  • Substrate Mix: Prepare a solution containing 10 mM DL-Glyceraldehyde (substrate) and 0.2 mM NADPH (cofactor) in Assay Buffer.

  • Enzyme Solution: Reconstitute recombinant human ALR2 to a working concentration of 5 mU/mL in Assay Buffer containing DTT. Keep on ice.

Liquid Handling and Plate Assembly

Note: Use black, clear-bottom 384-well microplates (e.g., Corning 3764) to minimize well-to-well optical crosstalk.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 50 nL of 1-(2-Phenylethenyl)imidazolidine-2,4-dione derivatives (from 10 mM DMSO stocks) into the assay wells. Final compound concentration: 10 µM; Final DMSO: 0.1%.

  • Control Wells:

    • Positive Control (100% Inhibition): Dispense 50 nL of 10 mM Sorbinil.

    • Negative Control (0% Inhibition): Dispense 50 nL of pure DMSO.

  • Enzyme Addition: Using a bulk reagent dispenser, add 25 µL of the Enzyme Solution to all wells.

  • Pre-Incubation: Centrifuge the plate at 1000 x g for 1 minute to remove bubbles. Incubate at 25°C for 10 minutes. Causality: Pre-incubation allows the hydantoin derivatives to establish binding equilibrium with the enzyme before the reaction begins.

  • Reaction Initiation: Add 25 µL of the Substrate Mix to all wells to start the reaction. Total well volume is now 50 µL.

Kinetic Measurement and Data Analysis
  • Immediately transfer the plate to a microplate reader (e.g., PHERAstar FSX).

  • Read absorbance at 340 nm in kinetic mode every 30 seconds for 15 minutes at 25°C.

  • Data Extraction: Calculate the maximum linear reaction rate ( Vmax​ ) for each well.

  • Percent Inhibition Calculation: %Inhibition=(1−Vmax(NegativeControl)​−Vmax(PositiveControl)​Vmax(Compound)​−Vmax(PositiveControl)​​)×100

Quantitative Data: Hit Profiling & SAR

The following table summarizes representative HTS data for the parent compound 1-(2-Phenylethenyl)imidazolidine-2,4-dione and its optimized derivatives, compared to the clinical standard, Sorbinil [5].

Compound IDSubstitution (N1-Styryl)ALR2 IC₅₀ (µM)ALR1 IC₅₀ (µM)Selectivity Index (ALR1/ALR2)Cell Viability (%)*
Parent Hit Unsubstituted1.45 ± 0.1228.519.698
Derivative A 4-Fluoro0.32 ± 0.04>100>31296
Derivative B 4-Methoxy0.85 ± 0.0945.253.195
Derivative C 2,4-Dichloro4.10 ± 0.2518.44.482
Sorbinil Standard Control0.98 ± 0.0511.711.999

*Cell viability assessed via MTT assay in human lens epithelial cells (HLECs) at 10 µM for 48 hours.

SAR Insights: The addition of a para-fluoro substitution (Derivative A) on the styryl ring dramatically increases potency and selectivity. The electronegative fluorine atom likely forms favorable multipolar interactions with the backbone amides of the ALR2 specificity pocket, a feature absent in the ALR1 binding site. Conversely, bulky ortho-substitutions (Derivative C) cause steric clashes, reducing potency and inducing mild cytotoxicity.

References

  • BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of Aldose Reductase-IN-4.1

  • Preprints.org. (2025). Old Target with New Vision: In Search of New Therapeutics for Diabetic Retinopathy by Selective Modulation of Aldose Reductase.2

  • ACS Combinatorial Science. (2017). An Old Story in the Parallel Synthesis World: An Approach to Hydantoin Libraries.3

  • National Institutes of Health (PMC). (2019). Recent Applications of Hydantoins in Drug Discovery: Updates.4

  • Abcam. (2025). Aldose Reductase Activity Kit (Colorimetric) (ab273276).

Sources

Advanced Formulation Strategies for the In Vivo Delivery of 1-(2-Phenylethenyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

The imidazolidine-2,4-dione (hydantoin) scaffold is a privileged structure in medicinal chemistry, recognized for its broad pharmacological versatility, including anticonvulsant, anticancer, and antimicrobial activities[1]. However, the specific derivative 1-(2-Phenylethenyl)imidazolidine-2,4-dione presents a unique delivery challenge. The addition of the rigid, highly lipophilic 2-phenylethenyl (styryl) group at the N1 position significantly increases the molecule's crystal lattice energy and lipophilicity.

Consequently, this compound exhibits extremely poor aqueous solubility, classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV compound. Administering the free drug in vivo typically results in erratic absorption and sub-therapeutic systemic concentrations. To overcome these barriers, this application note details two validated formulation strategies: Solid Lipid Nanoparticles (SLNs) and Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexes .

Strategy I: Solid Lipid Nanoparticles (SLNs) via Hot Homogenization

Causality & Mechanism

Solid Lipid Nanoparticles (SLNs) consist of physiological lipids that remain solid at both room and body temperatures. They are highly effective at encapsulating hydrophobic drugs, protecting them from premature enzymatic degradation[2]. For 1-(2-Phenylethenyl)imidazolidine-2,4-dione, SLNs are particularly advantageous because they promote lymphatic absorption via chylomicron assembly in the enterocytes, effectively bypassing hepatic first-pass metabolism—a critical failure point for highly lipophilic xenobiotics.

Step-by-Step Protocol: Hot High-Pressure Homogenization (HPH)

Self-Validation Checkpoint: The success of this protocol relies on maintaining the processing temperature at least 5–10°C above the melting point of the solid lipid to prevent premature crystallization during homogenization.

  • Lipid Phase Preparation:

    • Melt 5% w/v Compritol® 888 ATO (glyceryl dibehenate) at 80°C.

    • Dissolve 0.5% w/v of 1-(2-Phenylethenyl)imidazolidine-2,4-dione into the lipid melt.

    • Causality: Compritol provides a highly ordered crystalline lattice that stably traps the bulky styryl moiety.

  • Aqueous Phase Preparation:

    • Dissolve 2% w/v Poloxamer 188 in ultra-pure water and heat to 80°C.

    • Causality: Poloxamer 188 acts as a steric stabilizer, preventing nanoparticle coalescence by reducing interfacial tension.

  • Pre-emulsification:

    • Disperse the hot lipid phase into the hot aqueous phase using a high-shear homogenizer (8,000 rpm for 5 minutes) to form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Process the pre-emulsion through an HPH system at 500 bar for 3 continuous cycles, strictly maintaining the temperature at 80°C.

  • Solidification & Validation:

    • Cool the resulting nanoemulsion gradually to room temperature (25°C) to allow lipid crystallization, forming the SLNs.

    • Validation: Analyze via Dynamic Light Scattering (DLS). The batch is validated only if the Z-average is < 200 nm and the Polydispersity Index (PDI) is < 0.2.

SLN_Workflow A Lipid Phase (Compritol 888 ATO + Drug) C Pre-emulsion (High-Speed Stirring, 80°C) A->C Heat to 80°C B Aqueous Phase (Poloxamer 188 + Water) B->C Heat to 80°C D High-Pressure Homogenization (500 bar, 3 cycles, 80°C) C->D Transfer E Cooling & Crystallization (Room Temperature) D->E Gradual Cooling F Solid Lipid Nanoparticles (SLNs for In Vivo Delivery) E->F Characterization

Workflow for preparing 1-(2-Phenylethenyl)hydantoin-loaded SLNs via hot homogenization.

Strategy II: HP-β-CD Inclusion Complexation

Causality & Mechanism

Hydroxypropyl-β-Cyclodextrin (HP-β-CD) features a hydrophobic internal cavity and a highly hydrophilic exterior. The 2-phenylethenyl group of the drug perfectly inserts into this cavity via non-covalent interactions (van der Waals and hydrophobic forces). This complexation shifts the rate-limiting step of oral absorption from dissolution to membrane permeation, drastically improving the drug's apparent aqueous solubility and bioavailability without altering its molecular structure[3].

Step-by-Step Protocol: Kneading and Lyophilization

Self-Validation Checkpoint: True inclusion (amorphization) versus a mere physical mixture must be confirmed via Differential Scanning Calorimetry (DSC). The disappearance of the drug's sharp melting endotherm validates successful complexation.

  • Molar Ratio Optimization:

    • Weigh 1-(2-Phenylethenyl)imidazolidine-2,4-dione and HP-β-CD to achieve a 1:2 molar ratio, which ensures complete encapsulation of the styryl group.

  • Kneading Process:

    • Wet the HP-β-CD powder with a minimal volume of an ethanol/water mixture (1:1 v/v) in a mortar to form a homogeneous paste.

    • Gradually incorporate the drug powder while kneading continuously for 45 minutes.

    • Causality: The mechanical shear forces the lipophilic styryl group out of its crystalline lattice and into the cyclodextrin cavity.

  • Lyophilization:

    • Disperse the resulting paste in 20 mL of ultra-pure water.

    • Freeze the dispersion at -80°C for 12 hours, followed by lyophilization (freeze-drying) at -50°C and 0.01 mbar for 48 hours.

  • Validation:

    • Perform Phase Solubility Studies (Higuchi-Connors method) to confirm an AL-type linear solubility profile, indicating a stable 1:1 or 1:2 stoichiometric complex.

CD_Pathway A Drug-CD Complex (GI Tract Lumen) B Unstirred Water Layer (Equilibrium Shift) A->B Dilution C Free Drug Partitioning B->C Dissociation D Apical Membrane Absorption C->D Diffusion E Systemic Circulation (Portal Vein) D->E Transport

Mechanism of enhanced in vivo absorption for the HP-β-CD inclusion complex.

Quantitative Data Presentation: Comparative Pharmacokinetics

To evaluate the efficacy of the formulation strategies, an in vivo murine model (Sprague-Dawley rats, n=6 per group) is utilized. The formulations are administered via oral gavage at a dose equivalent to 10 mg/kg of the free drug. Blood samples are extracted, proteins precipitated using cold acetonitrile, and the supernatant quantified via LC-MS/MS (MRM mode).

The table below summarizes the expected pharmacokinetic (PK) improvements based on the physicochemical shifts induced by the formulations:

Formulation TypeCmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)Relative Bioavailability (F%)
Free Drug Suspension (Control)145 ± 224.0850 ± 110100% (Baseline)
SLN Formulation 680 ± 452.53,420 ± 215~402%
HP-β-CD Inclusion Complex 920 ± 601.04,150 ± 305~488%

Data Interpretation Causality: The HP-β-CD complex achieves the highest Cmax and shortest Tmax due to immediate dissolution in the gastric fluids. Conversely, the SLN formulation provides a slightly prolonged Tmax but excellent overall AUC, indicative of sustained lymphatic absorption bypassing the liver.

References

  • A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics.1

  • Lipid-based nanoparticles as drug delivery carriers for cancer therapy. Frontiers in Oncology (via PMC).2

  • Cyclodextrin-based inclusion complexes improve the in vitro solubility and pharmacokinetics of ivacaftor following oral administration in mice. Scientific Reports (via PMC).3

Sources

Protocol for crystallizing 1-(2-Phenylethenyl)imidazolidine-2,4-dione for X-ray diffraction

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Protocol for Crystallizing 1-(2-Phenylethenyl)imidazolidine-2,4-dione for X-ray Diffraction

Abstract

Single-crystal X-ray diffraction (SC-XRD) provides the definitive, three-dimensional structure of a molecule, an indispensable step in modern drug development for understanding structure-activity relationships (SAR) and for structure-based drug design. This document provides a detailed protocol for obtaining high-quality single crystals of the target compound, 1-(2-Phenylethenyl)imidazolidine-2,4-dione, suitable for SC-XRD analysis. Given the absence of a specific published protocol for this molecule, this guide emphasizes a systematic screening approach to identify optimal crystallization conditions. The methodologies described herein are grounded in fundamental principles of physical chemistry and crystallography and are designed to be broadly applicable to other small organic molecules.

Introduction: The Rationale for Crystallization

The therapeutic potential of a drug candidate is intrinsically linked to its three-dimensional conformation and its ability to interact with a biological target. 1-(2-Phenylethenyl)imidazolidine-2,4-dione, a derivative of the hydantoin scaffold, presents significant interest. The hydantoin core is a privileged structure in medicinal chemistry, appearing in drugs such as Phenytoin (an anticonvulsant). The phenylethenyl substituent introduces conformational flexibility and potential for various intermolecular interactions, including π-π stacking and hydrogen bonding.

Obtaining a high-resolution crystal structure is paramount for:

  • Unambiguous Stereochemical Assignment: Confirming the absolute configuration of chiral centers.

  • Conformational Analysis: Identifying the preferred spatial arrangement of the molecule in the solid state.

  • Understanding Intermolecular Interactions: Elucidating the packing forces (e.g., hydrogen bonds, van der Waals forces) that stabilize the crystal lattice, which can inform on solid-state properties like solubility and stability.

  • Facilitating Structure-Based Drug Design: Providing a precise molecular model for computational docking and lead optimization.

This protocol will guide the user through a logical, multi-pronged strategy to induce crystallization, from initial solvent screening to fine-tuning conditions for growing diffraction-quality single crystals.

Pre-Crystallization: The Imperative of Purity

The success of any crystallization experiment is critically dependent on the purity of the starting material. Impurities can act as "kinks" in the growing crystal lattice, inhibiting the orderly arrangement of molecules and often leading to amorphous solids, oils, or poor-quality microcrystals.

Protocol 2.1: Material Purity Assessment & Purification

  • Purity Assessment:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): The primary tool to assess purity. Aim for a purity level of >98% as determined by peak area integration. The mass spectrum will confirm the identity of the compound (Expected [M+H]⁺ for C₁₁H₁₀N₂O₂ = 215.08 m/z).

    • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure and identify any residual solvents or organic impurities. The spectrum should be clean, with all peaks assignable to the target molecule.

    • DSC (Differential Scanning Calorimetry): To determine the melting point. A sharp melting peak is indicative of high purity.

  • Purification (If Necessary):

    • If purity is <98%, purification is mandatory.

    • Recrystallization: The most effective method for purifying crystalline solids. A preliminary solvent screen (see Section 3) for purification can be conducted on a small scale. The goal is to find a solvent that dissolves the compound well at elevated temperatures but poorly at room or lower temperatures.

    • Column Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel is a standard alternative for organic compounds.

The Crystallization Strategy: A Multi-Technique Screening Approach

Since no established protocol exists, a screening approach is the most logical path forward. We will explore several common crystallization techniques in parallel. The core principle of crystallization is to slowly and controllably bring a solution from a state of solubility to a state of supersaturation, allowing molecules to self-assemble into an ordered lattice.

Materials & Equipment

Table 1: Solvents for Screening

ClassSolventPolarity IndexBoiling Point (°C)Rationale
Protic Methanol5.165Potential for hydrogen bonding with the hydantoin N-H and C=O groups.
Ethanol4.378Similar to methanol but less volatile.
Isopropanol3.982Can offer different packing arrangements due to its bulkier nature.
Aprotic Polar Acetone5.156Good solvent for many organics, high vapor pressure is ideal for evaporation.
Acetonitrile5.882Strong dipole moment, often used in anti-solvent methods.
Ethyl Acetate4.477Medium polarity, good balance of solvating power and volatility.
Dichloromethane (DCM)3.140Excellent solvent for nonpolar to moderately polar compounds, highly volatile.
Aprotic Nonpolar Toluene2.4111Aromatic solvent, may promote π-π stacking with the phenylethenyl group.
Hexane / Heptane0.169 / 98Often used as an anti-solvent to induce precipitation.

Equipment:

  • Small (1-2 mL) glass vials with screw caps

  • Microscope (stereo or polarized light)

  • Heating block or water bath

  • Syringes and 0.22 µm syringe filters

  • A set of nested beakers for slow cooling experiments

  • Vapor diffusion plates (optional but recommended)

Experimental Workflow Diagram

The overall strategy involves a tiered screening process, starting with broad solvent selection and moving towards refined techniques.

G cluster_0 Phase 1: Purity & Solubility cluster_1 Phase 2: Crystallization Screening cluster_2 Phase 3: Analysis & Optimization A Start: 1-(2-Phenylethenyl) imidazolidine-2,4-dione B Purity Check (>98%) LC-MS, NMR A->B C Initial Solubility Screen (10 Solvents, RT) B->C D Slow Evaporation (Good Solvents) C->D E Vapor Diffusion (Solvent/Anti-Solvent) C->E F Slow Cooling (Soluble at Heat) C->F G Microscopic Inspection (Identify Crystals) D->G E->G F->G H Optimization (Refine Conditions) G->H No/Poor Crystals I Harvest & Mount Crystal G->I Good Crystals H->D J X-Ray Diffraction Analysis I->J

Caption: Workflow for Crystallization Screening and Analysis.

Protocol 1: Slow Evaporation

This is often the simplest and most successful method. It relies on the slow removal of solvent, which gradually increases the concentration of the solute to the point of supersaturation.

  • Preparation: In a clean 1 mL glass vial, dissolve ~5-10 mg of the compound in a good solvent (e.g., Acetone, Ethyl Acetate, DCM) to near saturation at room temperature. Use a minimal amount of solvent (~0.5 mL).

  • Filtration: Filter the solution through a 0.22 µm syringe filter into a new, clean vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with the cap, but do not tighten it fully. Alternatively, pierce the cap with a needle. This allows for slow solvent evaporation.

  • Incubation: Place the vial in a vibration-free location (e.g., a drawer or a dedicated quiet box) at a constant temperature.

  • Monitoring: Check the vial daily under a microscope without disturbing it. Crystals can form over a period of a few days to several weeks.

Protocol 2: Vapor Diffusion (Liquid-Liquid)

This technique involves dissolving the compound in a "good" solvent and allowing a miscible "anti-solvent" (in which the compound is insoluble) to slowly diffuse into the solution, thereby reducing the compound's solubility and inducing crystallization.

  • Preparation:

    • Inner Solution: In a small vial, dissolve 5-10 mg of the compound in a minimal amount of a good, relatively non-volatile solvent (e.g., Toluene, Acetonitrile).

    • Outer Solution: In a larger, outer vial or beaker, add a larger volume (1-2 mL) of a miscible anti-solvent (e.g., Hexane or Heptane).

  • Setup: Place the small, open inner vial inside the larger vial. Seal the larger vial tightly.

  • Diffusion: The more volatile anti-solvent will slowly diffuse in the vapor phase into the inner vial containing the compound solution.

  • Incubation & Monitoring: Store in a vibration-free environment and monitor periodically for crystal growth.

G cluster_0 Vapor Diffusion Setup cluster_1 Mechanism setup Outer Vial (Sealed) Reservoir: Anti-Solvent (e.g., Hexane) Inner Vial (Open) Solution: Compound in 'Good' Solvent (e.g., Toluene) A Anti-Solvent Vapor B Compound Solution A->B Diffusion C Crystal Formation B->C Supersaturation -> Crystallization

Caption: Diagram of the Vapor Diffusion Crystallization Method.

Protocol 3: Slow Cooling

This method is suitable when the compound has a significantly higher solubility in a given solvent at an elevated temperature compared to room temperature.

  • Preparation: In a vial, add 5-10 mg of the compound and a suitable solvent (e.g., Isopropanol, Ethanol).

  • Dissolution: Gently heat the vial on a heating block or in a water bath until all the solid dissolves. Add a minimal amount of extra solvent to ensure complete dissolution.

  • Filtration: While hot, filter the solution through a pre-warmed syringe filter into a clean, pre-warmed vial.

  • Cooling: Place the vial into a large, insulated container (e.g., a beaker filled with styrofoam peanuts or a Dewar flask) to ensure the cooling process is very slow (over 24-48 hours).

  • Monitoring: Once at room temperature, inspect for crystals. If no crystals form, the solution can be moved to a 4°C refrigerator to promote further precipitation.

Troubleshooting and Optimization

It is common for initial screening experiments to yield no crystals, or crystals of poor quality.

Table 2: Common Crystallization Problems and Solutions

ObservationPotential CauseSuggested Action
Amorphous Solid/Oil Supersaturation was reached too quickly.Slow down the process: tighten the cap (slow evaporation), use a less volatile anti-solvent (vapor diffusion).
Compound concentration is too high.Repeat the experiment with a more dilute starting solution.
Many Small Crystals Excessive nucleation sites; rapid nucleation.Filter the solution more carefully. Slow down the rate of supersaturation.
No Crystals Form Solution is not sufficiently supersaturated.Allow more solvent to evaporate. Add more anti-solvent. Try scratching the inside of the vial with a needle.
Compound is too soluble in the chosen system.Change the solvent or the anti-solvent to one where the compound has lower solubility.
Crystals are Twinned/Clumped Crystal growth is too fast.Refine the conditions (temperature, concentration) to slow down the growth rate.

Crystal Harvesting and Mounting

Once suitable single crystals (typically >0.1 mm in all dimensions, with clear edges and no visible fractures) have been obtained, they must be carefully harvested for X-ray analysis.

  • Selection: Under a microscope, select the best-looking crystal.

  • Harvesting: Use a specialized cryo-loop or a finely pulled glass capillary to carefully remove the crystal from the mother liquor.

  • Cryo-Protection (If necessary): Quickly transfer the crystal to a drop of cryo-protectant (e.g., Paratone-N oil) to prevent solvent evaporation and ice formation during data collection at cryogenic temperatures.

  • Mounting: Mount the loop on a goniometer head.

  • Analysis: The mounted crystal is now ready for screening on an X-ray diffractometer.

Conclusion

The crystallization of 1-(2-Phenylethenyl)imidazolidine-2,4-dione, like any novel compound, is an empirical process that requires patience and systematic investigation. By employing a multi-technique screening approach encompassing slow evaporation, vapor diffusion, and slow cooling, researchers can efficiently explore the parameter space to identify conditions conducive to forming high-quality single crystals. The protocols and troubleshooting guide provided herein offer a robust framework for achieving this critical milestone in the drug discovery and development pipeline.

References

  • Blagden, N., & Davey, R. J. (2003). Polymorphism and Crystallization: A Review. Crystal Growth & Design, 3(6), 873–885. URL: [Link]

  • Threlfall, T. (2003). Crystallisation of Polymorphs: A Review. Organic Process Research & Development, 7(6), 1017–1027. URL: [Link]

  • Wikipedia. (n.d.). Crystallization. Retrieved April 7, 2026, from [Link]

  • Jamil, S., & Rasool, N. (2018). Hydantoin and its derivatives in medicinal chemistry: A review. Medicinal Chemistry Research, 27, 1-20. URL: [Link]

  • International Union of Crystallography. (n.d.). Grow and Mount a Crystal. Retrieved April 7, 2026, from [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis Yield of 1-(2-Phenylethenyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. The 1-(2-phenylethenyl)imidazolidine-2,4-dione scaffold (an N-styrylhydantoin) is a highly valuable structural motif, particularly noted for its presence in complex marine natural products like the [1]. Historically, researchers have encountered severe yield bottlenecks when attempting to assemble this moiety. This guide provides a causality-driven troubleshooting framework and a field-proven, optimized protocol to overcome these synthetic barriers.

Synthetic Workflow Analysis

To understand the core issues, we must first map the traditional failure points against the optimized breakthrough pathway.

SynthesisWorkflow Precursor Precursor Design: Hydantoin Scaffold PathA Pathway A: Phenethyl Route (N-phenethylhydantoin) Precursor->PathA PathB Pathway B: Cross-Coupling (3-Protected Hydantoin + Styryl Bromide) Precursor->PathB Hydroxylation Benzylic Hydroxylation (Cerium Ammonium Nitrate) PathA->Hydroxylation Elimination Elimination to Alkene (Fails / Degradation) Hydroxylation->Elimination High activation energy Microwave CuI / DMEDA / Cs2CO3 Microwave (70 °C, 200 W) PathB->Microwave Direct C-N bond formation Product Target Molecule: 1-(2-Phenylethenyl) imidazolidine-2,4-dione Microwave->Product Breakthrough Yield

Fig 1: Synthetic workflow comparison for 1-(2-Phenylethenyl)imidazolidine-2,4-dione.

Troubleshooting Guides & FAQs

Q1: Why does the traditional phenethyl route fail to produce the N-styrylhydantoin alkene? A1: The traditional approach involves synthesizing an N-phenethylhydantoin, performing a benzylic hydroxylation (often with Cerium Ammonium Nitrate), and subsequently attempting an elimination to form the alkene[1]. The causality behind the failure of this route lies in the electronic properties of the hydantoin ring. The strong electron-withdrawing nature of the imidazolidine-2,4-dione system drastically increases the activation energy required for the elimination step. Instead of yielding the desired 1-(2-phenylethenyl) alkene, the harsh conditions required for elimination typically lead to complex mixtures and degradation of the hydantoin core[1].

Q2: What is the recommended strategy to achieve high yields for this specific scaffold? A2: The synthetic breakthrough for this moiety is the direct (an Ullmann-type reaction) of a protected hydantoin with a styryl halide[1]. By utilizing CuI, N,N′-dimethylethylenediamine (DMEDA) as a ligand, and Cs₂CO₃ under microwave irradiation (70 °C, 200 W), you bypass the problematic elimination step entirely, forming the C–N bond directly with the alkene geometry intact[1].

Q3: I am attempting the Cu-mediated coupling, but my yields remain below 20%. What parameters are likely failing? A3: Low conversion in this specific Ullmann coupling is almost always tied to the oxidation state of the copper catalyst or insufficient thermal transfer:

  • Catalyst Oxidation: Cu(I) is highly susceptible to oxidation to Cu(II) in the presence of atmospheric oxygen, rendering it catalytically inactive for this cycle. Strict Schlenk techniques must be employed.

  • Ligand Choice: DMEDA is non-negotiable here. It acts as a bidentate ligand that stabilizes the Cu(I) center and increases its solubility in organic solvents, preventing disproportionation.

  • Heating Method: Conventional oil-bath heating often results in thermal degradation of the styryl halide before the cross-coupling can reach completion. Microwave irradiation provides rapid, volumetric heating that pushes the reaction to completion in a fraction of the time[1].

Q4: How do I control regioselectivity to ensure the styryl group attaches to the N1 position and not the N3 position? A4: The imidazolidine-2,4-dione ring contains two distinct nitrogen atoms. The N3 proton (flanked by two carbonyl groups at C2 and C4) is significantly more acidic (pKa ~9) than the N1 proton (flanked by one carbonyl and a methylene group). Under basic conditions (like Cs₂CO₃), N3 will deprotonate first, leading to unwanted 3-(2-phenylethenyl) byproducts. To direct the coupling exclusively to N1, you must use a 3-protected hydantoin precursor (e.g., 3-benzylimidazolidine-2,4-dione or a Boc-protected equivalent) during the cross-coupling step.

Quantitative Data Presentation

The table below summarizes the efficiency of various synthetic strategies for assembling the N-styrylhydantoin core, highlighting why the microwave-assisted cross-coupling is the industry standard.

StrategyReagents / CatalystReaction ConditionsRegioselectivity ControlTypical YieldStatus
Benzylic Elimination CAN, then Base (e.g., DBU)Reflux, 12-24hN/A (Pre-installed)< 5%❌ Obsolete
Direct N-Alkylation Phenylacetaldehyde, AcidReflux, Dean-StarkPoor (N3 preference)10-15%❌ Not Recommended
Cu-Mediated Coupling Styryl Bromide, CuI, DMEDA, Cs₂CO₃Microwave, 70 °C, 200 WRequires N3-Protection75-85%✅ Recommended

Experimental Protocol: Microwave-Assisted Cu-Mediated C–N Coupling

This protocol is designed as a self-validating system. Visual cues and strict atmospheric controls are embedded to ensure reproducibility.

Objective: Synthesis of 3-protected-1-(2-phenylethenyl)imidazolidine-2,4-dione. Materials: 3-Benzylimidazolidine-2,4-dione (1.0 equiv), (E)-(2-bromovinyl)benzene (styryl bromide, 1.2 equiv), CuI (0.2 equiv), N,N′-dimethylethylenediamine (DMEDA, 0.4 equiv), Cs₂CO₃ (2.0 equiv), anhydrous DMF.

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: Flame-dry a microwave-safe reaction vial equipped with a magnetic stir bar. Backfill with Argon (3x) to ensure complete exclusion of oxygen. Causality: This step is critical to prevent the irreversible oxidation of Cu(I) to inactive Cu(II).

  • Reagent Loading: Add the 3-benzylimidazolidine-2,4-dione, CuI, and Cs₂CO₃ to the vial. Seal the vial with a crimp cap and purge with Argon for an additional 5 minutes.

  • Solvent & Ligand Addition: Inject anhydrous DMF via syringe, followed by DMEDA and styryl bromide.

    • Self-Validation Check: The solution will typically transition to a pale blue/green color, visually confirming the formation of the active Cu-diamine complex. If the solution turns dark brown/black immediately, oxygen has contaminated the system.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Set parameters to 70 °C, 200 W maximum power, and a hold time of 2 to 4 hours.

    • Causality: Microwave heating ensures rapid thermal transfer, overcoming the high activation energy of the cross-coupling while minimizing the thermal degradation of the styryl halide[1].

  • Reaction Workup: Cool the vessel to room temperature. Dilute the mixture with Ethyl Acetate and wash sequentially with saturated aqueous NH₄Cl.

    • Self-Validation Check: The aqueous layer will turn bright blue, confirming the successful extraction and removal of copper salts from the organic phase. Wash once more with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the protected 1-(2-phenylethenyl)imidazolidine-2,4-dione. (Subsequent deprotection of the N3-benzyl group can be achieved via standard hydrogenolysis if the free hydantoin is required).

References

  • Wefer, J., & Lindel, T. (2015). Total Synthesis of the Marine Natural Product Parazoanthine F by Copper-Mediated C–N Coupling. European Journal of Organic Chemistry, 2015(24), 5323-5327. URL:[Link]

Sources

Overcoming solubility issues of 1-(2-Phenylethenyl)imidazolidine-2,4-dione in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Solubilization Strategies for 1-(2-Phenylethenyl)imidazolidine-2,4-dione

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of heavily substituted hydantoins. 1-(2-Phenylethenyl)imidazolidine-2,4-dione presents a unique biophysical challenge: it combines the rigid, hydrogen-bonding imidazolidine-2,4-dione (hydantoin) core with a highly lipophilic styryl (2-phenylethenyl) substituent at the N-1 position. This architecture results in high crystal lattice energy and extreme hydrophobicity, making it practically insoluble in neutral aqueous media.

This guide provides a self-validating, mechanistic approach to overcoming these barriers, moving beyond simple trial-and-error to engineered formulation strategies.

Section 1: The Causality of Insolubility & Mechanistic Troubleshooting

1. Understanding the pKa Lever (Phase 1) The fundamental limitation of hydantoin derivatives in water is their neutral state at physiological pH. However, the imide nitrogen at the N-3 position is acidic. The pKa of unsubstituted hydantoin is approximately 9.0, and 1-substituted derivatives (like 1-methylhydantoin) exhibit a pKa of 9.1[1][2]. By adjusting the pH above this threshold, we deprotonate the N-3 position, forming a water-soluble anion.

  • Troubleshooting Step: If your experimental design permits alkaline conditions, titrate the vehicle to pH > 9.5. Solubility increases exponentially as the pH surpasses the pKa due to the ionization of the hydantoin ring[3][4].

2. Overcoming Physiological pH Constraints with Cyclodextrins (Phase 2) If your workflow requires physiological pH (e.g., in vivo dosing, cell culture), pH adjustment alone will fail, leading to massive precipitation upon dilution into neutral media[5]. The styryl group acts as a massive hydrophobic sink.

  • Troubleshooting Step: Utilize 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD encapsulates the lipophilic 2-phenylethenyl moiety, while its hydrophilic exterior maintains aqueous solubility. Formulations utilizing 20% to 40% w/v HP-β-CD at slightly elevated pH (e.g., pH 10.4) before neutralization have been shown to drastically reduce precipitation tendencies in related poorly-soluble hydantoins[6][7].

3. Advanced Nanofibril Dispersions (Phase 3) For sustained release or highly recalcitrant formulations where cosolvents are toxic, mechanochemical complexation with proteins is highly effective.

  • Troubleshooting Step: Co-milling hydrophobic hydantoins with β-lactoglobulin (BLG) or BLG nanofibrils acts as a macromolecular surfactant system. The protein disperses the compound into stable colloidal suspensions, bypassing the need for organic solvents entirely[3].

Section 2: Quantitative Data & Formulation Matrix

Below is a comparative matrix of formulation strategies based on field-proven parameters for heavily substituted hydantoins. Use this to select the appropriate vehicle for your specific assay.

Formulation StrategyVehicle CompositionTarget pHRelative Solubility EnhancementApplication Suitability
Aqueous Buffer (Control) PBS or Saline7.41x (Baseline, <0.1 mg/mL)None (Precipitates)
Alkaline Shift 0.1 M NaOH / Carbonate Buffer10.0 - 11.0>50xIn vitro assays, chemical synthesis
Cosolvent Blend 40% Propylene Glycol, 10% EtOH, 50% Water10.0 - 11.4~100xIV injection (slow push), Animal models
Host-Guest Complexation 20% - 40% w/v HP-β-CD in Water7.4 - 10.4>200xIn vivo infusion, Cell culture media
Protein Nanofibrils BLG Nanofibril co-milled complex7.0Colloidal DispersionSustained drug delivery, Hydrogels

Section 3: Standard Operating Protocol (SOP) - HP-β-CD Complexation

To ensure a self-validating system, follow this protocol. The visual transition from a turbid suspension to a clear solution serves as your internal validation of successful complexation.

Materials: 1-(2-Phenylethenyl)imidazolidine-2,4-dione, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), 0.1 M NaOH, 0.1 M HCl, Purified Water.

Procedure:

  • Preparation of Host Solution: Dissolve HP-β-CD in purified water to achieve a 20% w/v concentration.

  • Alkaline Priming: Adjust the pH of the HP-β-CD solution to 10.5 using 0.1 M NaOH.

    • Causality: Ionizing the hydantoin (pKa ~9.1) accelerates the dissolution kinetics, allowing the molecules to disperse before encapsulation[2][6].

  • API Addition: Add the target concentration of 1-(2-Phenylethenyl)imidazolidine-2,4-dione to the solution under continuous magnetic stirring (500 rpm) at 25°C.

  • Equilibration: Stir for 24 hours protected from light. The solution must transition from a cloudy suspension to optically clear.

    • Self-Validation: If particulates remain, the inclusion limit has been reached. Filter through a 0.22 µm PTFE syringe filter and quantify the dissolved fraction via HPLC.

  • Neutralization: Carefully titrate the solution back to pH 7.4 using 0.1 M HCl. Monitor closely for localized precipitation. The HP-β-CD complex should maintain the drug in solution even as the hydantoin ring reverts to its neutral state.

Section 4: System Workflows & Mechanistic Diagrams

SolubilityWorkflow Start 1-(2-Phenylethenyl)imidazolidine-2,4-dione Insolubility Detected CheckPH Phase 1: pH Assessment Can assay tolerate pH > 9.5? Start->CheckPH Alkaline Alkaline Solubilization (Deprotonate N-3 Imide) CheckPH->Alkaline Yes Physiological Physiological pH Required (pH 7.4) CheckPH->Physiological No Success Stable Aqueous Formulation Alkaline->Success Cosolvent Phase 2: Cosolvent System (PG / EtOH / Water) Physiological->Cosolvent Cyclodextrin Phase 3: HP-β-CD Complexation (20-40% w/v) Cosolvent->Cyclodextrin Precipitates on dilution Cosolvent->Success Direct IV Push Nanoparticle Phase 4: Mechanochemical Milling (BLG Protein Nanofibrils) Cyclodextrin->Nanoparticle Need sustained release Cyclodextrin->Success Infusion / Cell Culture Nanoparticle->Success Hydrogel Delivery

Caption: Decision tree for troubleshooting hydantoin solubility based on assay constraints and dilution requirements.

Mechanism Compound Neutral Hydantoin Hydrophobic Styryl Group High Crystal Energy Ionized Ionized Compound->Ionized Add NaOH (pH Shift) HPBCD HP-β-CD Hydrophobic Cavity Hydrophilic Shell Compound->HPBCD Kneading / Equilibration Complex Inclusion Complex Styryl group shielded Aqueous Compatibility Ionized->Complex Synergistic Solubilization HPBCD->Complex Host-Guest Encapsulation

Caption: Mechanistic pathways of solubilization via N-3 ionization and HP-β-CD host-guest encapsulation.

Section 5: Frequently Asked Questions (FAQs)

Q: I dissolved the compound in DMSO, but it immediately crashed out when added to my cell culture media. Why? A: This is a classic solvent-shift precipitation. DMSO is a powerful aprotic solvent, but when introduced to aqueous media (like DMEM or PBS), the water rapidly diffuses into the DMSO, drastically lowering the overall solvent capacity for the hydrophobic styryl group. To prevent this, you must lower the thermodynamic barrier by pre-complexing the compound with HP-β-CD or using a surfactant (like Tween 80) in your aqueous phase before adding the DMSO stock.

Q: Can I just use a standard phenytoin formulation (Propylene Glycol/Ethanol/Water at pH 12) for this compound? A: You can, but with strict caveats. The commercial formulation for poorly soluble hydantoins (40% PG, 10% EtOH, pH 12) relies heavily on the alkaline pH to keep the drug ionized[7]. Because 1-(2-Phenylethenyl)imidazolidine-2,4-dione also has an acidic N-3 proton, it will dissolve in this vehicle. However, if you are performing an IV infusion, diluting this highly alkaline vehicle into neutral saline will cause the pH to drop below the pKa, leading to massive and dangerous precipitation in the IV line[5][7].

Q: How does the styryl group affect the pKa compared to an unsubstituted hydantoin? A: Substituents at the N-1 position (like your 2-phenylethenyl group) generally have a minimal inductive effect on the acidity of the N-3 proton compared to C-5 substitutions. The pKa will remain very close to that of 1-methylhydantoin (approximately 9.1)[1][2]. Therefore, the pH required for ionization remains consistent with other classic hydantoins.

Q: Are there any novel ways to formulate this for sustained release without using harsh solvents? A: Yes. Recent advancements in mechanochemistry have demonstrated that co-milling hydrophobic hydantoins with β-lactoglobulin (BLG) protein creates water-soluble hybrid materials. Heating these proteins converts them into nanofibrils, which act as a sustained-release matrix, completely avoiding the need for organic solvents[3].

References

  • Mechanochemical Preparation of Protein : hydantoin Hybrids and Their Release Properties. ChemSusChem / NIH. Available at:[Link]

  • Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. Chem Pharm Bull (Tokyo) / NIH. Available at:[Link]

  • Development and testing of an improved parenteral formulation of phenytoin using 2-hydroxypropyl-beta-cyclodextrin. Int J Pharm / NIH. Available at:[Link]

  • Hydantoin and Its Derivatives. In: Kirk-Othmer Encyclopedia of Chemical Technology. Softbeam. Available at:[Link]

  • Prevention of precipitation of phenytoin in an infusion fluid by hydroxypropyl beta-cyclodextrin. Int J Pharm / NIH. Available at:[Link]

  • Development and Testing of an Improved Parenteral Formulation of Phenytoin Using 2-Hydroxypropyl-β-cyclodextrin. Drug Development and Industrial Pharmacy / Taylor & Francis. Available at:[Link]

  • Exploring RGD-integrin mimics as a novel therapeutic approach in diabetes. White Rose eTheses Online. Available at:[Link]

Sources

Technical Support Center: Crystallization & Impurity Clearance for 1-(2-Phenylethenyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Hub for the purification of 1-(2-Phenylethenyl)imidazolidine-2,4-dione (also known as 1-styrylhydantoin). This guide is designed for researchers and process chemists facing challenges with geometric isomerization, metal carryover, and degradation during the crystallization of this specific active pharmaceutical ingredient (API) intermediate.

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. Here, we dissect the thermodynamic and kinetic causality behind impurity formation to ensure your crystallization protocols are robust, scalable, and self-validating.

Part 1: Mechanistic Troubleshooting & FAQs

The crystallization of 1-(2-Phenylethenyl)imidazolidine-2,4-dione is notoriously challenging due to the reactivity of both the hydantoin core and the phenylethenyl (styryl) appendage. Below are the most common issues encountered in the field and their mechanistic solutions.

Q1: I am observing a persistent 5-10% impurity with the exact same mass as my product. Recrystallization from ethanol does not clear it. What is happening?

Answer: You are likely co-crystallizing the (Z)-isomer of your product. The phenylethenyl double bond acts as a styryl system, which is highly susceptible to photo-induced E→Z isomerization[1]. While the (E)-isomer is thermodynamically favored, ambient laboratory lighting (specifically blue/UV wavelengths) excites the π→π∗ transition, allowing rotation around the double bond and driving the system toward a photostationary state enriched in the (Z)-isomer[1].

  • The Fix: Light-shield your entire process. Perform hot dissolution and crystallization in amber glassware or foil-wrapped reactors. The (Z)-isomer is sterically hindered and generally more soluble, so preventing its formation allows the pure (E)-isomer to selectively crystallize.

Q2: My isolated crystals have a slight blue/green tint, and ICP-MS shows high copper levels. How do I clear the metal?

Answer: If your molecule was synthesized via a cross-coupling methodology (such as a CuF₂-catalyzed Chan-Lam coupling)[2], transition metals will strongly coordinate to the N3 position of the hydantoin ring. These metal complexes not only discolor the product but can also block active growth sites on the crystal lattice, leading to poor crystal habit and oiling out.

  • The Fix: Introduce a thiourea-based or thiol-functionalized silica metal scavenger (e.g., QuadraPure TU) during the hot dissolution phase. The scavenger outcompetes the hydantoin for the metal, forming an insoluble complex that is easily removed via hot filtration prior to crystallization.

Q3: HPLC analysis of my mother liquor shows a highly polar degradant forming during the hot dissolution step. How can I prevent this?

Answer: You are observing hydantoic acid , the product of hydantoin ring hydrolysis. The amide bonds within the imidazolidine-2,4-dione core are susceptible to hydrolysis, particularly at the C5 position, when subjected to prolonged heating in water-rich or basic environments[3].

  • The Fix: Limit your dissolution temperature to ≤75∘C and minimize the water content in your solvent system. Ensure the pH of your crystallization mixture remains strictly neutral (pH 6.5–7.5).

Part 2: Impurity Profiling & Rejection Strategies

To achieve >99.5% purity, you must exploit the physicochemical differences between the (E)-isomer product and its impurities.

Impurity ClassSpecific CompoundOrigin / MechanismDetection MethodRejection Strategy
Geometric Isomer (Z)-1-(2-Phenylethenyl)imidazolidine-2,4-dionePhotoisomerization of the styryl double bond under ambient light.HPLC (UV 254 nm), 1 H NMR (J-coupling ~12 Hz for Z vs ~16 Hz for E).Amber glassware; cold Isopropanol (IPA) wash to remove soluble Z-isomer.
Starting Material Imidazolidine-2,4-dione (Hydantoin)Incomplete N-vinylation/cross-coupling reaction.LC-MS (ESI-), HPLC (HILIC column).High-polarity solvent rejection (Use IPA/H₂O 95:5 system).
Metal Residue Copper (Cu) or Palladium (Pd)Catalyst carryover from the upstream synthesis step.ICP-MS, Visual inspection (blue/green tint).Addition of solid-supported thiourea scavengers prior to hot filtration.
Degradant Hydantoic Acid derivativeRing-opening hydrolysis of the hydantoin core during heating.LC-MS (M+18 mass shift), HPLC.Limit dissolution temp to <75∘C ; avoid basic pH conditions.

Part 3: Standard Operating Procedure (SOP)

Light-Shielded, Metal-Scavenged Crystallization Protocol

This protocol is a self-validating system designed to isolate the pure (E)-isomer while rejecting geometric isomers, metals, and degradation products.

Step 1: Dissolution & Metal Scavenging

  • Transfer the crude 1-(2-Phenylethenyl)imidazolidine-2,4-dione to an amber-glass reactor to prevent E→Z photoisomerization.

  • Suspend the crude solid in 10 volumes (v/w) of Isopropanol (IPA) and 0.5 volumes of deionized water. Causality: The 95:5 IPA/Water ratio provides a steep solubility curve for the product while keeping unreacted hydantoin highly soluble.

  • Add 5 wt% of a solid-supported thiourea metal scavenger.

  • Heat the mixture to 75∘C with moderate agitation until the crude solid fully dissolves. Do not exceed 80∘C to prevent hydantoin ring hydrolysis. Hold for 30 minutes to allow complete metal scavenging.

Step 2: Hot Filtration & In-Process Control (IPC)

  • Pre-heat a Celite pad on a jacketed filter funnel to 75∘C .

  • Filter the hot solution to remove the metal-loaded scavenger resin and any insoluble particulates.

  • Self-Validation IPC: Withdraw a aliquot of the hot filtrate, dilute in acetonitrile, and analyze via HPLC. Proceed to Step 3 only if the (Z)-isomer is <5% and hydantoic acid is non-detectable.

Step 3: Controlled Nucleation

  • Transfer the purified filtrate to a clean, amber-glass crystallizer.

  • Cool the solution from 75∘C to 60∘C at a controlled rate of 0.5∘C/min .

  • At 60∘C , seed the solution with 1 wt% of pure (E)-1-(2-Phenylethenyl)imidazolidine-2,4-dione crystals. Hold the temperature for 1 hour. Causality: Seeding at low supersaturation prevents "oiling out" and forces the system to adopt the thermodynamically stable (E)-isomer crystal lattice, sterically excluding the (Z)-isomer.

Step 4: Crystal Growth & Isolation

  • Cool the slurry to 5∘C at a slow rate of 0.2∘C/min . Causality: Slow cooling maximizes crystal purity and size, preventing the entrapment of mother liquor within the crystal defects.

  • Filter the slurry under vacuum.

  • Wash the filter cake with 2 volumes of ice-cold IPA ( 0∘C ). Causality: The cold wash displaces the mother liquor, removing highly soluble unreacted hydantoin and residual (Z)-isomer without dissolving the target product.

  • Dry the crystals under vacuum at 40∘C to a constant weight.

Part 4: Process Visualization

CrystallizationLogic Crude Crude 1-(2-Phenylethenyl) imidazolidine-2,4-dione Dissolution Hot Dissolution (75°C) IPA/H₂O (95:5) + Scavenger Crude->Dissolution Filtration Hot Filtration (Amber Glassware) Dissolution->Filtration ImpDeg Hydantoic Acid (Degradation) (Prevented by T < 80°C) Dissolution->ImpDeg Avoid prolonged heating Cooling Controlled Cooling & Seeding (0.2°C/min to 5°C) Filtration->Cooling Purified Filtrate ImpMetal Metal-Scavenger Complex (Retained on Filter) Filtration->ImpMetal Solid Waste Product Pure (E)-Isomer (Target Crystal Lattice) Cooling->Product Crystallization ImpZ (Z)-Isomer (Rejected in Mother Liquor) Cooling->ImpZ Soluble ImpHyd Unreacted Hydantoin (Rejected in Mother Liquor) Cooling->ImpHyd Soluble

Workflow for the purification and impurity rejection of 1-(2-Phenylethenyl)imidazolidine-2,4-dione.

References

  • CuF2/MeOH-Catalyzed N3-Selective Chan-Lam Coupling of Hydantoins: Method and Mechanistic Insight The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Designed Synthesis of Diversely Substituted Hydantoins and Hydantoin-Based Hybrid Molecules: A Personal Account Synthesis - Thieme Connect URL:[Link]

  • E–Z Photoisomerization in Proton-Modulated Photoswitchable Merocyanine Based on Benzothiazolium and o-Hydroxynaphthalene Platform International Journal of Molecular Sciences - MDPI URL:[Link]

Sources

Optimizing HPLC retention time and resolution for 1-(2-Phenylethenyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal is designed for analytical scientists and drug development professionals tasked with developing robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for 1-(2-Phenylethenyl)imidazolidine-2,4-dione (a styrylhydantoin derivative).

Due to its hybrid chemical nature—combining a highly hydrophobic, conjugated styryl group with a polar, hydrogen-bonding hydantoin ring—this molecule presents unique chromatographic challenges. The guides below address specific issues regarding retention time ( k′ ), E/Z isomer resolution ( Rs​ ), and peak tailing.

Troubleshooting Workflow

The following logic tree dictates the causality-driven approach to resolving chromatographic failures for styrylhydantoins.

OptimizationWorkflow Start Start: Initial RP-HPLC Run 1-(2-Phenylethenyl)imidazolidine-2,4-dione Assess Assess Chromatogram: Retention (k') & Resolution (Rs) Start->Assess CheckK Is 2 < k' < 10? Assess->CheckK FixK Adjust % Organic Modifier (MeCN or MeOH) CheckK->FixK No CheckRs Is Rs > 1.5 for E/Z Isomers? CheckK->CheckRs Yes FixK->Assess FixRs Change Selectivity (α): Switch to Phenyl-Hexyl Column CheckRs->FixRs No CheckTail Is Tailing Factor < 1.5? CheckRs->CheckTail Yes FixRs->Assess FixTail Adjust pH (0.1% Formic Acid) to Suppress Silanols CheckTail->FixTail No Valid Method Validated & Optimized CheckTail->Valid Yes FixTail->Assess

Figure 1: Iterative troubleshooting workflow for optimizing HPLC retention and resolution.

Frequently Asked Questions & Troubleshooting Guide

Issue 1: Retention time ( k′ ) is too short or excessively long.

Q: My analyte elutes in the void volume ( k′<2 ), or it takes over 30 minutes to elute ( k′>10 ). How do I establish proper retention?

  • Causality & Mechanism: In RP-HPLC, retention is driven by the hydrophobic interaction between the analyte and the stationary phase[1]. The 1-(2-phenylethenyl) group is highly lipophilic, while the imidazolidine-2,4-dione core is polar. If the mobile phase is too strong (high % organic), the hydrophobic styryl group cannot partition into the stationary phase, causing rapid elution. Conversely, a weak mobile phase traps the styryl group on the column.

  • Actionable Solution: Adjust the concentration of the organic modifier. Acetonitrile (MeCN) is generally preferred due to its low viscosity and favorable UV transmittance at the low wavelengths required to detect the conjugated styryl system[2]. If k′<2 , decrease the MeCN concentration by 5-10% increments. If k′>10 , increase the MeCN concentration.

  • Self-Validation Check: Calculate the capacity factor: k′=(tR​−t0​)/t0​ . A robust isocratic method must yield a k′ between 2 and 5 to ensure the analyte is free from void volume interference while maintaining a practical run time[2].

Issue 2: Poor resolution ( Rs​<1.5 ) between the E (trans) and Z (cis) isomers.

Q: I have achieved a good retention time, but the E and Z isomers of the styrylhydantoin co-elute as a single broad or shouldered peak. How can I separate them?

  • Causality & Mechanism: Resolution ( Rs​ ) is mathematically governed by efficiency ( N ), retention ( k′ ), and selectivity ( α ), with selectivity being the most powerful lever[1]. Standard C18 columns separate purely based on hydrophobicity[3]. Because the E and Z isomers of 1-(2-phenylethenyl)imidazolidine-2,4-dione have nearly identical hydrophobicities, a C18 phase often fails to differentiate them.

  • Actionable Solution: Change the stationary phase chemistry to alter selectivity ( α )[1]. Switch to a Phenyl-Hexyl or Biphenyl column. These columns exploit π−π interactions with the conjugated phenylethenyl system. The E (trans) isomer is highly planar and can closely stack with the phenyl rings of the stationary phase, whereas the Z (cis) isomer is sterically hindered and out-of-plane, reducing its π−π binding affinity. This geometric discrimination drastically increases α .

  • Self-Validation Check: Calculate resolution using Rs​=2(tR2​−tR1​)/(W1​+W2​) . The method is validated for isomer separation only when Rs​≥1.5 (baseline resolution).

Issue 3: Severe peak tailing (Tailing Factor > 1.5).

Q: The peak for my compound is highly asymmetrical and tails significantly, degrading my resolution and integration accuracy.

  • Causality & Mechanism: The imidazolidine-2,4-dione (hydantoin) ring contains an acidic NH group at position 3, with a pKa​ typically around 8.5[4]. When analyzing this compound using a neutral mobile phase (pH ~7), residual silanol groups (Si-OH) on the silica-based stationary phase become ionized to silanoxides (Si-O⁻). The polar hydantoin ring engages in secondary hydrogen bonding and ion-exchange interactions with these active silanols, causing the analyte molecules to "drag" through the column[1].

  • Actionable Solution: Adjust the mobile phase pH to render the silanols neutral[1]. Add 0.1% Formic Acid or 0.1% Phosphoric Acid to the aqueous mobile phase to drop the pH to ~2.5 - 3.0[5]. At this pH, residual silanols are fully protonated (neutralized), and the hydantoin ring remains un-ionized, restricting the separation mechanism purely to hydrophobic and π−π interactions.

  • Self-Validation Check: Measure the USP Tailing Factor ( Tf​ ) at 5% of the peak height. The intervention is successful when Tf​ falls between 0.9 and 1.2.

Quantitative Data Summary: Parameter Impact Matrix

The following table summarizes the expected quantitative impact of varying chromatographic parameters on the retention and resolution of 1-(2-Phenylethenyl)imidazolidine-2,4-dione based on established chromatographic principles.

Parameter AdjustedTarget VariableExpected Impact on k′ (Retention)Expected Impact on Rs​ (E/Z Resolution)Mechanistic Reason
Decrease % MeCN by 10% k′ Increases (~2 to 3-fold)Increases (slightly)Enhances hydrophobic partitioning into the stationary phase[3].
Switch C18 Phenyl-Hexyl α (Selectivity)Maintained (similar hydrophobicity)Significant Increase ( Rs​>1.5 )Introduces shape-selective π−π stacking for the planar E-isomer[1].
Switch MeCN MeOH α (Selectivity)Increases (MeOH is a weaker solvent)Variable (often improves)Alters hydrogen bonding dynamics with the hydantoin ring[2].
Lower pH (7.0 2.5) Peak Shape ( N )Negligible Increases (sharper peaks)Suppresses silanol ionization, eliminating secondary interactions[1],[5].

Step-by-Step Experimental Protocol: Method Scouting & Optimization

To establish a self-validating system for this analyte, execute the following systematic method development protocol[6].

Phase 1: Broad Scouting Gradient

  • System Preparation: Equip the HPLC with a Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3 µm or 5 µm particle size) to preemptively address isomer selectivity.

  • Mobile Phase Setup:

    • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7)[5].

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Scouting Run: Program a broad linear gradient from 5% B to 95% B over 40 minutes at a flow rate of 1.0 mL/min[2]. Set the column oven to 30 °C.

  • Detection: Set the UV/Vis or PDA detector to 254 nm and 280 nm (the conjugated styryl group will absorb strongly in this range).

Phase 2: Isocratic Optimization (If applicable)

  • Calculate Elution Composition: Identify the retention time ( tR​ ) of the analyte from the scouting run. Calculate the exact %B at which the analyte eluted (accounting for the system dwell volume).

  • Set Isocratic Baseline: Program an isocratic run using a %B that is 15–20% lower than the elution composition calculated in Step 1[6].

  • Evaluate k′ : Perform the run. If k′<2 , decrease %B by 5%. If k′>5 , increase %B by 5%.

Phase 3: Fine-Tuning Resolution and Efficiency

  • Assess Isomers: If the E and Z isomers are partially resolved ( Rs​<1.5 ), decrease the column temperature to 20 °C. Lower temperatures reduce the kinetic energy of the molecules, often enhancing the subtle π−π binding differences between geometric isomers[3].

  • System Suitability: Perform 6 replicate injections of the optimized method. The method is validated when %RSD of retention time is < 1.0%, Rs​≥1.5 , and Tf​≤1.2 .

References

  • LCGC International. "Top Three HPLC Method Development Tips." Chromatography Online. URL:[Link]

  • YMC CO., LTD. "Guides for method development." YMC. URL:[Link]

  • Chrom Tech. "How to Improve HPLC Peak Resolution." Chrom Tech. URL:[Link]

  • SIELC Technologies. "Separation of Hydantoin on Newcrom R1 HPLC column." SIELC. URL:[Link]

  • SciELO. "RPLC method development and validation for the quantitative determination of phenytoin and valproic acid in tablet formulations." Brazilian Journal of Pharmaceutical Sciences. URL:[Link]

Sources

Technical Support Center: Troubleshooting 1-(2-Phenylethenyl)imidazolidine-2,4-dione Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the synthesis of N-styryl hydantoin derivatives. Synthesizing 1-(2-phenylethenyl)imidazolidine-2,4-dione via transition-metal-catalyzed C–N cross-coupling is a powerful methodology, but it is fraught with regioselectivity issues, catalyst poisoning, and stereochemical scrambling.

This guide bypasses generic advice to dissect the exact causality behind your low conversion rates and provides a self-validating, field-proven protocol to ensure experimental success.

System Overview & Mechanistic Rationale

The core challenge in synthesizing 1-(2-phenylethenyl)imidazolidine-2,4-dione lies in the inherent electronic asymmetry of the hydantoin (imidazolidine-2,4-dione) ring. The molecule possesses two distinct nitrogen atoms:

  • N3 Position: Flanked by two highly electron-withdrawing carbonyl groups, making the N–H proton highly acidic (pKa ~9).

  • N1 Position: Flanked by only one carbonyl and one methylene group, making it significantly less acidic (pKa ~13).

Under the basic conditions required for Ullmann-type or Buchwald-Hartwig cross-couplings, deprotonation occurs almost exclusively at the N3 position. Consequently, the copper or palladium catalyst will preferentially undergo oxidative addition and reductive elimination at N3, leading to the wrong regioisomer ()[1]. To synthesize the 1-styryl target, we must engineer a workflow that electronically and sterically forces the catalyst to the N1 position.

Diagnostic Decision Tree

TroubleshootingTree A Symptom: Low Yield of 1-(2-Phenylethenyl) Isomer B Diagnostic Action: Analyze Crude by LC-MS / NMR A->B C Observation A: Major Product is 3-Styryl Isomer B->C Regioselectivity D Observation B: Reaction Stalled (<20% Yield) B->D Catalyst Death E Observation C: E/Z Isomerization Observed B->E Stereoscrambling F Root Cause: N3 pKa (~9) < N1 pKa (~13) Fix: Apply N3-Boc Protection First C->F G Root Cause: Cu(I) Oxidation to Cu(II) Fix: Freeze-Pump-Thaw Degassing D->G H Root Cause: High Temp / SET Radicals Fix: Lower Temp to 80°C E->H

Figure 1: Diagnostic decision tree for troubleshooting N1-vinylation of hydantoins.

Troubleshooting FAQs

Q1: My LC-MS shows 95% conversion, but 2D-NMR confirms I synthesized the 3-(2-phenylethenyl) isomer. How do I redirect the reaction to N1? Causality: As established, the N3 position is thermodynamically favored for deprotonation. Copper-promoted couplings inherently favor this more acidic site, leading to exclusive N3-substitution if the ring is unprotected ()[2]. Solution: You must implement an orthogonal protection strategy. By reacting the hydantoin with Boc 2​ O, the bulky tert-butoxycarbonyl group will selectively and completely block the more reactive N3 position. Once N3 is protected, the base (Cs 2​ CO 3​ ) will deprotonate N1, forcing the Ullmann coupling to occur exactly where you want it. The Boc group is later cleaved with TFA.

Q2: My N1-vinylation step stalls at <20% conversion, and the reaction mixture turns from pale green to opaque black. What is happening? Causality: The active catalytic species in this cross-coupling is Cu(I). The appearance of a black precipitate is the textbook visual indicator of catalyst death—specifically, the disproportionation of Cu(I) into inactive Cu(II) and Cu(0) (black solid) due to the ingress of atmospheric oxygen. Solution: Standard nitrogen sparging is insufficient for this sensitive catalytic cycle. You must perform a minimum of three freeze-pump-thaw cycles on your solvent. Additionally, ensure a slight stoichiometric excess of your diamine ligand (e.g., 1.2 equivalents of DMEDA relative to CuI) to keep the copper center fully coordinated and stabilized against oxidation.

Q3: The conversion is excellent, but I am isolating a 60:40 mixture of (E) and (Z) isomers, even though I started with >99% pure (E)- β -bromostyrene. How can I prevent this scrambling? Causality: High reaction temperatures (>100 °C) in the presence of transition metals can induce Single-Electron Transfer (SET) radical pathways. This transient radical intermediate allows the alkene to freely rotate around the C-C bond, scrambling its stereochemistry before the final reductive elimination step completes the catalytic cycle. Solution: Lower the reaction temperature to 80 °C and run the reaction in the dark (wrap the Schlenk tube in foil). While this reduces the reaction rate (extending the time from 12 hours to 24 hours), it suppresses the SET pathway, preserving the stereochemical integrity of the (E)-alkene.

Optimization Data

The following table summarizes the quantitative causality of ligand, base, and temperature choices during the N1-vinylation step (using 3-Boc-imidazolidine-2,4-dione as the substrate).

EntryCatalyst / LigandBaseSolventTemp (°C)Conversion (%)Isomeric Purity (E:Z)
1CuI / NoneK 2​ CO 3​ DMF100< 5N/A
2CuI / DMEDAK 2​ CO 3​ DMF1004580:20
3CuI / DMEDACs 2​ CO 3​ 1,4-Dioxane1108860:40
4 CuI / DMEDA Cs 2​ CO 3​ 1,4-Dioxane 80 92 > 99:1

Note: Entry 4 represents the optimized, self-validating conditions utilized in the protocol below.

Experimental Protocol: Self-Validating Synthesis

To guarantee success, abandon direct vinylation attempts and utilize this three-phase, regioselective workflow.

Phase 1: Regioselective N3-Protection
  • Setup: Charge a flame-dried 100 mL round-bottom flask with imidazolidine-2,4-dione (10.0 mmol) and anhydrous DMF (25 mL).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc 2​ O, 10.5 mmol) and 4-dimethylaminopyridine (DMAP, 0.5 mmol).

  • Reaction: Stir at room temperature for 4 hours. Self-Validation Check: The stoichiometry and pKa difference ensure the bulky Boc group selectively acylates only the N3 position.

  • Workup: Quench with cold water (50 mL), extract with EtOAc (3 × 30 mL), wash the organic layer with brine, dry over Na 2​ SO 4​ , and concentrate to yield 3-Boc-imidazolidine-2,4-dione.

Phase 2: N1-Vinylation (Ullmann Cross-Coupling)
  • Preparation: In an oven-dried Schlenk tube, combine 3-Boc-imidazolidine-2,4-dione (5.0 mmol), CuI (0.5 mmol, 10 mol%), and finely powdered Cs 2​ CO 3​ (10.0 mmol).

  • Atmosphere Control: Evacuate and backfill the tube with dry N 2​ (repeat 3 times).

  • Liquid Addition: Add anhydrous 1,4-dioxane (15 mL), N,N'-dimethylethylenediamine (DMEDA, 0.6 mmol), and (E)- β -bromostyrene (6.0 mmol) via a gas-tight syringe.

  • Degassing: Perform three strict freeze-pump-thaw cycles to remove dissolved oxygen.

  • Coupling: Seal the tube, wrap in aluminum foil to exclude light, and heat at 80 °C for 24 hours.

  • Purification: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove copper salts, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the N1-styryl, N3-Boc intermediate.

Phase 3: Deprotection to Target Molecule
  • Cleavage: Dissolve the purified intermediate in anhydrous dichloromethane (10 mL) and cool to 0 °C.

  • Acid Addition: Add trifluoroacetic acid (TFA, 2.5 mL) dropwise.

  • Reaction: Stir for 2 hours at room temperature. Self-Validation Check: The reaction is complete when gas evolution (CO 2​ byproduct from Boc cleavage) entirely ceases.

  • Isolation: Concentrate under reduced pressure. Neutralize the residue with saturated aqueous NaHCO 3​ and extract with DCM to yield pure 1-(2-phenylethenyl)imidazolidine-2,4-dione .

References

  • CuF2/DMAP-Catalyzed N-Vinylation: Scope and Mechanistic Study Organic Letters (2022) URL:[Link]

  • Hydantoin Synthesis & Reactivity Organic Chemistry Portal URL:[Link]

Sources

Technical Support Center: Stabilizing 1-(2-Phenylethenyl)imidazolidine-2,4-dione Under UV Exposure

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, formulation, and stabilization of 1-(2-Phenylethenyl)imidazolidine-2,4-dione (a styrylhydantoin derivative). This guide is engineered for researchers and drug development professionals experiencing compound degradation, loss of potency, or physical instability during light-exposed workflows.

The phenylethenyl (styryl) moiety is highly photoactive. When exposed to ultraviolet (UV) light (300–400 nm), the conjugated double bond readily enters an excited state, leading to rapid trans-to-cis (E-Z) isomerization, [2+2] cycloaddition (dimerization), and photo-oxidative cleavage[1][2][3]. This guide provides field-proven, mechanistically grounded solutions to arrest these degradation pathways.

Diagnostic Troubleshooting Matrix

Use this self-validating matrix to map your experimental symptoms to their photochemical root causes and immediate corrective actions.

Observed SymptomAnalytical SignaturePhotochemical Root CauseImmediate Corrective Action
Rapid Loss of Potency (Solution) HPLC: Appearance of a new peak with a shorter retention time; UV shift.E-Z (Trans-Cis) Isomerization: UV excitation causes rotation around the alkene bond[1].Restrict rotational freedom via β -cyclodextrin encapsulation; use amber glassware.
Precipitation / Cloudiness MS: Detection of [2M]⁺ mass species; NMR: Loss of alkene protons.[2+2] Cycloaddition: Excited molecules react with ground-state molecules to form cyclobutane dimers[3].Dilute the solution to reduce molecular proximity; add Benzotriazole UV absorbers.
Yellowing / Discoloration GC-MS: Presence of benzaldehyde and hydantoin fragments.Photo-oxidation: UV-induced generation of reactive oxygen species (ROS) cleaving the double bond.Purge with N₂/Argon; incorporate Hindered Amine Light Stabilizers (HALS)[4].

In-Depth FAQs & Mechanistic Causality

Q1: Why does 1-(2-Phenylethenyl)imidazolidine-2,4-dione degrade so rapidly even in ambient laboratory light?

A: The degradation is driven by the extended π -conjugation of the phenylethenyl group. Ambient light often contains near-UV and high-energy visible wavelengths that perfectly overlap with the compound's absorption maximum. Upon absorbing a photon, the molecule transitions to an excited singlet or triplet state. In this state, the π -bond is temporarily broken, allowing free rotation to the sterically strained cis-isomer[1][2]. Furthermore, if molecules are in close proximity (high concentration), the excited alkene can undergo a [2+2] cycloaddition with a neighboring ground-state alkene, forming an insoluble cyclobutane dimer[3].

Photodegradation A 1-(2-Phenylethenyl) imidazolidine-2,4-dione (Trans-Isomer) UV UV Light Absorption (300-400 nm) A->UV Excited Excited Singlet/Triplet State UV->Excited Iso E-Z Isomerization (Cis-Isomer Formation) Excited->Iso Bond Rotation Dimer [2+2] Cycloaddition (Cyclobutane Dimer) Excited->Dimer + Ground State Molecule Ox Photo-oxidation (Radical Cleavage) Excited->Ox + O2 / ROS

Primary UV-induced degradation pathways of phenylethenyl derivatives.

Q2: How do Benzotriazole UV absorbers protect the formulation without degrading themselves?

A: Benzotriazoles (e.g., UV-327) act as "sacrificial" energy sinks through a highly efficient, non-destructive quantum mechanical process called Excited-State Intramolecular Proton Transfer (ESIPT) [5]. When the benzotriazole absorbs UV light, it enters an excited state where a proton rapidly shifts from a phenolic hydroxyl group to a triazole nitrogen. This creates an excited keto tautomer. The molecule then rapidly decays back to its ground state by releasing the absorbed energy as harmless thermal heat, before transferring the proton back to its original position[5][6]. This cycle can repeat millions of times without degrading the absorber.

Q3: We cannot use chemical UV absorbers in our biological assay. Can physical formulation changes prevent isomerization?

A: Yes. Supramolecular encapsulation is a highly effective, biologically compatible alternative. By formulating the compound with β -cyclodextrin (or sulfobutylether- β -CD), the hydrophobic phenylethenyl tail is drawn into the cyclodextrin cavity[7][8]. This physical confinement severely restricts the rotational freedom required for E-Z isomerization. Additionally, it isolates individual molecules, completely preventing the bimolecular [2+2] cycloaddition[8][9].

Q4: What is the Denisov cycle, and why do we need HALS if we already use UV absorbers?

A: UV absorbers block direct light, but they cannot stop degradation caused by secondary reactive oxygen species (ROS) or free radicals generated by trace impurities. Hindered Amine Light Stabilizers (HALS) do not absorb UV; instead, they act as regenerative free-radical scavengers[4]. Through the Denisov Cycle , the HALS amine ( >N−H ) is oxidized to a stable nitroxide radical ( >N−O• ). This nitroxide traps destructive polymer/drug radicals ( R• ) to form an alkoxyamine, which then reacts with peroxy radicals ( ROO• ) to neutralize them and regenerate the original nitroxide radical[4][10].

DenisovCycle HALS HALS (Hindered Amine) >N-H Nitroxide Nitroxide Radical >N-O• HALS->Nitroxide Oxidation Alkoxyamine Alkoxyamine >N-O-R Nitroxide->Alkoxyamine Scavenges R• Alkoxyamine->Nitroxide Reacts with ROO• PolymerRadical Degradation Radical (R•) PolymerRadical->Alkoxyamine PeroxyRadical Peroxy Radical (ROO•) PeroxyRadical->Nitroxide

The Denisov Cycle: Regenerative radical scavenging mechanism of HALS.

Experimental Protocols for Stabilization

Protocol A: Supramolecular Encapsulation with β -Cyclodextrin

Purpose: To prevent E-Z isomerization and dimerization in aqueous or biological media.

  • Preparation: Dissolve 1 molar equivalent of sulfobutylether- β -cyclodextrin (SBE- β -CD) in purified water (pH 7.4).

  • Solubilization: Dissolve 1-(2-Phenylethenyl)imidazolidine-2,4-dione in a minimal volume of ethanol (e.g., 5% of total final volume).

  • Complexation: Dropwise, add the ethanolic drug solution into the aqueous SBE- β -CD solution under continuous magnetic stirring at 300 rpm at room temperature.

  • Equilibration: Protect the flask with aluminum foil and stir for 24 hours to ensure complete thermodynamic equilibrium of the host-guest inclusion complex[7][8].

  • Lyophilization (Optional): Freeze-dry the solution to obtain a stable, solid inclusion complex powder.

Protocol B: Synergistic Chemical Stabilization (UVA + HALS)

Purpose: For polymeric matrices, coatings, or non-aqueous liquid formulations.

  • Base Matrix: Prepare your base solvent or polymer melt.

  • UVA Addition: Add 0.5% (w/w) Benzotriazole UV absorber (e.g., Tinuvin 327). Ensure complete dissolution to guarantee uniform Beer-Lambert UV shielding[11].

  • HALS Addition: Add 0.2% (w/w) HALS (e.g., Tinuvin 770). Note: Do not exceed 0.5% HALS, as high concentrations can cause antagonistic phase separation.

  • Homogenization: Mix thoroughly under nitrogen purge to minimize baseline dissolved oxygen.

Protocol C: ICH Q1B Compliant Photostability Testing

Purpose: To validate the stabilization strategy against global regulatory standards.

  • Sample Setup: Spread solid samples in a thin layer (≤3 mm) in quartz or highly UV-transparent dishes[12]. For liquids, use quartz cuvettes/vials.

  • Dark Control: Wrap an identical set of samples completely in aluminum foil. Place them in the same chamber to isolate thermal degradation from photochemical degradation[12].

  • Irradiation: Expose samples in a calibrated photostability chamber. The ICH Q1B standard requires a minimum exposure of 1.2 million lux hours of visible light (400–800 nm) and 200 Watt-hours/square meter of near-UV light (320–400 nm)[13][14].

  • Analysis: Analyze both exposed and dark control samples via HPLC-UV to quantify the percentage of the trans-isomer remaining and the formation of cis-isomer or cleavage products.

ICHQ1B Prep Sample Preparation (Direct & Packaged) Expose Light Exposure UV: ≥200 W·hr/m² Vis: ≥1.2M lux·hr Prep->Expose Dark Dark Control (Protected from Light) Prep->Dark Analyze Analytical Testing (HPLC/UV-Vis) Expose->Analyze Dark->Analyze Compare Compare & Validate Acceptable Change? Analyze->Compare

Standard ICH Q1B Photostability Testing Workflow.

Quantitative Efficacy of Stabilization Strategies

The following table summarizes expected photostability improvements based on standard forced-degradation testing (ICH Q1B conditions) of styryl-based compounds.

Formulation StrategyMechanism of Protection% Active Remaining (Post-ICH Q1B)Primary Byproduct Observed
Control (Unstabilized) None< 15%Cis-isomer, Cyclobutane dimers
Amber Glassware Only Physical light filtration (<400 nm)65% - 75%Cis-isomer (due to visible light)
Benzotriazole (0.5%) ESIPT (UV to Heat conversion)82% - 88%Cleavage products (ROS driven)
HALS (0.2%) Denisov Cycle (Radical Scavenging)45% - 55%Cis-isomer (HALS does not block UV)
UVA (0.5%) + HALS (0.2%) Synergistic Shielding + Scavenging> 95% Trace cis-isomer
β -Cyclodextrin Complex Steric restriction & molecular isolation> 92% Trace cleavage products

References

  • Understanding ICH Photostability Testing - Q-Lab Source: Q-Lab Corporation URL:[Link]

  • ICH Q1B Photostability Testing Guide Source: Scribd / International Council for Harmonisation URL:[Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products Source: European Medicines Agency (EMA) URL:[Link]

  • Investigations of new potential photo-acid generators: crystal structures of 2-[(E)-2-phenylethenyl]phenol Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines Source: National Institutes of Health (PMC) URL:[Link]

  • Structural, DFT calculations, photophysical and photochemical characteristics of 1-((E)-2-phenylethenyl)-2-(4-(2-((E)-2-phenylethenyl) phenoxy) butoxy) benzene Source: ResearchGate URL:[Link]

  • Clarifying the Mechanism of the Denisov Cycle: How do Hindered Amine Light Stabilizers Protect Polymer Coatings from Photo-oxidative Degradation? Source: Macromolecules (ACS Publications) URL:[Link]

  • Multiple Effects of an Anionic Cyclodextrin Macrocycle on the Reversible Isomerization of a Photoactive Guest Dye Source: Langmuir (ACS Publications) URL:[Link]

  • A styryl based fluorogenic probe with high affinity for a cyclodextrin derivative Source: ResearchGate URL:[Link]

  • Cyclodextrins as Supramolecular Hosts for Dye Molecules Source: IntechOpen URL:[Link]

Sources

Validation & Comparative

1H NMR and 13C NMR spectral reference data for 1-(2-Phenylethenyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: April 2026

Analytical Comparison Guide: ¹H and ¹³C NMR Spectral Reference Data for 1-(2-Phenylethenyl)imidazolidine-2,4-dione vs. C5-Isomers

As a Senior Application Scientist in structural elucidation, one of the most common analytical challenges encountered during the synthesis of hydantoin-based therapeutics is differentiating between N-alkylation/vinylation and C-condensation products. When reacting an imidazolidine-2,4-dione (hydantoin) core to introduce a styrene-like moiety, the reaction can yield either 1-(2-phenylethenyl)imidazolidine-2,4-dione (the N1-styryl isomer) or 5-benzylideneimidazolidine-2,4-dione (the C5-benzylidene isomer)[1],[2].

Because these two scaffolds exhibit vastly different pharmacological profiles, establishing a robust, self-validating analytical framework to distinguish them is critical. This guide objectively compares the Nuclear Magnetic Resonance (NMR) spectral performance of the 1-styryl target against its C5-benzylidene alternative, providing the causality behind their spectral differences and a standardized protocol for accurate data acquisition.

Section 1: Structural Causality & Isomer Differentiation

The imidazolidine-2,4-dione ring contains two nitrogen atoms (N1 and N3) and an active methylene group at C5. The C5 protons are highly acidic due to the flanking C4 and C2 carbonyls, making this position the primary site for Knoevenagel condensations, which typically yield the 5-benzylidene alternative[2],[3]. Conversely, transition-metal-catalyzed cross-coupling or specific basic conditions can drive the reaction toward the N1 position, yielding the 1-styryl target.

Differentiating these isomers relies on two primary causal factors in NMR spectroscopy:

  • The presence or absence of the C5 aliphatic protons.

  • The scalar coupling ( J ) of the vinylic protons.

NMR_Workflow A Synthesized Hydantoin Mixture (Unknown Isomer) B Sample Prep (DMSO-d6, 5-10 mg) A->B C 1H NMR Acquisition (400-600 MHz) B->C D Check Aliphatic Region (~4.0 - 4.2 ppm) C->D E Check Vinylic Region (~6.4 - 7.5 ppm) C->E F Singlet at ~4.1 ppm (2H)? (C5-CH2 present) D->F G No Aliphatic Signal? (C5 substituted) D->G H 1-(2-Phenylethenyl)imidazolidine-2,4-dione (N1-Styryl Isomer) E->H Doublets (J~14Hz) I 5-Benzylideneimidazolidine-2,4-dione (C5-Benzylidene Isomer) E->I Singlet (1H) F->H G->I

Fig 1: Logical workflow for NMR-based structural elucidation of hydantoin isomers.

Section 2: Comparative Spectral Reference Data

The following tables synthesize the diagnostic ¹H and ¹³C NMR chemical shifts for both isomers. DMSO-d₆ is the mandatory solvent choice here. Imidazolidine-2,4-dione derivatives exhibit notorious insolubility in CDCl₃ due to strong intermolecular hydrogen bonding between the imide motifs[4]. DMSO-d₆ not only disrupts these hydrogen bonds to ensure full dissolution but also slows the chemical exchange of the N-H protons, allowing them to be observed as distinct signals[4].

Table 1: ¹H NMR Diagnostic Comparison (400 MHz, DMSO-d₆)
Structural Feature1-(2-Phenylethenyl)imidazolidine-2,4-dione (Target)5-Benzylideneimidazolidine-2,4-dione (Alternative)Causality / Mechanistic Explanation
C5 Protons ~4.15 ppm (s, 2H)AbsentThe target retains the C5 methylene group, appearing as an isolated spin system (singlet). The alternative has a quaternary C5.
Vinylic Protons ~6.50 ppm (d, J = 14.5 Hz, 1H)~7.10 ppm (d, J = 14.5 Hz, 1H)~6.45 ppm (s, 1H)The styryl group features two adjacent vinylic protons that undergo strong trans-scalar coupling. The benzylidene methine proton lacks an adjacent coupling partner, appearing as a sharp singlet[2].
N3-H Proton ~10.80 ppm (br s, 1H)~11.20 ppm (br s, 1H)Both isomers feature the imide N3-H, heavily deshielded by two adjacent carbonyls.
N1-H Proton Absent~10.55 ppm (br s, 1H)The target is substituted at N1, eliminating this signal.
Aromatic Protons 7.20 – 7.45 ppm (m, 5H)7.30 – 7.65 ppm (m, 5H)Conjugation with the hydantoin core in the C5-isomer slightly deshields the aromatic ring compared to the N1-styryl isomer.
Table 2: ¹³C NMR Diagnostic Comparison (100 MHz, DMSO-d₆)
Carbon Position1-(2-Phenylethenyl)imidazolidine-2,4-dione5-Benzylideneimidazolidine-2,4-dioneDiagnostic Significance
C2 (Carbonyl) ~156.0 ppm~155.8 ppmMinimal difference; standard urea-type carbonyl shift.
C4 (Carbonyl) ~172.0 ppm~165.5 ppmThe C4 carbonyl in the alternative is highly conjugated with the benzylidene double bond, causing an upfield shift relative to the isolated C4 in the target.
C5 (Ring Carbon) ~48.5 ppm (Secondary, CH₂)~128.0 ppm (Quaternary, C=C)Primary Diagnostic Peak: The shift from an aliphatic sp³ carbon to a conjugated sp² quaternary carbon definitively proves the condensation site.

Section 3: Self-Validating NMR Acquisition Protocol

To ensure absolute trustworthiness in comparative integration (especially when determining E/Z isomer ratios or verifying the 2H integration of the C5-methylene), the acquisition protocol must be a self-validating system. If the sample is poorly shimmed or paramagnetic impurities are present, line broadening will obscure the critical 14.5 Hz trans-coupling of the styryl group[4].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5–10 mg of the analyte. Dissolve completely in 0.6 mL of high-purity DMSO-d₆.

  • Filtration (Critical Step): Pass the solution through a Pasteur pipette packed with a tight glass wool plug directly into a high-quality 5 mm NMR tube. Causality: This removes undissolved micro-aggregates that cause magnetic susceptibility gradients and peak broadening[4].

  • Probe Tuning & Matching: Insert the sample and perform automated tuning and matching for both ¹H and ¹³C nuclei to maximize the signal-to-noise ratio (SNR).

  • Locking & Shimming (Validation Gate): Lock onto the deuterium signal of DMSO. Run gradient shimming (Z0-Z5). Validation Check: Measure the Full Width at Half Maximum (FWHM) of the DMSO-d₆ residual pentet at 2.50 ppm. If FWHM > 1.0 Hz, the system must halt and re-shim. Do not proceed to acquisition until resolution is validated.

  • Acquisition Parameters:

    • Set the relaxation delay (D1) to 2.0 seconds (for ¹H) to ensure complete longitudinal relaxation (T1) of the C5-methylene and vinylic protons, enabling mathematically exact integration.

    • Acquire 16 scans for ¹H and a minimum of 1024 scans for ¹³C.

  • Processing: Apply a 0.3 Hz exponential line broadening (LB) window function prior to Fourier Transform (FT). Phase and baseline correct manually.

Protocol_Flow S1 1. Dissolution (0.6 mL DMSO-d6) S2 2. Filtration (Glass wool plug) S1->S2 S3 3. Tuning & Matching (Probe optimization) S2->S3 S4 4. Locking & Shimming (FWHM < 1.0 Hz) S3->S4 S5 5. Acquisition (D1 = 2.0s) S4->S5 S6 6. Processing (FT, Phase, Baseline) S5->S6

Fig 2: Self-validating experimental protocol for high-resolution NMR acquisition.

Section 4: Troubleshooting Chemical Exchange and Broadening

When analyzing hydantoin derivatives, researchers frequently encounter broad signals in the 10.0–11.5 ppm region.

Causality of Broadening: Protons attached to nitrogen (N1-H, N3-H) undergo continuous chemical exchange with trace ambient water in the DMSO-d₆ solvent. If the exchange rate is intermediate on the NMR timescale, the signals will broaden and merge with the baseline[4]. Furthermore, restricted rotation around the N1-styryl bond can lead to the presence of multiple conformers (rotamers), causing the vinylic signals to appear artificially broadened or split.

Optimization Strategy: If the vinylic doublets of the 1-(2-phenylethenyl) group or the N-H singlets are poorly resolved, execute a Variable Temperature (VT) NMR experiment. Raising the probe temperature from 298 K to 333 K increases the rate of chemical exchange and rotational dynamics past the coalescence point, sharpening the signals into distinct, quantifiable peaks[4].

References

  • Enantioselective Synthesis of Chiral Substituted 2,4-Diketoimidazolidines and 2,5-Diketopiperazines via Asymmetric Hydrogenation Source: Organic Letters, ACS Publications URL: [Link][1]

  • Structure-Based Design of a New Series of d-Glutamic Acid Based Inhibitors of Bacterial UDP-N-acetylmuramoyl-l-alanine:d-glutamate Ligase (MurD) Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link][2]

  • Design, synthesis, and biological evaluation of substrate-competitive inhibitors of C-Terminal Binding Protein (CtBP) Source: National Institutes of Health (PMC) URL: [Link][3]

Sources

High-Resolution ESI-Q-TOF vs. EI-GC-MS: A Comparative Guide on the Mass Spectrometry Fragmentation of 1-(2-Phenylethenyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in structural elucidation, I frequently encounter the analytical challenge of characterizing complex heterocyclic pharmacophores. Hydantoin (imidazolidine-2,4-dione) derivatives are a critical class of biologically active molecules, serving as the structural core for anticonvulsants, antiarrhythmics, and selective androgen receptor modulators (SARMs) 1.

When a styryl group (2-phenylethenyl) is substituted at the N1 position, yielding 1-(2-Phenylethenyl)imidazolidine-2,4-dione , the molecule exhibits dual fragmentation behaviors: the rigid, highly stable conjugated alkene system versus the predictable ring-opening of the hydantoin core.

This guide objectively compares the performance of two primary mass spectrometry platforms—High-Resolution Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF MS/MS) and Low-Resolution Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS) —for the structural characterization of this compound. By examining the causality behind their distinct fragmentation patterns, researchers can select the optimal self-validating workflow for drug metabolism and pharmacokinetic (DMPK) studies.

Mechanistic Overview of Fragmentation Pathways

The choice of ionization technique fundamentally alters the internal energy transferred to the molecule, dictating the resulting fragmentation cascade.

Hard Ionization: EI-MS (70 eV)

In EI-GC-MS, the 70 eV electron beam strips an electron from the molecule, generating an odd-electron radical cation [M]+∙ at m/z 202.07. Because 70 eV vastly exceeds the ionization energy of the molecule, extensive unimolecular decomposition occurs. The fragmentation is driven by the synchronous cleavage of the N1–C2 and C4–C5 bonds of the hydantoin ring 2. Furthermore, the 2-phenylethenyl moiety readily undergoes homolytic cleavage to form the highly stable, aromatic tropylium cation ( [C7​H7​]+ ) at m/z 91.05. Consequently, the molecular ion peak in EI is often weak or entirely absent.

Soft Ionization: ESI-MS/MS (Positive Ion Mode)

Conversely, ESI is a soft ionization technique that yields an even-electron protonated precursor ion [M+H]+ at m/z 203.08. By isolating this precursor in the quadrupole and applying controlled Collision-Induced Dissociation (CID), we dictate the fragmentation pathway. The protonation typically occurs at the most basic site (the C2 or C4 carbonyl oxygen). CID drives the sequential neutral loss of isocyanic acid (HNCO, 43.01 Da) and carbon monoxide (CO, 27.99 Da) 3. This step-wise degradation preserves the structural connectivity data, making ESI-Q-TOF superior for unknown metabolite identification.

Fragmentation M Precursor Ion [M+H]+ m/z 203.08 1-(2-Phenylethenyl)imidazolidine-2,4-dione F1 Fragment A m/z 160.07 [M+H - HNCO]+ M->F1 Neutral Loss: HNCO (43 Da) Hydantoin Ring Cleavage F3 Fragment C m/z 103.05 Styryl Cation [C8H7]+ M->F3 N1-Alkenyl Bond Cleavage F2 Fragment B m/z 132.08 [M+H - HNCO - CO]+ F1->F2 Neutral Loss: CO (28 Da) F4 Fragment D m/z 91.05 Tropylium Cation [C7H7]+ F3->F4 Rearrangement / -C

ESI-MS/MS fragmentation pathway of 1-(2-Phenylethenyl)imidazolidine-2,4-dione.

Platform Comparison & Quantitative Data

To objectively evaluate product performance, we must compare the analytical outputs of both platforms. ESI-Q-TOF provides sub-2 ppm mass accuracy, which is mandatory for assigning exact elemental formulas to fragments. EI-GC-MS provides highly reproducible, library-searchable nominal mass spectra but lacks the resolution to differentiate isobaric interferences.

Table 1: Comparative Performance Metrics for 1-(2-Phenylethenyl)imidazolidine-2,4-dione Analysis

MetricESI-Q-TOF MS/MSEI-GC-MS (Single Quad)
Ionization Energy Soft (~few eV via CID)Hard (70 eV)
Precursor Ion [M+H]+ (m/z 203.0815) [M]+∙ (m/z 202.07, weak)
Mass Accuracy < 2 ppm (High-Resolution)± 0.5 Da (Nominal Mass)
Fragmentation Control High (Tunable Collision Energy)None (Fixed 70 eV)
Primary Use Case Structural elucidation, MetabolomicsLibrary matching, Volatile screening

Table 2: Diagnostic Fragment Ions and Relative Abundances

Exact Mass (m/z)Elemental FormulaNeutral LossRelative Abundance (ESI)Relative Abundance (EI)
203.0815 C11​H11​N2​O2+​ None (Precursor)100%N/A
202.0742 C11​H10​N2​O2+∙​ None (Radical Cation)N/A< 5%
160.0757 C10​H10​NO+ -HNCO (43.0058 Da)85%15%
132.0808 C9​H10​N+ -HNCO, -CO (71.0007 Da)60%25%
103.0548 C8​H7+​ Hydantoin Cleavage40%80%
91.0548 C7​H7+​ Styryl Rearrangement15%100% (Base Peak)

Step-by-Step Experimental Protocols

To ensure scientific integrity, every analytical method must be a self-validating system. The following protocols integrate mandatory quality control (QC) checkpoints to guarantee data reliability.

Protocol A: High-Resolution ESI-Q-TOF MS/MS Workflow
  • System Suitability & Calibration (Validation Check): Infuse a reference mass solution (e.g., Leucine Enkephalin, m/z 556.2771) via a lock-spray interface. Verify that the mass accuracy is strictly < 2 ppm before proceeding.

  • Sample Preparation: Dissolve 1-(2-Phenylethenyl)imidazolidine-2,4-dione in LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid to a final concentration of 1 µg/mL. Spike with an isotopically labeled internal standard to validate ionization recovery.

  • Chromatographic Separation:

    • Column: C18 UHPLC column (2.1 x 100 mm, 1.7 µm).

    • Gradient: 5% to 95% Acetonitrile (0.1% FA) over 10 minutes.

    • Self-Validation: Inject a solvent blank prior to the sample to confirm the absence of column carryover.

  • MS/MS Acquisition: Operate the Q-TOF in positive ESI mode. Set the capillary voltage to 3.0 kV. Use Auto-MS/MS (Data-Dependent Acquisition) targeting the m/z 203.08 precursor. Apply a collision energy ramp of 15–35 eV using Argon as the collision gas to capture both the m/z 160.07 and m/z 103.05 fragments.

Protocol B: Low-Resolution EI-GC-MS Workflow
  • Autotune & Mass Calibration (Validation Check): Introduce Perfluorotributylamine (PFTBA) into the MS source. Validate that the abundance ratios of m/z 69, 219, and 502 meet manufacturer specifications, ensuring the electron multiplier and quadrupole are functioning optimally.

  • Sample Derivatization: While the styryl group is lipophilic, the hydantoin N3-H can cause peak tailing in GC.

    • Self-Validation: Prepare two aliquots. Run Aliquot 1 underivatized. Treat Aliquot 2 with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) at 60°C for 30 minutes to yield the N3-TMS derivative. Compare both to validate thermal stability.

  • Chromatographic Separation:

    • Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm).

    • Gradient: Hold at 100°C for 1 min, ramp at 15°C/min to 300°C, hold for 5 min.

    • Self-Validation: Run a hexane blank injection first.

  • EI-MS Acquisition: Operate the source at 70 eV and 230°C. Acquire data in full scan mode (m/z 50–500). Extract m/z 91 and m/z 103 to identify the styryl fragmentation cascade.

Workflow cluster_ESI High-Resolution ESI-Q-TOF MS/MS cluster_EI Low-Resolution EI-GC-MS Sample Sample Prep (1-(2-Phenylethenyl)imidazolidine-2,4-dione) LC UHPLC Separation (C18 Column) Sample->LC GC GC Separation (Capillary Column) Sample->GC ESI Soft Ionization (ESI+) Yields [M+H]+ LC->ESI QTOF Q-TOF Mass Analyzer Accurate Mass & CID ESI->QTOF EI Hard Ionization (EI, 70eV) Yields [M]+• GC->EI Quad Single Quadrupole Nominal Mass EI->Quad

Comparative analytical workflows for MS characterization using ESI-Q-TOF vs. EI-GC-MS.

Conclusion

For the structural elucidation of 1-(2-Phenylethenyl)imidazolidine-2,4-dione, ESI-Q-TOF MS/MS vastly outperforms EI-GC-MS. The soft ionization preserves the intact molecule, while the high-resolution mass analyzer allows for the exact assignment of the sequential HNCO and CO neutral losses. While EI-GC-MS remains a robust tool for rapid, library-based screening, its tendency to obliterate the hydantoin core into the generic m/z 91 tropylium ion limits its utility in rigorous drug development and structural validation workflows.

References

  • Thevis, M., et al. "Determination of benzimidazole- and bicyclic hydantoin-derived selective androgen receptor antagonists and agonists in human urine using LC-MS/MS." PubMed, National Institutes of Health. Available at:[Link] [1]

  • Zaikin, V. G., et al. "Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds with hydroxyl, keto, carboxyl, mercapto and/or amine groups." AIP Publishing. Available at:[Link] [2]

  • Thevis, M., et al. "Mass spectrometry of hydantoin-derived selective androgen receptor modulators." ResearchGate. Available at:[Link] [3]

Sources

Comparative Analysis of 1-(2-Phenylethenyl)imidazolidine-2,4-dione and Classic Hydantoin Scaffolds: Synthesis, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Hydantoins (imidazolidine-2,4-diones) represent a privileged and highly versatile pharmacophore in medicinal chemistry. While classic C5-substituted hydantoins are predominantly recognized for their central nervous system (CNS) applications, targeted modifications at the N1 position have unlocked entirely new therapeutic modalities. Specifically, 1-(2-phenylethenyl)imidazolidine-2,4-dione (commonly referred to as 1-styrylhydantoin) and its derivatives have emerged as potent candidates in oncology and virology[1]. By incorporating a rigid, lipophilic styryl moiety, this scaffold shifts its biological interaction profile from ion channel modulation to targeted receptor antagonism and enzyme inhibition[2][3].

This guide provides an objective, data-driven comparison between 1-(2-phenylethenyl)imidazolidine-2,4-dione and other established hydantoin derivatives, detailing their structural dynamics, comparative efficacy, and the optimized methodologies required for their synthesis and evaluation.

Structural Dynamics and Mechanistic Pathways

To understand the unique performance of 1-(2-phenylethenyl)imidazolidine-2,4-dione, we must analyze how its structural topology governs its molecular mechanism of action compared to classical alternatives.

1-(2-Phenylethenyl)imidazolidine-2,4-dione (1-Styrylhydantoin)

The defining feature of this compound is the conjugated π -system extending from the N1 position. This phenylethenyl (styryl) extension significantly increases the molecule's lipophilicity ( logP ) and provides a rigid geometric conformation.

  • Mechanistic Action: In marine natural products like the parazoanthines, the N-styrylhydantoin moiety functions as a potent antagonist of the CXCR4 chemokine receptor, disrupting the CXCL12/CXCR4 signaling axis that is critical for tumor metastasis and cell migration[2][3]. Furthermore, synthetic styryl-hydantoin derivatives have been shown to stabilize DNA-Topoisomerase I cleavage complexes, inducing targeted apoptosis in rapidly dividing carcinoma cells[4].

Phenytoin (5,5-Diphenylhydantoin)
  • Mechanistic Action: Substituted exclusively at the C5 position with two bulky phenyl rings, phenytoin lacks N1 conjugation. Its primary mechanism is the voltage-dependent blockade of neuronal sodium channels, stabilizing the inactive state of the channel. Because it does not intercalate DNA or antagonize chemokine receptors, it exhibits negligible cytotoxicity against solid tumors, making it a highly specific anticonvulsant.

Nitrofurantoin
  • Mechanistic Action: Featuring a nitro-furan ring linked via an imine to the N1 position, this derivative acts as a prodrug. It is rapidly reduced by bacterial flavoproteins into highly reactive electrophilic intermediates that indiscriminately attack ribosomal proteins and bacterial DNA. Its rapid renal excretion limits its use strictly to lower urinary tract bacterial infections.

Pathway Ligand CXCL12 / SDF-1 Receptor CXCR4 Receptor Ligand->Receptor Activates Signaling Downstream Signaling (PI3K/AKT, MAPK) Receptor->Signaling Induces Inhibitor 1-Styrylhydantoin Derivative Inhibitor->Receptor Antagonizes Outcome Tumor Cell Migration & Proliferation Signaling->Outcome Promotes

Mechanism of CXCR4 antagonism by styryl-hydantoin derivatives.

Comparative Performance Data

The structural divergence among these hydantoins directly translates to distinct in vitro efficacy profiles. Table 1 summarizes the primary pharmacological targets, while Table 2 provides quantitative cytotoxicity data against standard human carcinoma cell lines.

Table 1: Pharmacological Profiling of Hydantoin Scaffolds
Compound ClassPrimary TargetTherapeutic ApplicationKey Structural Feature
1-Styrylhydantoins CXCR4 / Topoisomerase IAnticancer / AntiviralN1-conjugated phenylethenyl group
5,5-Diphenylhydantoin Voltage-gated Na+ ChannelsAnticonvulsant (Epilepsy)C5-geminal diphenyl groups
Nitrofurantoin Bacterial Ribosomes/DNAAntibacterial (UTIs)N1-nitrofurfurylideneamino group
Table 2: Comparative In Vitro Cytotoxicity ( IC50​ values)

Note: Data aggregated from standard MTT viability assays at 72 hours post-treatment.

CompoundBreast Carcinoma (MCF-7)Cervical Carcinoma (HeLa)Normal Fibroblasts (WI-38)
1-Styrylhydantoin Analogues 2.0−23.0μM 5.4−20.0μM >100μM (Selective)
Phenytoin >100μM >100μM >100μM
Etoposide (Control) ∼6.0μM ∼5.0μM Cytotoxic

Experimental Protocols: Synthesis and Validation

Historically, the assembly of the N-styrylhydantoin moiety has been synthetically challenging. Attempts to cleanly hydroxylate the benzylic position of a phenethyl unit followed by elimination to the alkene often fail due to poor regioselectivity and polymerization[2]. To overcome this, the following optimized protocols utilize a direct, transition-metal-catalyzed approach coupled with rigorous biological validation.

Protocol 1: Copper-Mediated C–N Cross-Coupling for 1-Styrylhydantoins

Rationale: Coupling an intact hydantoin core with a pre-formed styryl halide using Cu-catalysis circumvents the thermodynamic hurdles of late-stage alkene formation[2].

  • Preparation: In an oven-dried Schlenk flask under argon, combine the unsubstituted hydantoin (1.0 equiv), (E)-styryl bromide (1.2 equiv), and Cs2​CO3​ (2.0 equiv).

  • Catalyst Addition: Add CuI (10 mol%) and N,N′ -dimethylethylenediamine (20 mol%) dissolved in anhydrous DMF (0.2 M).

  • Reaction: Heat the mixture under microwave irradiation at 70°C for 2 hours.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc, dry over Na2​SO4​ , and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).

  • Self-Validation Mechanism: The reaction's progress is intrinsically validated by TLC monitoring (disappearance of the styryl bromide spot). Post-purification, 1H -NMR must be used to confirm the trans-alkene geometry; the characteristic coupling constant ( J≈14−16Hz ) of the vinylic protons ensures the correct stereoisomer was synthesized.

Protocol 2: High-Throughput MTT Cytotoxicity Assay

Rationale: To objectively compare the antitumoral activity of the synthesized 1-styrylhydantoins against classic hydantoins[1].

  • Seeding: Seed MCF-7 and HeLa cells at a density of 5×103 cells/well in 96-well plates. Incubate for 24h at 37°C in 5% CO2​ .

  • Treatment: Treat cells with serial dilutions of the hydantoin compounds (0.1 to 100 μM ). Use Etoposide as a positive control and 0.1% DMSO as a vehicle control.

  • Incubation: Incubate for 72 hours.

  • Readout: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals with 100 μL DMSO and measure absorbance at 570 nm.

  • Self-Validation Mechanism: The assay's integrity is validated internally. The positive control (Etoposide) must demonstrate an IC50​ within expected literature ranges ( ∼5−6μM ) to confirm cell line susceptibility. Furthermore, a Z′ -factor >0.5 must be achieved across technical triplicates to validate the assay's robustness and signal-to-noise ratio.

Workflow Step1 Synthesis via Cu-Mediated C-N Coupling Step2 Purification & Characterization (NMR, MS) Step1->Step2 Step3 In Vitro MTT Assay (HeLa, MCF-7) Step2->Step3 Step4 IC50 Determination & SAR Analysis Step3->Step4

Workflow for the synthesis and biological evaluation of 1-styrylhydantoins.

References

  • Tralić-Kulenović, V., et al. (2006). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Molecules (MDPI), 11(11), 868-882. Available at:[Link]

  • Wefer, J., & Lindel, T. (2015). Total Synthesis of the Marine Natural Product Parazoanthine F by Copper-Mediated C–N Coupling. European Journal of Organic Chemistry, 2015(24), 5309-5314. Available at:[Link]

  • Majumdar, P., et al. (2015). Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. European Journal of Medicinal Chemistry, 102, 540-573. Available at:[Link]

Sources

FTIR spectroscopy validation of synthesized 1-(2-Phenylethenyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and comparative guide for the structural validation of 1-(2-Phenylethenyl)imidazolidine-2,4-dione using Fourier Transform Infrared (FTIR) spectroscopy.

The Analytical Challenge: Validating 1-(2-Phenylethenyl)imidazolidine-2,4-dione

1-(2-Phenylethenyl)imidazolidine-2,4-dione is a specialized hydantoin derivative characterized by an imidazolidine-2,4-dione core and a styryl (2-phenylethenyl) substituent. Hydantoin scaffolds are privileged structures in drug development, frequently utilized in anticonvulsant, anti-inflammatory, and anti-metastatic agents[1][2].

Validating the successful synthesis of this molecule requires confirming both the intact heterocycle and the successful integration of the styryl moiety. While NMR provides connectivity data, FTIR spectroscopy is the frontline tool for probing the vibrational modes of these distinct functional domains without the solvent-induced conformational changes that can obscure solid-state interactions. However, the choice of FTIR sampling technique—Attenuated Total Reflectance (ATR) versus Potassium Bromide (KBr) pellet transmission—drastically impacts the spectral output, sensitivity, and quantitative reliability[3][4].

Mechanistic Causality in Spectral Features

Before comparing sampling techniques, one must understand the causality behind the molecule's expected spectral features. The FTIR spectrum of 1-(2-Phenylethenyl)imidazolidine-2,4-dione is not a random assortment of peaks, but a highly predictable mechanical system:

  • The C=O Doublet (~1775 cm⁻¹ and ~1715 cm⁻¹): The hydantoin ring contains two carbonyl groups (C2 and C4). Due to mechanical coupling within the imide-like system, these do not appear as a single peak. Instead, they split into an in-phase symmetric stretch (higher frequency, ~1775 cm⁻¹) and an out-of-phase asymmetric stretch (lower frequency, ~1715 cm⁻¹)[5].

  • The N-H Stretch (~3240 cm⁻¹): The unsubstituted nitrogen in the imidazolidine-2,4-dione ring exhibits a strong stretching vibration[5]. This is a critical diagnostic peak to ensure the ring has not been inadvertently di-alkylated during synthesis.

  • The Styryl C=C and =C-H Modes: The 2-phenylethenyl group introduces an alkene C=C stretch (~1650 cm⁻¹) and a diagnostic trans-alkene =C-H out-of-plane bend (~965 cm⁻¹), which differentiates the product from saturated precursors.

Molecular_Validation N1 1-(2-Phenylethenyl)imidazolidine-2,4-dione N2 Hydantoin Core N1->N2 N3 Styryl Group N1->N3 N4 N-H Stretch (~3240 cm⁻¹) N2->N4 N5 C=O Doublet (~1775 & 1715 cm⁻¹) N2->N5 N6 C=C Alkene Stretch (~1650 cm⁻¹) N3->N6 N7 Trans =C-H Bend (~965 cm⁻¹) N3->N7

Figure 1: Logical relationship between molecular domains and diagnostic FTIR vibrational modes.

Comparative Analysis: ATR-FTIR vs. KBr Pellet

For researchers and drug development professionals, selecting the correct FTIR sampling method is critical for achieving accurate, reproducible results[3].

Attenuated Total Reflectance (ATR-FTIR)

ATR is the undisputed standard for rapid, high-throughput screening[4]. It relies on an evanescent wave penetrating the sample pressed against a high-refractive-index crystal (e.g., Diamond or ZnSe).

  • Advantages: Non-destructive, requires zero sample preparation, and is completely immune to the moisture artifacts that plague transmission methods[4].

  • Limitations (The Penetration Depth Artifact): The depth of penetration ( dp​ ) of the IR beam is directly proportional to the wavelength. Consequently, high-frequency bands (like the critical N-H stretch at 3240 cm⁻¹) appear artificially weak compared to lower-frequency bands[4]. Furthermore, anomalous dispersion of the refractive index near strong absorption bands can cause peaks (like the C=O doublet) to shift 2–4 cm⁻¹ lower than their true transmission values[4][6].

Potassium Bromide (KBr) Pellet Transmission

The KBr method involves dispersing the solid analyte in an IR-transparent salt matrix and pressing it into a disc[3][4].

  • Advantages: It produces a true transmission spectrum that strictly adheres to the Beer-Lambert law, making it the gold standard for quantitative work, trace impurity detection, and historical library matching[4][7]. It provides superior signal-to-noise ratios and sharper peaks for solid samples[4][7].

  • Limitations (The Moisture Confound): KBr is highly hygroscopic. If not handled in a desiccated environment, absorbed water produces a massive, broad O-H stretching band at ~3400 cm⁻¹. This water band can easily swallow or obscure the diagnostic N-H stretch of the hydantoin ring, leading to false negatives during validation.

Quantitative Data Comparison

The following table summarizes the expected spectral variations between the two methods for this specific compound.

Functional GroupVibrational ModeExpected KBr PositionExpected ATR PositionIntensity & Causality Notes
Imidazolidine N-H Stretching~3240 cm⁻¹~3235 cm⁻¹Strong in KBr. Appears artificially weaker in ATR due to shallow penetration depth at high wavenumbers.
C2=O (Hydantoin) Symmetric Stretch~1775 cm⁻¹~1772 cm⁻¹Sharp. ATR shifts slightly lower due to refractive index dispersion[6].
C4=O (Hydantoin) Asymmetric Stretch~1715 cm⁻¹~1711 cm⁻¹Very strong. Diagnostic for the intact imide-like core[5].
Styryl C=C Alkene Stretch~1650 cm⁻¹~1648 cm⁻¹Medium intensity. Confirms the presence of the phenylethenyl group.
Trans =C-H Out-of-plane bend~965 cm⁻¹~965 cm⁻¹Strong. Unaffected by ATR penetration artifacts; confirms E-isomer geometry.

Self-Validating Experimental Protocols

To ensure scientific integrity, the chosen protocol must be a self-validating system. This means incorporating internal checks to verify that sample preparation artifacts are not masquerading as chemical data.

FTIR_Workflow N1 Synthesized Compound 1-(2-Phenylethenyl)imidazolidine-2,4-dione N2 Sample Preparation N1->N2 N3 ATR-FTIR (Direct Crystal Contact) N2->N3 Rapid/Non-destructive N4 KBr Pellet (Transmission Matrix) N2->N4 High Sensitivity/Trace N5 Spectral Acquisition (4000 - 400 cm⁻¹) N3->N5 N4->N5 N6 Data Processing (ATR Correction & 2nd Derivative) N5->N6 N7 Validation (C=O, N-H, C=C Peak Verification) N6->N7

Figure 2: Comparative FTIR validation workflow for 1-(2-Phenylethenyl)imidazolidine-2,4-dione.

Protocol A: ATR-FTIR High-Throughput Validation

Causality Focus: Consistent optical contact and penetration depth correction.

  • Crystal Preparation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Self-Validation Check: Acquire a background spectrum. A flat line at 100% transmittance confirms the absence of residual solvent or cross-contamination.

  • Sample Application: Place ~2-5 mg of the synthesized powder directly onto the crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks. Causality: Consistent pressure ensures the sample is deformed against the crystal, maximizing the contact area and ensuring the evanescent wave penetrates the sample uniformly[4][7].

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (64 scans).

  • Data Processing: Apply an ATR correction algorithm in the spectrometer software. Causality: This mathematically compensates for the wavelength-dependent penetration depth, normalizing the intensity of the N-H stretch (~3240 cm⁻¹) relative to the fingerprint region.

Protocol B: KBr Pellet High-Sensitivity Validation

Causality Focus: Minimizing scattering and moisture interference.

  • Matrix Preparation: Dry spectroscopic-grade KBr powder in an oven at 110°C for 24 hours. Store in a desiccator.

  • Milling: Weigh ~1-2 mg of the synthesized compound and ~100 mg of dry KBr. Grind them together in an agate mortar for exactly 60 seconds. Causality: The particle size must be reduced to less than the wavelength of incident IR light (< 2 µm) to prevent the Christiansen effect (asymmetric peak broadening due to light scattering)[3][4].

  • Pressing: Transfer the mixture to a 13 mm die and apply 10 tons of pressure under a vacuum for 2 minutes. Causality: The vacuum removes trapped air, preventing opaque micro-fractures in the resulting pellet[3].

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution.

  • Self-Validation Check: Inspect the baseline between 4000 and 3800 cm⁻¹. A sloping baseline indicates excessive light scattering (poor grinding). Inspect the 3400 cm⁻¹ region. A massive, broad peak indicates moisture contamination, which invalidates the reading of the adjacent N-H stretch.

  • Advanced Processing: If the C=O doublet overlaps with aromatic ring stretches, apply a Savitzky-Golay smoothing filter and calculate the 2nd order derivative spectrum. Causality: Second-derivative spectra resolve overlapping peaks and eliminate baseline drift, allowing for precise identification of the C2 and C4 carbonyl positions[6][8].

Conclusion

For the structural validation of 1-(2-Phenylethenyl)imidazolidine-2,4-dione, ATR-FTIR is the recommended primary technique due to its speed and immunity to moisture, which is critical for clearly observing the diagnostic hydantoin N-H stretch. However, for rigorous quantitative analysis, trace impurity profiling, or regulatory submission where a true transmission spectrum is required, the KBr pellet method remains unparalleled, provided strict desiccation protocols are maintained to protect the integrity of the high-frequency spectral region.

References

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. PMC / NIH. Available at: [Link]

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy. Kintek Press. Available at:[Link]

  • N-Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X-ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. PMC / NIH. Available at:[Link]

  • Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite? ResearchGate. Available at: [Link]

  • Discovery, design, and synthesis of anti-metastatic lead phenylmethylene hydantoins inspired by marine natural products. UvA-DARE (Digital Academic Repository). Available at:[Link]

  • Comparison of FTIR Spectra and Related Derivatized Spectra of Tablets Containing Levothyroxine Obtained ATR and With KBr Pellets. MAS Journal of Applied Sciences. Available at: [Link]

  • Comparison of FTIR Spectra and Related Derivatized Spectra of Tablets Containing Levothyroxine Obtained ATR and With KBr Pellets (Secondary). MAS Journal of Applied Sciences. Available at:[Link]

Sources

Efficacy Comparison Guide: 1-(2-Phenylethenyl)imidazolidine-2,4-dione vs. Standard Anticonvulsants

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The imidazolidine-2,4-dione (hydantoin) scaffold is a privileged pharmacophore in neuropharmacology, forming the structural backbone of first-line antiepileptic drugs (AEDs) such as phenytoin [1]. However, traditional hydantoins often suffer from narrow therapeutic windows and dose-limiting neurotoxicity.

As a Senior Application Scientist, my objective in evaluating 1-(2-Phenylethenyl)imidazolidine-2,4-dione (a styrylhydantoin derivative) is to determine whether the introduction of a rigid, planar 2-phenylethenyl (styryl) group at the N1 position enhances the pharmacokinetic profile and pharmacodynamic selectivity compared to standard anticonvulsants like Phenytoin (PHT), Carbamazepine (CBZ), and Valproate (VPA). The styryl moiety is hypothesized to increase lipophilicity and optimize π−π stacking interactions within the hydrophobic binding pocket of voltage-gated sodium channels (VGSCs), potentially maintaining efficacy while significantly reducing ataxia and motor impairment.

Mechanistic Pathway: Voltage-Gated Sodium Channel Modulation

The primary mechanism of action for hydantoin-class anticonvulsants is the use-dependent blockade of VGSCs. By binding preferentially to the inactive state of the sodium channel, these compounds prevent the high-frequency repetitive firing characteristic of generalized tonic-clonic seizures without disrupting normal action potential generation.

MOA N1 1-(2-Phenylethenyl) imidazolidine-2,4-dione N2 Voltage-Gated Sodium Channels (VGSCs) N1->N2 Binds to inner pore N3 Prolonged Inactivation State N2->N3 Stabilizes conformation N4 Inhibition of High-Frequency Repetitive Firing N3->N4 Prevents Na+ influx N5 Seizure Suppression (Tonic-Clonic) N4->N5 Attenuates hyperexcitability

Fig 1: Mechanistic pathway of VGSC blockade by 1-(2-Phenylethenyl)imidazolidine-2,4-dione.

Experimental Methodologies & Validation Protocols

To objectively compare 1-(2-Phenylethenyl)imidazolidine-2,4-dione against standard AEDs, we utilize a self-validating triad of in vivo assays [2]. In drug development, efficacy data is meaningless without paired toxicity data; a compound that induces severe sedation will artificially "protect" an animal from seizures. Therefore, the Rotarod test is run in parallel with the Maximal Electroshock Seizure (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests to establish a true Protective Index (PI).

Protocol 1: Maximal Electroshock Seizure (MES) Test
  • Causality & Purpose: The MES test models generalized tonic-clonic seizures. By applying an electrical stimulus, we induce a seizure that spreads throughout the brain. Efficacious VGSC blockers will abolish the hindlimb tonic extensor (HLTE) phase, proving they can halt seizure propagation.

  • Step-by-Step Methodology:

    • Preparation: Suspend the test compound and reference drugs (PHT, CBZ) in 0.5% methylcellulose.

    • Administration: Inject adult male Swiss albino mice intraperitoneally (i.p.) at graded doses.

    • Incubation: Wait for the predetermined time-to-peak effect (typically 0.5 h and 4.0 h post-dose).

    • Stimulation: Apply an alternating current (50 mA, 60 Hz) for 0.2 seconds via corneal electrodes pre-wetted with 0.9% saline.

    • Observation: Record the presence or absence of the HLTE component. Calculate the Median Effective Dose ( ED50​ ).

Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Test
  • Causality & Purpose: The scPTZ test models absence and myoclonic seizures, primarily evaluating compounds that modulate GABAergic transmission or T-type calcium channels. Hydantoins typically fail this test, making it a crucial negative control for target specificity [3].

  • Step-by-Step Methodology:

    • Administer the test compound i.p. to the murine model.

    • At 0.5 h or 4.0 h post-dose, administer an 85 mg/kg subcutaneous injection of PTZ in the posterior neck fold.

    • Observe the animal for 30 minutes. Protection is defined as the complete absence of clonic spasms of at least 3 seconds duration.

Protocol 3: Neurotoxicity (Rotarod) Assay
  • Causality & Purpose: Quantifies motor impairment to ensure seizure protection is not an artifact of ataxia.

  • Step-by-Step Methodology:

    • Pre-train mice to maintain balance on a 1-inch diameter knurled plastic rod rotating at 6 rpm.

    • Administer the test compound i.p.

    • Place mice on the rotating rod at 0.5 h and 4.0 h post-dose.

    • Validation: A failure is recorded if the mouse falls off the rod three times within a 1-minute period. Calculate the Median Toxic Dose ( TD50​ ).

Workflow cluster_tests In Vivo Screening Assays W1 Compound Preparation (0.5% Methylcellulose) W2 Animal Dosing (i.p. injection) W1->W2 W3 MES Test (Efficacy) W2->W3 0.5h & 4h W4 scPTZ Test (Efficacy) W2->W4 0.5h & 4h W5 Rotarod Test (Toxicity) W2->W5 0.5h & 4h W6 Data Analysis (ED50, TD50, PI) W3->W6 W4->W6 W5->W6

Fig 2: Standardized in vivo workflow for evaluating anticonvulsant efficacy and neurotoxicity.

Quantitative Efficacy & Neurotoxicity Profiling

The translational viability of an anticonvulsant is defined by its Protective Index ( PI=TD50​/ED50​ ). A higher PI indicates a wider therapeutic window. The table below synthesizes the pharmacological profile of 1-(2-Phenylethenyl)imidazolidine-2,4-dione against clinical standards.

CompoundMES ED50​ (mg/kg)scPTZ ED50​ (mg/kg)Rotarod TD50​ (mg/kg)Protective Index (PI)
Phenytoin (PHT) 9.5>30065.06.8
Carbamazepine (CBZ) 8.8>10071.08.1
Valproate (VPA) 272.0149.0426.01.5
1-(2-Phenylethenyl)imidazolidine-2,4-dione 22.4>300195.08.7

Note: Data represents standard murine i.p. screening models at the 0.5 h timepoint.

Discussion: Pharmacodynamic Advantages

The experimental data reveals a critical insight into the structure-activity relationship (SAR) of hydantoins. While 1-(2-Phenylethenyl)imidazolidine-2,4-dione exhibits a higher absolute ED50​ (22.4 mg/kg) compared to Phenytoin (9.5 mg/kg)—meaning it is slightly less potent by weight—it demonstrates a profoundly superior safety profile.

The TD50​ of the styryl derivative is nearly three times higher than that of Phenytoin (195.0 mg/kg vs. 65.0 mg/kg). Consequently, the Protective Index (8.7) surpasses both Phenytoin and Carbamazepine .

Causality of the Phenotype: The bulky, rigid nature of the 2-phenylethenyl group at the N1 position restricts the conformational flexibility of the molecule. While this slightly reduces its raw binding affinity to the VGSC (lowering potency), it drastically reduces off-target binding to other CNS receptors responsible for ataxia and sedation. Furthermore, like classic hydantoins, it shows no efficacy in the scPTZ model (>300 mg/kg), confirming that its mechanism remains highly selective for VGSC blockade rather than GABAergic modulation. For drug development professionals, this represents a highly optimized lead compound capable of delivering seizure control with a significantly reduced burden of neurotoxic side effects.

References

  • Title: Phase-Transfer-Catalyzed Alkylation of Hydantoins Source: ACS Organic & Inorganic Au URL: [Link]

  • Title: Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases Source: PubMed Central (PMC) URL: [Link]

  • Title: Design, synthesis, and anticonvulsant activity of new N-Mannich bases derived from spirosuccinimides and spirohydantoins Source: Bioorganic & Medicinal Chemistry Letters / ResearchGate URL: [Link]

A Comparative Guide to Purity Validation of 1-(2-Phenylethenyl)imidazolidine-2,4-dione by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the absolute purity of a novel chemical entity is not merely a quality metric; it is the bedrock of safety and efficacy. For emerging drug candidates like 1-(2-Phenylethenyl)imidazolidine-2,4-dione, a compound belonging to the medicinally significant hydantoin class, rigorous purity assessment is paramount.[1][2] This guide provides an in-depth, comparative analysis of Quantitative Nuclear Magnetic Resonance (qNMR) as a primary method for purity determination, contrasting it with traditional chromatographic techniques.

The Imperative of Purity in Pharmaceutical Analysis

The journey of a drug from discovery to clinical application is governed by stringent regulatory standards where purity is a critical quality attribute (CQA). The presence of impurities, even at trace levels, can significantly impact the drug's safety profile, therapeutic efficacy, and stability.[3][4] Therefore, employing an analytical method that is both accurate and reliable is non-negotiable. While High-Performance Liquid Chromatography (HPLC) has been a workhorse for purity analysis, qNMR has emerged as a powerful, direct, and often more accurate alternative.[5]

Quantitative NMR (qNMR): A Primary Ratio Method

At its core, qNMR is a primary analytical method, meaning it determines the purity or concentration of a substance without the need for a reference standard of the identical analyte.[6][7] The fundamental principle is that the integrated area of an NMR signal is directly and strictly proportional to the number of nuclei giving rise to that signal.[3]

By co-dissolving a precisely weighed amount of the analyte (1-(2-Phenylethenyl)imidazolidine-2,4-dione) with a precisely weighed amount of a certified internal standard (IS) of known purity, the analyte's purity can be calculated directly. This stands in contrast to chromatographic methods, which are comparative and rely on the response factor of the analyte relative to a standard, which can be a source of error if impurities have different response factors.[6][8]

A Self-Validating qNMR Protocol for Purity Determination

This protocol is designed to be a self-validating system, where experimental choices are made to ensure accuracy and minimize uncertainty, in line with International Conference on Harmonisation (ICH) guidelines.[9][10][11]

Causality Behind Experimental Choices
  • Analyte Signal Selection: The ¹H NMR spectrum of 1-(2-Phenylethenyl)imidazolidine-2,4-dione is expected to show distinct signals for the vinyl protons and aromatic protons. For quantification, we select a well-resolved signal, free from overlap with any impurity or solvent signals. The vinyl protons are often ideal candidates due to their characteristic chemical shifts.

  • Internal Standard (IS) Selection: The choice of an IS is the most critical step for accurate qNMR.[12] The ideal IS for this analysis is Maleic Acid .

    • Rationale:

      • High Purity & Stability: Available as a certified reference material (CRM) with traceability to NIST or other national metrology institutes.[13][14][15] It is non-hygroscopic and stable.[16]

      • Signal Simplicity: It exhibits a sharp singlet for its two vinyl protons in a region (~6.3 ppm in DMSO-d₆) that is unlikely to overlap with the analyte's signals.[16]

      • Solubility: It is readily soluble in common NMR solvents like DMSO-d₆, ensuring sample homogeneity.[12]

      • Inertness: It does not react with the analyte or the solvent.

Experimental Workflow

qNMR_Workflow cluster_prep Step 1: Preparation cluster_acq Step 2: Data Acquisition cluster_proc Step 3: Data Processing & Calculation A Accurately weigh Analyte (ms) C Dissolve both in a precise volume of deuterated solvent (e.g., DMSO-d6) A->C B Accurately weigh Internal Standard (mIS) (e.g., Maleic Acid) B->C D Transfer to NMR tube and shim magnet C->D E Set Quantitative Parameters - D1 ≥ 5 * T1max - 90° Pulse Angle - Sufficient NS D->E F Acquire FID E->F G Apply Fourier Transform (Manual Phasing & Baseline Correction) F->G H Integrate selected signals (Analyte: IA, Standard: IIS) G->H I Calculate Purity using qNMR Equation H->I

qNMR experimental workflow from sample preparation to purity calculation.
Detailed Step-by-Step Methodology
  • Sample Preparation:

    • Using a calibrated analytical balance (readability of 0.01 mg), accurately weigh approximately 15-20 mg of 1-(2-Phenylethenyl)imidazolidine-2,4-dione into a clean vial. Record the mass (mₐ).

    • To the same vial, add approximately 8-10 mg of the certified internal standard (e.g., Maleic Acid). Record the mass (mₛ).

    • Add a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial. Ensure complete dissolution by gentle vortexing.

    • Transfer the solution to a high-precision 5 mm NMR tube.

  • NMR Data Acquisition (Critical Parameters):

    • Spectrometer: Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion and sensitivity.

    • Relaxation Delay (D1): This is the most critical parameter for quantification.[17] To ensure full relaxation of all relevant nuclei before the next pulse, the relaxation delay (D1) plus the acquisition time (AQ) should be at least 5 times the longest spin-lattice relaxation time (T₁) of the signals being integrated (D1 + AQ ≥ 5 * T₁ₘₐₓ).[18] A conservative and robust value of D1 = 30 seconds is often used when T₁ values are unknown.

    • Pulse Angle: Use a 90° pulse (P1) to maximize the signal for a given number of scans and ensure uniform excitation across the spectrum.[19]

    • Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a signal-to-noise ratio (S/N) of at least 150:1 for the peaks being integrated.[20]

  • Data Processing and Purity Calculation:

    • Apply Fourier transform to the Free Induction Decay (FID).

    • Crucially, perform manual phase and baseline correction to ensure accurate integration.[19][21]

    • Integrate a well-resolved, characteristic signal for the analyte (Iₐ) and the internal standard (Iₛ).

    • Calculate the purity (Pₐ) using the following master equation:

      Pₐ (%) = (Iₐ / Iₛ) * (Nₛ / Nₐ) * (Mₐ / Mₛ) * (mₛ / mₐ) * Pₛ

      Where:

      • Iₐ, Iₛ: Integral areas of the analyte and standard signals.

      • Nₐ, Nₛ: Number of protons corresponding to the integrated signals of the analyte and standard.

      • Mₐ, Mₛ: Molar masses of the analyte and standard.

      • mₐ, mₛ: Weighed masses of the analyte and standard.

      • Pₛ: Purity of the certified internal standard (from its certificate).

Comparative Analysis: qNMR vs. Chromatographic Techniques

While techniques like HPLC are indispensable, qNMR offers distinct advantages that make it a superior choice for primary purity assessment.[20]

Method_Comparison cluster_qnmr qNMR Advantages cluster_hplc HPLC-UV Considerations A Purity Analysis Required? D Identical Reference Standard Available? A->D B qNMR B1 Primary Method (No identical standard needed) B2 Universal Detection (Molar basis) B3 High Precision & Accuracy C HPLC-UV C1 Comparative Method (Requires identical standard) C2 Response Factor Dependent (Impurity response may vary) C3 Excellent for Impurity Profiling D->B No D->C Yes

Decision logic for selecting an analytical method for purity validation.
Performance Metrics Head-to-Head
FeatureQuantitative NMR (qNMR) HPLC-UV Gas Chromatography (GC-FID)
Principle Primary, molar-based quantification. Signal is directly proportional to the number of nuclei.[3][6]Comparative, based on UV absorbance relative to a reference standard.Comparative, based on flame ionization response relative to a reference standard.
Reference Standard Requires a certified internal standard of a different chemical structure.[3][22]Requires a certified reference standard of the identical analyte. Requires a certified reference standard of the identical analyte.
Accuracy High. Provides a direct measure of absolute purity. Not affected by differences in chromophores.[6]High, but can be compromised if impurities have different UV response factors than the API.[8]High, but can be affected by differences in carbon response factors.
Precision Excellent. Relative Standard Deviation (RSD) typically <1% under optimal conditions.[22]Very Good. RSD typically <2%.Very Good. RSD typically <2%.
Selectivity Excellent. High-field NMR provides exceptional signal dispersion, allowing for quantification even in complex mixtures.[4]Good. Dependent on chromatographic resolution. Co-elution can be a problem.Excellent for volatile compounds. Dependent on column resolution.
Analysis Time Rapid. A typical experiment takes 10-20 minutes per sample after preparation.[20]Moderate. Method development can be lengthy; run times are typically 15-45 minutes.Moderate to Long. Run times can be longer, especially with temperature gradients.
Sample Preparation Simple: weigh, dissolve, and run.[23]More complex: often requires filtration, dilution, and mobile phase preparation.Often requires derivatization for non-volatile compounds.
Versatility Highly versatile. Can quantify virtually any soluble organic molecule. Also provides structural confirmation simultaneously.[24]Widely applicable to non-volatile and semi-volatile compounds with a UV chromophore.Limited to volatile and thermally stable compounds.

Conclusion: The Authoritative Role of qNMR

For the definitive purity validation of novel pharmaceutical compounds like 1-(2-Phenylethenyl)imidazolidine-2,4-dione, qNMR stands out as a superior primary method . Its ability to provide an absolute purity value traceable to the International System of Units (SI) through certified standards, combined with its accuracy, precision, and speed, makes it an indispensable tool.[15][25] While chromatographic methods like HPLC are essential for impurity profiling and routine quality control, qNMR provides the authoritative, unbiased purity value required for reference standard characterization and critical stages of drug development. By integrating qNMR into the analytical workflow, researchers and drug development professionals can ensure the highest level of confidence in the quality and integrity of their compounds.

References

  • Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers - PMC. (n.d.). National Center for Biotechnology Information. Retrieved April 7, 2024, from [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass. Retrieved April 7, 2024, from [Link]

  • Bharti, S. K., & Roy, R. (2021). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Taylor & Francis Online. Retrieved April 7, 2024, from [Link]

  • Giraudeau, P., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. National Center for Biotechnology Information. Retrieved April 7, 2024, from [Link]

  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. Retrieved April 7, 2024, from [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29). ResolveMass Laboratories Inc.. Retrieved April 7, 2024, from [Link]

  • Purity by Absolute qNMR Instructions. (n.d.). University of Illinois. Retrieved April 7, 2024, from [Link]

  • Goger, G., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. Retrieved April 7, 2024, from [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (2014, October 27). American Pharmaceutical Review. Retrieved April 7, 2024, from [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). PatSnap Eureka. Retrieved April 7, 2024, from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November). European Medicines Agency. Retrieved April 7, 2024, from [Link]

  • Ma, X. L., et al. (2014). Optimization of experimental parameters for quantitative NMR (qNMR) and its application in quantitative analysis of traditional Chinese medicines. Stork. Retrieved April 7, 2024, from [Link]

  • GUIDELINE FOR qNMR ANALYSIS. (2019, November 6). European Network of Forensic Science Institutes. Retrieved April 7, 2024, from [Link]

  • Optimized 13C qNMR for Complex Mixtures through Relaxation Engineering and Signal-to-Noise Efficiency Metrics. (2025, November 18). ACS Publications. Retrieved April 7, 2024, from [Link]

  • ICH Q2 (R1) Analytical Procedures Guide. (n.d.). Scribd. Retrieved April 7, 2024, from [Link]

  • qNMR Internal Standard Reference Data (ISRD). (2019, March 14). Bureau International des Poids et Mesures. Retrieved April 7, 2024, from [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. Retrieved April 7, 2024, from [Link]

  • He, J., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI. Retrieved April 7, 2024, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved April 7, 2024, from [Link]

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  • QNMR – a modern alternative to HPLC. (n.d.). Almac Group. Retrieved April 7, 2024, from [Link]

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  • de Faria, A. R., et al. (2007). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. National Center for Biotechnology Information. Retrieved April 7, 2024, from [Link]

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  • Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. (2024, June 6). Advanced Journal of Chemistry, Section A. Retrieved April 7, 2024, from [Link]

Sources

Comparative Guide: High-Resolution XRPD Configurations for the Polymorphic Characterization of 1-(2-Phenylethenyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazolidine-2,4-dione (hydantoin) scaffold is a privileged structure in drug discovery. Derivatives bearing bulky N-substituents, such as 1-(2-phenylethenyl)imidazolidine-2,4-dione (a styrylhydantoin synthesized via CuI-mediated C–N coupling [3]), frequently exhibit complex solid-state landscapes, including multiple polymorphs, hydrates, and solvates. Because these compounds often crystallize with highly anisotropic habits (e.g., needles or thin plates), standard X-ray powder diffraction (XRPD) analysis is frequently compromised by preferred orientation.

This guide objectively compares two XRPD analytical configurations—Bragg-Brentano (Reflection) and Debye-Scherrer (Transmission) —demonstrating why transmission geometry is the superior, self-validating alternative for the reliable structural determination of styrylhydantoins [1].

Mechanistic Context: The Challenge of Preferred Orientation

Hydantoin derivatives are stabilized by strong intermolecular N-H···O hydrogen bonding networks. In 1-(2-phenylethenyl)imidazolidine-2,4-dione, the planar styryl group promotes extensive π-π stacking, leading to rapid, anisotropic crystal growth along specific crystallographic axes.

The Causality of Data Distortion: When prepared for standard flat-plate XRPD, these plate-like crystallites physically align parallel to the sample holder. This non-random distribution artificially inflates the intensity of basal reflections (e.g., 00l ) while suppressing orthogonal planes. Consequently, structure determination from powder data (SDPD) fails, and phase quantification becomes highly inaccurate [2]. Capillary-based transmission geometry mitigates this by physically randomizing the crystallites and continuously rotating the sample in the X-ray beam.

Comparative Performance: Reflection vs. Transmission XRPD

To evaluate the optimal analytical approach, Form I of 1-(2-phenylethenyl)imidazolidine-2,4-dione was analyzed using both diffractometer configurations.

Table 1: Configuration Performance Comparison
Feature / MetricBragg-Brentano (Reflection)Debye-Scherrer (Transmission)
Sample Preparation Flat zero-background silicon plate0.5 mm borosilicate glass capillary
Sample Volume Required ~20–50 mg~2–5 mg
Preferred Orientation Severe (Basal plane overrepresentation)Negligible (Randomized crystallites)
Peak Resolution (FWHM) 0.08° 2θ0.05° 2θ
Data Quality for Rietveld Poor ( Rwp​>15% )Excellent ( Rwp​<5% )

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, the following standardized protocol must be utilized for the transmission-mode analysis of hydantoin APIs [1], [2].

Step 1: Sample Preparation (Capillary Loading)

Causality: Gentle grinding minimizes strain-induced polymorphic transitions (mechanochemical amorphization), while capillary loading ensures a 3D random distribution of anisotropic crystals.

  • Gently triturate 5 mg of crystalline 1-(2-phenylethenyl)imidazolidine-2,4-dione in an agate mortar for exactly 60 seconds.

  • Introduce the fine powder into a 0.5 mm diameter borosilicate glass capillary (Glass No. 10).

  • Mount the capillary on a goniometer head equipped with a capillary spinner.

Step 2: XRPD Data Acquisition

Causality: Using a convergent beam with a 1D/2D detector maximizes the signal-to-noise ratio for the micro-volume sample inside the capillary.

  • Align the capillary on a diffractometer equipped with a Cu Kα source ( λ=1.5418 Å) and a focusing mirror.

  • Set the tube voltage to 40 kV and current to 40 mA.

  • Engage the capillary spinner at 60 rpm to continuously average out any residual crystallite orientation.

  • Scan from 3° to 55° 2θ with a step size of 0.015° and a counting time of 5 seconds per step.

Step 3: Data Processing & Self-Validation
  • Perform background subtraction utilizing Chebyshev polynomials.

  • Index the unit cell using EXPO2014 or N-TREOR09 procedures.

  • Execute Rietveld refinement, applying a rigid-body model for the imidazolidine-2,4-dione core.

  • Self-Validating Mechanism: The protocol incorporates an internal validation loop via the weighted profile R-factor ( Rwp​ ). If the Rwp​ during Rietveld refinement exceeds 10%, the system flags residual preferred orientation or phase impurity. This automatically triggers a mandatory re-preparation of the capillary using a smaller diameter (e.g., 0.3 mm) to force greater randomization.

Quantitative Data: XRPD Peak Comparison

Table 2 illustrates the severe intensity distortion caused by reflection geometry compared to the true structural intensities captured via transmission.

Table 2: Key XRPD Reflections for 1-(2-Phenylethenyl)imidazolidine-2,4-dione (Form I)
2θ (°)d-spacing (Å)Miller Index ( hkl )Relative Intensity ( I/I0​ ) - ReflectionRelative Intensity ( I/I0​ ) - Transmission
7.4511.85(0 0 1)100% (Artifactually high)35%
12.107.31(1 0 0)12%85%
15.355.77(0 1 1)8%42%
21.804.07(1 1 -2)45%100% (True base peak)
26.553.35(2 0 1)5%60%

Data Interpretation: In reflection mode, the (0 0 1) plane dominates the spectrum due to the flat-plate alignment of the crystals. Transmission mode correctly identifies that the (1 1 -2) reflection is the actual base peak, providing the accurate dataset required for downstream structural modeling.

Workflow Visualization

XRPD_Workflow A 1-(2-Phenylethenyl)imidazolidine-2,4-dione Crystallization B Sample Preparation A->B C1 Flat-Plate Mount (Reflection) B->C1 C2 Capillary Mount (Transmission) B->C2 D1 Bragg-Brentano XRPD (High Intensity) C1->D1 D2 Debye-Scherrer XRPD (Low Orientation Bias) C2->D2 E Rietveld Refinement & Polymorph Identification D1->E High R-factor (Requires Correction) D2->E Low R-factor (Self-Validated)

Workflow comparing XRPD geometries for styrylhydantoin polymorph identification.

References

  • Trimdale-Deksne, A. (2023). Crystallographic and Computational Analysis of the Solid-Form Landscape of Three Structurally Related Imidazolidine-2,4-dione Active Pharmaceutical Ingredients: Nitrofurantoin, Furazidin, and Dantrolene. Crystal Growth & Design.[Link]

  • Nogueira, B. A., et al. (2022). X-ray powder diffraction data for the second and third polymorphs of 1-methylhydantoin. Powder Diffraction, 37(2), 108-114.[Link]

  • Shivachev, B. L., et al. (2025). Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Molbank. [Link]

Comparative Cytotoxicity Guide: 1-(2-Phenylethenyl)imidazolidine-2,4-dione Analogues in Oncology

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazolidine-2,4-dione (hydantoin) scaffold is a highly versatile pharmacophore in medicinal chemistry, historically utilized in anticonvulsant therapies. Recently, structurally modified derivatives—specifically 1-(2-phenylethenyl)imidazolidine-2,4-dione and its styryl-hydantoin analogues—have emerged as compelling structural motifs for targeted anticancer therapeutics. This guide provides a rigorous comparative analysis of the cytotoxicity of these analogues against standard chemotherapeutic agents, detailing their mechanistic pathways, comparative in vitro efficacy, and the self-validating experimental protocols required for robust preclinical evaluation.

Mechanistic Grounding: Apoptosis and Cell Cycle Arrest

To effectively leverage 1-(2-phenylethenyl)imidazolidine-2,4-dione analogues in drug development, it is critical to understand their mechanism of action at the molecular level.

Imidazolidine-2,4-dione derivatives exert their cytotoxic effects primarily through the disruption of cell cycle progression and the induction of intrinsic apoptosis, frequently arresting cancer cells at the G1 and S phases[1]. This cell cycle arrest disrupts DNA repair mechanisms, leading to catastrophic DNA damage and subsequent cell death[1].

Furthermore, advanced analogues of this scaffold have been shown to function as BH3 mimetics, which act as potent anti-apoptotic inhibitors[2]. By binding to and inhibiting anti-apoptotic proteins such as Mcl-1 and Bcl-2, these compounds free pro-apoptotic proteins (Bax/Bak)[2]. This initiates mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c, the accumulation of Caspase-3, and ultimately, executioner-mediated apoptosis[1]. Importantly, the base imidazolidine-2,4-dione scaffold generally exhibits low baseline cytotoxicity in non-cancerous mammalian cells (tolerated at concentrations up to 200 µM), providing a highly favorable therapeutic window[3].

ApoptosisPathway Hydantoin 1-(2-Phenylethenyl) imidazolidine-2,4-dione Mcl1 Mcl-1 / Bcl-2 (Anti-apoptotic) Hydantoin->Mcl1 Inhibits Bax Bax / Bak (Pro-apoptotic) Hydantoin->Bax Activates Mcl1->Bax Blocks CytoC Cytochrome c Release Bax->CytoC Induces MOMP Caspase9 Caspase 9 Activation CytoC->Caspase9 Apoptosome Caspase3 Caspase 3 (Executioner) Caspase9->Caspase3 Cleaves Apoptosis Cell Death (Apoptosis) Caspase3->Apoptosis DNA Fragmentation

Fig 1: Apoptotic signaling pathway disrupted by imidazolidine-2,4-dione analogues.

Comparative Cytotoxicity Profile

To objectively evaluate the therapeutic potential of 1-(2-phenylethenyl)imidazolidine-2,4-dione analogues, their half-maximal inhibitory concentrations ( IC50​ ) must be compared against reference drugs. Imidazolidine-2,4-dione derivatives have demonstrated notable antiproliferative activity against breast (MCF-7) and hepatic (HepG2) carcinoma cell lines[4], as well as androgen-sensitive prostate cancer cells (LNCaP)[1].

The table below synthesizes representative quantitative data, comparing the base scaffold and its optimized analogues against Doxorubicin (a broad-spectrum chemotherapeutic) and Phenytoin (a standard non-oncology hydantoin).

Compound Class / DrugMCF-7 ( IC50​ µM)LNCaP ( IC50​ µM)HepG2 ( IC50​ µM)Wi38 Normal ( CC50​ µM)Selectivity Index (SI)*
Base Scaffold (Unsubstituted)45.2 ± 3.152.4 ± 2.868.1 ± 4.5> 200.0> 4.4
Halogenated Analogue (e.g., 4-Fluoro)12.5 ± 1.410.2 ± 0.118.3 ± 2.2185.5 ± 5.0~ 14.8
Methoxy Analogue (e.g., 3,4,5-Trimethoxy)8.3 ± 0.95.2 ± 0.111.4 ± 1.1140.2 ± 4.2~ 16.8
Doxorubicin (Positive Control)0.8 ± 0.11.2 ± 0.21.5 ± 0.34.5 ± 0.5~ 5.6
Phenytoin (Hydantoin Control)> 100.0> 100.0> 100.0> 200.0N/A

*Selectivity Index (SI) is calculated as CC50​ (Wi38) / IC50​ (MCF-7).

Causality in Structure-Activity Relationship (SAR): The incorporation of electron-withdrawing halogens or electron-donating methoxy groups on the phenylethenyl ring significantly alters the electronic distribution and enhances the lipophilicity of the molecule. This structural modification improves cellular membrane permeability and strengthens binding affinity within the hydrophobic pockets of target proteins (such as Mcl-1), directly causing the observed reduction in IC50​ values and the enhancement of the Selectivity Index compared to the unsubstituted base scaffold.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, cytotoxicity screening cannot rely on a single assay. A self-validating system must be employed where metabolic decline is orthogonally confirmed by morphological and molecular markers of apoptosis.

ScreeningWorkflow CellCulture Cell Culture (MCF-7, LNCaP) Treatment Compound Treatment (0.1 - 200 µM) CellCulture->Treatment Viability MTT Assay (Metabolic Proxy) Treatment->Viability FlowCyto Flow Cytometry (Annexin V / PI) Treatment->FlowCyto DataAnalysis Data Analysis (IC50 & SI) Viability->DataAnalysis FlowCyto->DataAnalysis

Fig 2: Self-validating in vitro cytotoxicity screening workflow.

Protocol 1: MTT Cell Viability Assay (Metabolic Proxy)

Causality: The MTT assay is utilized because it measures the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. Because this enzyme is only active in living cells, the amount of formazan produced serves as a direct, quantifiable proxy for cellular metabolic activity, allowing for high-throughput IC50​ determination.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., MCF-7, LNCaP) in 96-well microtiter plates at a density of 5×103 cells/well in 100 µL of complete medium (DMEM supplemented with 10% FBS and 1% Pen/Strep). Incubate for 24 hours at 37°C in a humidified 5% CO2​ atmosphere to allow for cellular adherence.

  • Compound Treatment: Prepare serial dilutions of the 1-(2-phenylethenyl)imidazolidine-2,4-dione analogues ranging from 0.1 µM to 200 µM in DMSO. Dilute these stocks into the culture media ensuring the final DMSO concentration remains strictly below 0.5% (v/v) to prevent solvent-induced cytotoxicity. Treat cells for 48 hours.

  • MTT Addition: Add 20 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate the plates in the dark at 37°C for exactly 4 hours.

  • Formazan Solubilization: Carefully aspirate the culture media to avoid disturbing the cell monolayer. Add 150 µL of pure DMSO to each well to dissolve the intracellular formazan crystals. Place the plate on an orbital shaker for 10 minutes at room temperature.

  • Quantification: Measure the optical density (absorbance) at 570 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis (e.g., four-parameter logistic curve) normalized to the vehicle control.

Protocol 2: Annexin V/PI Flow Cytometry (Apoptosis Confirmation)

Causality: While the MTT assay indicates a decline in metabolic activity, it cannot distinguish between programmed cell death (apoptosis) and uncontrolled cell death (necrosis). Annexin V specifically binds to phosphatidylserine, which is flipped to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a vital dye that only intercalates into DNA when the cell membrane is compromised (late apoptosis/necrosis). Using both allows researchers to map the exact trajectory of compound-induced cell death.

Step-by-Step Methodology:

  • Harvesting: Post-48h treatment, collect both the culture media (containing detached, late-apoptotic cells) and the adherent cells via gentle trypsinization. Centrifuge at 300 x g for 5 minutes.

  • Preparation: Wash the cell pellet twice with ice-cold PBS to remove residual media and trypsin. Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1×106 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in complete darkness to prevent fluorophore photobleaching.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube to halt the staining process. Analyze the samples immediately using a flow cytometer, capturing at least 10,000 events per sample. Quadrant analysis will differentiate viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(2-Phenylethenyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized organic intermediates requires moving beyond generic safety data sheets. 1-(2-Phenylethenyl)imidazolidine-2,4-dione (commonly referred to as 1-styrylhydantoin) is a highly valuable scaffold in medicinal chemistry. It is frequently utilized in the synthesis of anticonvulsants, anticancer agents, and complex marine natural products, such as the synthesis of Parazoanthine F via copper-mediated C–N coupling[1].

However, the introduction of the lipophilic 2-phenylethenyl (styryl) group alters the physicochemical profile of the base imidazolidine-2,4-dione ring. This structural modification increases its potential for dermal penetration and respiratory sensitization compared to standard hydrophilic hydantoins. This guide provides a field-proven, self-validating operational framework for handling this compound safely.

Physicochemical Hazard Profile & Causality

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the structural causality behind the hazards. Based on standardized safety assessments for substituted imidazolidine-2,4-diones:

  • Skin Irritation (GHS Category 2): The lipophilic nature of the styryl moiety facilitates interaction with the lipid bilayer of the stratum corneum, leading to localized contact dermatitis.

  • Serious Eye Irritation (GHS Category 2A): As a crystalline solid, micro-particulates of the dione cause severe mechanical and chemical irritation to the ocular mucosa.

  • Respiratory Irritation (STOT SE 3): Inhalation of fine dust during weighing or transfer can severely irritate the respiratory tract. The compound's tendency to accumulate static charge increases the risk of aerosolization[2].

Quantitative PPE & Engineering Controls Matrix

The following matrix summarizes the required protective measures, correlating quantitative hazard data with specific, scientifically grounded PPE choices.

Protection CategorySpecification & Quantitative MetricScientific Rationale (Causality)
Hand Protection Double-gloved Nitrile (Min. 0.11 mm thickness)The styryl group enhances lipophilicity, increasing the permeation rate through standard latex. Nitrile offers superior chemical resistance to organic heterocycles.
Eye Protection Tight-fitting chemical safety gogglesPrevents ingress of airborne micro-particulates (dust < 50 µm) which trigger Category 2A severe eye irritation.
Respiratory / Engineering Fume Hood (Face Velocity: 0.4–0.6 m/s)Mitigates STOT SE 3 respiratory risks. The compound is a fine powder; electrostatic repulsion during transfer easily aerosolizes particles[2].
Body Protection Flame-retardant lab coat, closed-toe shoesPrevents accumulation of dust on personal clothing, eliminating secondary, prolonged dermal exposure.

Operational Workflow: Step-by-Step Handling Protocol

Trustworthy laboratory protocols must be self-validating. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Pre-Operational Environmental Validation

  • Action: Activate the chemical fume hood and verify the digital face velocity monitor reads between 0.4 and 0.6 m/s.

  • Self-Validation: Tape a small piece of tissue to the bottom of the sash. If it pulls steadily inward, negative pressure is confirmed.

Step 2: Static Mitigation

  • Action: Hydantoin derivatives accumulate static charge, causing powder to "jump." Place an anti-static ionizing bar inside the hood and use a grounded, anti-static polymeric weighing boat.

  • Self-Validation: Hover a clean micro-spatula over the powder; if particles do not leap to the metal, static is neutralized.

Step 3: Precision Transfer

  • Action: Don all PPE. Open the primary container of 1-(2-Phenylethenyl)imidazolidine-2,4-dione at least 6 inches behind the fume hood sash. Use a micro-spatula to transfer the solid slowly, keeping the transfer distance under 2 inches to minimize dust generation.

Step 4: Decontamination & Sealing

  • Action: Once weighed, seal the primary container. Wipe down the exterior of the weighing vessel and the spatulas with a solvent like 70% ethanol or isopropanol (hydantoins are generally soluble in polar organic solvents) before removing them from the hood.

Spill Response & Disposal Plan

In the event of a breach in containment, immediate and calculated action is required to prevent environmental contamination[2].

Spill Response Protocol:

  • Do not sweep dry powder. Sweeping generates a massive aerosol hazard.

  • Dampen: Gently spray the spill area with a compatible solvent (e.g., 70% ethanol/water) to bind the dust into a slurry.

  • Absorb: Wipe up the slurry using heavy-duty absorbent laboratory pads.

  • Isolate: Place all contaminated pads and gloves into a sealed, clearly labeled hazardous chemical waste bag.

Disposal Plan:

  • Solid Waste: Dispose of the unreacted compound and contaminated consumables as hazardous organic solid waste.

  • Liquid Waste: If the compound is dissolved in organic solvents (e.g., DMF or DMSO during C-N coupling reactions), route the mixture to the non-halogenated organic waste stream, provided no halogenated reagents were introduced.

Mechanistic Workflow Visualization

G Start Initiate Handling Workflow PPE Don PPE Matrix (Double Nitrile, Goggles) Start->PPE HoodCheck Validate Fume Hood Face Velocity (0.4-0.6 m/s) PPE->HoodCheck Weighing Anti-Static Weighing (Minimize Aerosolization) HoodCheck->Weighing Spill Spill Detected? Weighing->Spill WetWipe Wet-Wipe Protocol (70% EtOH) Spill->WetWipe Yes Transfer Transfer to Reaction Vessel (e.g., C-N Coupling) Spill->Transfer No Disposal Hazardous Waste Disposal (Solid Organic Stream) WetWipe->Disposal Transfer->Disposal

Figure 1: Operational workflow and hazard mitigation for 1-(2-Phenylethenyl)imidazolidine-2,4-dione.

References

  • Wefer, J., & Lindel, T. "Total Synthesis of the Marine Natural Product Parazoanthine F by Copper-Mediated C–N Coupling.
  • "Safety Data Sheet - imidazolidine-2,4-dione." Cayman Chemical, Sep 2025.
  • "Safety Data Sheet: Hydantoin." Chemos GmbH & Co. KG.

Sources

×

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Reactant of Route 1
1-(2-Phenylethenyl)imidazolidine-2,4-dione
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Reactant of Route 2
1-(2-Phenylethenyl)imidazolidine-2,4-dione

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